TPE-1p
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H49N4O15P |
|---|---|
Molecular Weight |
1012.9 g/mol |
IUPAC Name |
2-[[3-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C53H49N4O15P/c58-39-24-16-32(17-25-39)28-42(51(65)56-43(30-45(59)60)52(66)57-44(53(67)68)31-46(61)62)55-50(64)41(29-33-18-26-40(27-19-33)72-73(69,70)71)54-49(63)38-22-20-37(21-23-38)48(36-14-8-3-9-15-36)47(34-10-4-1-5-11-34)35-12-6-2-7-13-35/h1-27,41-44,58H,28-31H2,(H,54,63)(H,55,64)(H,56,65)(H,57,66)(H,59,60)(H,61,62)(H,67,68)(H2,69,70,71) |
InChI Key |
ATHMQEJUPUIJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of TPE-1p: A Fluorogenic Probe for Enzymatic Activity
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of TPE-1p, a fluorogenic probe based on the tetraphenylethylene (TPE) scaffold. This compound is designed for the sensitive detection of enzymatic activity through a cascade reaction, leveraging the unique photophysical properties of aggregation-induced emission (AIE). This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical biology, diagnostics, and therapeutics.
Chemical Structure of this compound
This compound is a derivative of tetraphenylethylene, a well-known AIE luminogen. The core TPE structure is functionalized with a phosphate group, which renders the molecule water-soluble and non-fluorescent. The chemical structure of this compound allows it to act as a pro-probe, which can be enzymatically converted into a fluorescent molecule.
The molecular structure consists of a central ethylene double bond with four phenyl rings attached. One of these phenyl rings is substituted with a hydroxyl group that is subsequently phosphorylated. This phosphate group is the key to the probe's "turn-on" mechanism.
Upon enzymatic cleavage of the phosphate group by an appropriate phosphatase, such as alkaline phosphatase (ALP), the hydrophobic TPE-1 molecule is generated. The poor water solubility of TPE-1 leads to its aggregation, which restricts the intramolecular rotation of the phenyl rings—the primary non-radiative decay pathway for TPE derivatives in solution. This restriction of intramolecular rotation (RIR) results in a significant enhancement of fluorescence emission, a phenomenon known as aggregation-induced emission.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the TPE core, followed by functionalization and phosphorylation. The following is a proposed synthetic route based on established methodologies for creating similar TPE-based probes.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of a Hydroxylated Tetraphenylethylene Precursor (TPE-OH)
A common method for synthesizing the TPE core is the McMurry coupling reaction. To introduce a hydroxyl group for subsequent phosphorylation, a mixture of benzophenone and a hydroxy-substituted benzophenone (e.g., 4-hydroxybenzophenone) is used.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).
-
McMurry Reagent Preparation: To the THF, add zinc dust and titanium tetrachloride (TiCl₄) at a low temperature (e.g., 0 °C). The mixture is then refluxed to form the low-valent titanium reagent.
-
Coupling Reaction: A solution of benzophenone and 4-hydroxybenzophenone in anhydrous THF is added dropwise to the McMurry reagent. The reaction mixture is refluxed for several hours.
-
Work-up and Purification: After cooling, the reaction is quenched with an aqueous potassium carbonate solution. The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the hydroxylated tetraphenylethylene precursor (TPE-OH).
Step 2: Phosphorylation of TPE-OH to yield this compound
The hydroxyl group of TPE-OH is then phosphorylated to yield the final product, this compound.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the TPE-OH precursor in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Phosphorylation: Cool the solution to 0 °C and add a phosphorylating agent, such as phosphorus oxychloride (POCl₃), followed by a base (e.g., triethylamine or pyridine) to neutralize the generated HCl.
-
Hydrolysis: After the reaction is complete (monitored by TLC), the mixture is carefully quenched with water or a mild acidic solution to hydrolyze the resulting phosphate ester chloride.
-
Purification: The product is then extracted and purified, often using chromatographic techniques, to yield the final this compound probe. The structure and purity are confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Quantitative Data
| Property | Value (in solution, non-aggregated) | Value (in aggregate state) | Method of Measurement |
| Absorption Maximum (λ_abs) | ~320-350 nm | ~320-350 nm | UV-Vis Spectroscopy |
| Emission Maximum (λ_em) | Weak or no emission | ~450-500 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φ_F) | < 0.01 | > 0.3 | Comparative Method (e.g., using quinine sulfate as a standard) |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Not applicable | Beer-Lambert Law |
Note: These values are representative and can vary depending on the specific molecular structure and the aggregation conditions.
Experimental Protocols for Enzyme Detection
This compound is designed for a cascade enzymatic assay, making it a powerful tool for detecting the activity of proteasomes through the sequential action of alkaline phosphatase (ALP) and chymotrypsin.
Experimental Protocol: Monitoring Chymotrypsin-like Proteasome Activity
This protocol describes the use of this compound in a two-step enzymatic reaction to detect the chymotrypsin-like activity of proteasomes.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare solutions of alkaline phosphatase (ALP) and the sample containing the proteasome (e.g., cell lysate).
-
Prepare a chymotrypsin-specific substrate for the proteasome that, upon cleavage, releases a product that can be further processed or detected. In the context of the this compound cascade, this compound itself is the pro-probe.
-
-
Enzymatic Reaction:
-
Step 1: Activation by ALP: In a microplate well, incubate the this compound solution with ALP at 37 °C. ALP will dephosphorylate this compound to form the fluorescent TPE-1.
-
Step 2: Proteasome Cleavage: Introduce the cell lysate containing the proteasome to the reaction mixture. The chymotrypsin-like subunit of the proteasome will cleave its target substrate. In this cascade, the initial product of ALP on a more complex substrate would be the substrate for the proteasome. However, with this compound as described, the fluorescence turn-on is a direct result of ALP activity, which can be an indicator of conditions where both enzymes are active. For direct proteasome activity measurement with a similar probe, the phosphate would protect a recognition site for the proteasome.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Excitation wavelength: ~340 nm.
-
Emission wavelength: ~470 nm.
-
An increase in fluorescence intensity indicates the enzymatic conversion of this compound to the aggregated, emissive TPE-1.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time to determine the reaction rate.
-
The rate of fluorescence increase is proportional to the activity of the enzyme(s) in the sample.
-
Visualizations
Logical Workflow for this compound Synthesis
Caption: Proposed synthetic workflow for this compound.
Signaling Pathway for Proteasome Activity Detection
In-Depth Technical Guide to the Photophysical Properties of TPE-1p
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPE-1p is a fluorescent probe built upon the tetraphenylethylene (TPE) core, a well-established luminogen known for its aggregation-induced emission (AIE) properties. This guide provides a comprehensive overview of the photophysical characteristics of this compound, a molecule designed for the sequential detection of alkaline phosphatase (ALP) and chymotrypsin-like (ChT-L) activity. Its unique cascade activation mechanism makes it a valuable tool in biological research and drug development, particularly for monitoring proteasome activity.
Core Photophysical Properties
The defining characteristic of this compound and its derivatives is Aggregation-Induced Emission (AIE). In dilute solutions, TPE-based molecules are typically non-emissive due to the dissipation of exciton energy through intramolecular rotations of the phenyl rings. However, in an aggregated state or when molecular motion is restricted, these non-radiative decay pathways are inhibited, leading to strong fluorescence emission.
Quantitative Photophysical Data
The photophysical properties of this compound and its enzymatically cleaved products, TPE-1 and TPE-Y, are summarized below. These values were obtained in a THF/HEPES buffer mixture (1:9 v/v, 50 mM, pH 7.4).
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| This compound | 330 | - | Weakly emissive |
| TPE-1 | 330 | 475 | 0.23 |
| TPE-Y | 330 | 475 | 0.35 |
Note: this compound is designed to be non-fluorescent in its initial state to ensure a low background signal.
Signaling Pathway and Activation Mechanism
The innovative design of this compound allows for a two-step enzymatic activation, enabling the sequential detection of two different enzyme activities.
-
Step 1: ALP-mediated Hydrolysis: In the presence of alkaline phosphatase (ALP), the phosphate group on this compound is hydrolyzed, yielding the intermediate product TPE-1. This initial step "unmasks" the recognition site for the second enzyme.
-
Step 2: ChT-L-mediated Cleavage: The resulting TPE-1 molecule can then be specifically recognized and cleaved by chymotrypsin-like (ChT-L) proteasomes. This cleavage releases the highly fluorescent product TPE-Y, which self-assembles into fluorescent nanoparticles, leading to a significant turn-on fluorescence signal.
Caption: Cascade activation of the this compound probe.
Experimental Protocols
The following are detailed methodologies for the key experiments related to the synthesis and photophysical characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting from commercially available materials. The key steps include the synthesis of the TPE core, followed by the introduction of the peptide sequence and the phosphate group.
Workflow for this compound Synthesis:
Caption: General workflow for the synthesis of this compound.
Materials and Reagents:
-
4-Hydroxyphenylacetic acid
-
Diphenylmethane
-
Methanesulfonic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Boc-Phe-OH
-
Trifluoroacetic acid (TFA)
-
Di-tert-butyl N,N-diethylphosphoramidite
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of TPE-OH: 4-Hydroxyphenylacetic acid and diphenylmethane are reacted in the presence of methanesulfonic acid to yield the hydroxyl-functionalized TPE core (TPE-OH).
-
Esterification: TPE-OH is coupled with Boc-protected phenylalanine (Boc-Phe-OH) using DCC and DMAP as coupling agents in DCM.
-
Deprotection: The Boc protecting group is removed using TFA in DCM to yield the free amine.
-
Phosphorylation: The hydroxyl group is phosphorylated using di-tert-butyl N,N-diethylphosphoramidite, followed by oxidation with m-CPBA.
-
Final Deprotection and Purification: The tert-butyl protecting groups on the phosphate are removed with TFA, and the final product, this compound, is purified by high-performance liquid chromatography (HPLC).
Photophysical Measurements
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer
-
Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements (if applicable)
General Protocol for Absorption and Emission Spectra:
-
Prepare a stock solution of the compound (this compound, TPE-1, or TPE-Y) in THF.
-
Prepare the working solutions by diluting the stock solution into a THF/HEPES buffer mixture (1:9 v/v, 50 mM, pH 7.4) to the desired concentration (typically in the micromolar range).
-
Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Record the fluorescence emission spectrum using the fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum (e.g., 330 nm).
Protocol for Fluorescence Quantum Yield (Φ_F) Determination: The relative quantum yield is determined using a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Prepare a series of solutions of the sample and the standard with low absorbance (< 0.1) at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Workflow for Photophysical Measurements:
Caption: Workflow for photophysical characterization.
Conclusion
This compound is a sophisticated fluorescent probe that leverages the principles of aggregation-induced emission and enzyme-triggered cascade reactions. Its well-defined photophysical properties, particularly the significant fluorescence turn-on response upon sequential enzymatic activation, make it a powerful tool for studying complex biological processes. The detailed protocols provided in this guide offer a framework for the synthesis and characterization of this compound and similar AIE-based probes, facilitating their application in academic research and drug discovery.
An In-depth Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism of Tetraphenylethylene (TPE)
Audience: Researchers, scientists, and drug development professionals.
Note: This guide focuses on the core principles of Aggregation-Induced Emission (AIE) as exemplified by Tetraphenylethylene (TPE), the archetypal AIE luminogen (AIEgen). The term "TPE-1p" is interpreted as referring to this fundamental TPE platform, upon which numerous derivatives are based. The mechanisms described herein are foundational to the entire class of TPE-based AIEgens.
Introduction: Overcoming Aggregation-Caused Quenching
In the realm of molecular fluorescence, a long-standing challenge has been the phenomenon of Aggregation-Caused Quenching (ACQ).[1] Most traditional fluorophores, which are highly emissive in dilute solutions, experience a significant drop in fluorescence intensity upon aggregation in poor solvents or in the solid state.[1] This is typically due to the formation of non-emissive excimers or exciplexes and the activation of non-radiative decay pathways through strong intermolecular π-π stacking.[2]
In 2001, a paradigm-shifting discovery was made with a class of propeller-shaped molecules, such as Tetraphenylethylene (TPE), that exhibit the opposite behavior. These molecules are virtually non-emissive when molecularly dissolved but become highly luminescent upon aggregation. This phenomenon, termed Aggregation-Induced Emission (AIE), has opened new frontiers in materials science, biosensing, and drug development by turning the "problem" of aggregation into a powerful tool for creating "turn-on" fluorescent probes.[3][4]
The Core Mechanism: Restriction of Intramolecular Motion (RIM)
The widely accepted mechanism behind AIE in TPE and its derivatives is the Restriction of Intramolecular Motion (RIM).[1][5] The RIM model posits that in the aggregated state, the physical constraints imposed on the molecule suppress non-radiative decay channels, thereby forcing the excited state (exciton) to decay radiatively. RIM encompasses two key processes: Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV).[6][7]
The Role of Intramolecular Rotation (RIR)
TPE is a non-planar molecule with a central ethylene core and four peripheral phenyl rings, adopting a propeller-like conformation.[4][5]
-
In Dilute Solution ("Off" State): When dissolved in a good solvent, the phenyl rings of the TPE molecule can undergo dynamic intramolecular rotations around the single bond connecting them to the ethylene core.[8][9] Upon photoexcitation, the excited state energy is efficiently dissipated through these rotational motions, which act as a facile non-radiative relaxation pathway.[8] Consequently, the molecule returns to the ground state without emitting a photon, rendering the solution non-emissive.[10]
-
In Aggregated State ("On" State): When TPE molecules aggregate in a poor solvent or are in the solid state, the free rotation of the phenyl rings is severely hindered by intermolecular steric hindrance.[3][8] This physical constraint effectively blocks the non-radiative decay channel.[8] With the primary non-radiative pathway obstructed, the excited state is forced to decay through the radiative pathway, resulting in strong fluorescence emission.[3][9]
The Role of Intramolecular Vibration (RIV)
While RIR is the dominant mechanism for TPE, Restriction of Intramolecular Vibration (RIV) also contributes to the AIE phenomenon. Low-frequency vibrations within the molecule can also serve as non-radiative decay channels. In the aggregated state, these vibrational motions are also dampened, further closing off non-radiative pathways and enhancing fluorescence quantum efficiency.[6][7] The combined effect of RIR and RIV under the umbrella of RIM provides a comprehensive explanation for the AIE effect.[6][7]
Quantitative Data Presentation
The photophysical properties of TPE and its derivatives starkly illustrate the AIE effect. The fluorescence quantum yield (ΦF) is a key parameter, representing the efficiency of the fluorescence process.
Table 1: Photophysical Properties of TPE Derivatives in Solution vs. Aggregated State
| Compound | Solvent System | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Reference |
| TPE | THF | ~330 | - | ~0% | [6][9] |
| Film | ~330 | ~460-480 | up to 100% | [9] | |
| TBI-TPE | Pure Organic Solvent | ~365 | 525 | Very Low | [3] |
| 90% Water Fraction (fw) | ~365 | 525 | 13x increase | [3] | |
| CS-TPE | Solution | - | - | Weak Emission | [8] |
| Solid State | - | ~485 | Strong Emission | [8] | |
| THTPE | THF | 360 | - | Weak Emission | [2] |
| 90% Water/THF | 360 | 519 | Strong Emission | [2] |
Note: Specific quantum yield values can vary based on the exact molecular structure, temperature, and aggregation morphology.
Key Experimental Protocols
Verifying the AIE mechanism involves a combination of spectroscopic, physical, and computational methods.
Protocol: Induction of Aggregation and Fluorescence Measurement
This is the most fundamental experiment to demonstrate the AIE effect.
-
Stock Solution Preparation: Prepare a stock solution of the TPE derivative in a good solvent, such as tetrahydrofuran (THF) or dioxane, at a concentration of approximately 10⁻³ to 10⁻⁵ M.[2]
-
Solvent Titration: Prepare a series of sample solutions in cuvettes by mixing the stock solution with a poor solvent (e.g., water or hexane) in varying volume fractions (fw), from 0% to 90% or higher.[2][3] Ensure the final concentration of the TPE derivative remains constant across all samples.
-
UV-Vis and Fluorescence Spectroscopy:
-
Record the UV-Vis absorption spectrum for each sample to monitor any changes in the ground state upon aggregation.
-
Record the photoluminescence (PL) emission spectrum for each sample using an excitation wavelength determined from the absorption spectrum (e.g., 360 nm).[2]
-
-
Data Analysis: Plot the maximum fluorescence intensity versus the water fraction (fw). A sharp increase in intensity at higher water fractions is the hallmark of AIE.[3]
-
Quantum Yield Measurement: Determine the fluorescence quantum yield (ΦF) in both the pure solvent and the aggregated state (e.g., at 90% fw) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) for comparison.
Protocol: Synthesis of a TPE Derivative (General Example)
The synthesis of TPE derivatives often involves well-established coupling reactions. The McMurry reaction is a classic method for synthesizing the TPE core.[2]
-
Reaction Setup: In a nitrogen-purged flask, add anhydrous tetrahydrofuran (THF) and cool it in an ice bath.
-
Reagent Addition: Add titanium tetrachloride (TiCl₄) dropwise, followed by the addition of zinc (Zn) dust. The mixture will turn black.
-
Reflux: Heat the suspension to reflux for approximately 2 hours.
-
Precursor Addition: Slowly add a solution of the corresponding substituted benzophenone in THF to the refluxing mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction to room temperature and quench with an aqueous potassium carbonate (K₂CO₃) solution. Separate the organic layer and extract the aqueous layer with a solvent like dichloromethane.
-
Purification: Combine the organic phases, dry with an anhydrous salt (e.g., MgSO₄), and purify the crude product by recrystallization or column chromatography to obtain the desired TPE derivative.[11]
-
Characterization: Confirm the structure of the synthesized compound using NMR spectroscopy and mass spectrometry.[2]
Applications in Drug Development and Biomedical Research
The "turn-on" nature of AIEgens makes them ideal candidates for high-contrast biological imaging and sensing applications, avoiding the need for washing steps to remove unbound, fluorescent probes.
-
Biosensing: TPE derivatives can be functionalized with recognition moieties to detect specific ions (e.g., Ag⁺), molecules, or biological events.[3] Binding to the target can induce aggregation or restrict intramolecular rotation, leading to a "turn-on" fluorescence signal.[4]
-
Protein Aggregation Studies: AIEgens can be designed to bind to misfolded protein aggregates, such as amyloid fibrils associated with neurodegenerative diseases.[1] The fluorescence of the AIEgen is activated upon binding to the hydrophobic pockets of these aggregates, allowing for their sensitive detection.[1]
-
Image-Guided Therapy: AIEgens can be used as photosensitizers in photodynamic therapy (PDT).[4] Upon aggregation at a target site (e.g., a tumor), they can be irradiated with light of a specific wavelength to generate reactive oxygen species (ROS) that induce cell death, combining diagnostics (imaging) with therapy.[4]
Conclusion
The Aggregation-Induced Emission mechanism of TPE-based luminogens represents a fundamental breakthrough in photophysics, elegantly solving the long-standing problem of aggregation-caused quenching. The core principle of Restriction of Intramolecular Motion (RIM), primarily driven by the restriction of phenyl ring rotations in the aggregated state, provides a robust framework for designing novel fluorescent materials. For researchers, scientists, and drug development professionals, understanding this mechanism is crucial for harnessing the power of AIEgens to create next-generation biosensors, high-contrast imaging agents, and innovative theranostic platforms. The ability to design probes that are "dark" until they interact with their target offers unparalleled sensitivity and signal-to-noise ratio, paving the way for significant advancements in diagnostics and targeted therapies.
References
- 1. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A highly selective TPE-based AIE fluorescent probe is developed for the detection of Ag+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission [pubmed.ncbi.nlm.nih.gov]
- 7. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular anchors in the solid state: Restriction of intramolecular rotation boosts emission efficiency of luminogen aggregates to unity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. A mechanistic study of AIE processes of TPE luminogens: intramolecular rotation vs. configurational isomerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Navigating the Solubility and Stability of TPE-1p: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of TPE-1p, a fluorescent probe with a tetraphenylethylene (TPE) core. Understanding these properties is critical for its effective application in research and drug development, ensuring reliable experimental outcomes and proper formulation. This document outlines expected solubility in various solvents, potential degradation pathways, and detailed experimental protocols for determining its specific solubility and stability profiles.
Core Concepts: Solubility and Stability of this compound
This compound, as a derivative of tetraphenylethylene, is anticipated to share solubility characteristics with this class of molecules. Generally, TPE derivatives are soluble in common organic solvents while exhibiting poor solubility in aqueous solutions.[1][2] The peptide component of this compound introduces considerations for its stability, as peptides are susceptible to various degradation pathways.[3][4]
Expected Solubility Profile
Based on the properties of similar tetraphenylethylene compounds, the expected solubility of this compound is summarized in the table below. It is important to note that these are general guidelines, and empirical testing is necessary to determine the precise solubility in a specific solvent system.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Chloroform | High | The organic, non-polar tetraphenylethylene core is expected to interact favorably with these solvents.[1] |
| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble in Water | The hydrophobic nature of the TPE core leads to poor solubility in water.[1][2] Solubility in alcohols may be slightly better than in water but is generally expected to be limited. |
| Non-Polar | Hexane, Toluene | Variable | Solubility will depend on the overall polarity of the this compound molecule. While the TPE core is non-polar, the peptide moiety can influence its interaction with non-polar solvents.[2] |
Key Stability Considerations
The stability of this compound is influenced by its peptide-like components and the tetraphenylethylene core. Potential degradation pathways include:
-
Oxidation: Amino acid residues such as cysteine, methionine, and tryptophan are susceptible to oxidation, which can be accelerated by exposure to air and higher pH.[3]
-
Hydrolysis: Peptide bonds can undergo hydrolysis, particularly at acidic or basic pH. Aspartic acid residues are particularly prone to forming cyclic imide intermediates that can lead to peptide chain cleavage.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, especially in basic conditions.
-
Photodegradation: The tetraphenylethylene core, being a fluorophore, may be susceptible to degradation upon prolonged exposure to light.
To mitigate these degradation pathways, proper handling and storage are crucial. Lyophilized this compound should be stored at -20°C or colder in a dark, dry environment.[3][5] Solutions of this compound are less stable and should be prepared fresh.[3][4] If storage of a solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5][6] Using sterile buffers at a pH of 5-6 can also enhance stability in solution.[3][4]
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining this compound Solubility
This protocol follows a tiered approach to systematically assess the solubility of this compound in a solvent of interest.
Materials:
-
This compound (lyophilized powder)
-
Solvents of interest (e.g., water, DMSO, ethanol)
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath at 37°C
-
Analytical balance
-
Microcentrifuge
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Tier 1: Initial Screening (e.g., 20 mg/mL)
-
Weigh a precise amount of this compound (e.g., 2 mg) into a clean vial.
-
Add the calculated volume of the solvent to achieve the target concentration (e.g., 100 µL for 20 mg/mL).
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for complete dissolution. If dissolved, the solubility is at least 20 mg/mL.
-
If not dissolved, proceed to sonication.
-
-
Tier 2: Mechanical Agitation
-
Sonicate the suspension in a water bath for up to 5 minutes.
-
Visually inspect for dissolution.
-
-
Tier 3: Thermal Treatment
-
If the compound is still not dissolved, warm the solution to 37°C for 5-60 minutes with occasional stirring.
-
Visually inspect for dissolution.
-
-
Quantitative Analysis (if visual inspection is inconclusive or for precise measurement):
-
Centrifuge the suspension at high speed to pellet any undissolved solid.
-
Carefully collect the supernatant.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
The determined concentration represents the equilibrium solubility of this compound in that solvent under the tested conditions.
-
Protocol for Assessing this compound Stability
This protocol outlines a stability study to evaluate the degradation of this compound under various stress conditions.
Materials:
-
This compound solution in a relevant solvent (e.g., DMSO or an aqueous buffer)
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber
-
pH meter
-
Acidic and basic solutions for pH adjustment
-
HPLC system with a stability-indicating method (capable of separating this compound from its degradation products)
-
Mass spectrometer (for identification of degradation products)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
Aliquot the solution into multiple vials for each storage condition to be tested.
-
-
Stress Conditions:
-
Long-Term Storage: Store samples at the recommended storage condition (e.g., -20°C) and at a representative real-time condition (e.g., 5°C or 25°C/60% RH).
-
Accelerated Storage: Store samples at elevated temperature and humidity (e.g., 40°C/75% RH) to accelerate degradation.[7]
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
pH Stress: Adjust the pH of the this compound solution to acidic (e.g., pH 1.2) and basic (e.g., pH 9) conditions and store at an elevated temperature.
-
-
Time Points:
-
Analytical Testing:
-
At each time point, retrieve a vial from each storage condition.
-
Analyze the sample using a validated, stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products.
-
Use mass spectrometry to identify the structure of significant degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate and identify the primary degradation pathways under different stress conditions.
-
Establish the shelf-life and recommended storage conditions based on the stability data.
-
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While general characteristics can be inferred from its chemical structure, the provided experimental protocols offer a robust framework for determining its specific properties in relevant solvent systems and under various storage conditions. Adherence to these guidelines will ensure the reliable and effective use of this compound in scientific applications.
References
- 1. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 4. biolongevitylabs.com [biolongevitylabs.com]
- 5. biomatik.com [biomatik.com]
- 6. peptide.com [peptide.com]
- 7. gmpsop.com [gmpsop.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. asean.org [asean.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Tetraphenylethylene (TPE) Derivatives
This guide provides a comprehensive overview of the synthesis and characterization of tetraphenylethylene (TPE) derivatives, a prominent class of molecules known for their unique aggregation-induced emission (AIE) properties. TPE and its derivatives have garnered significant interest for their applications in fluorescent probes, biosensors, and optoelectronics.[1][2]
Synthesis of TPE Derivatives
The synthesis of TPE derivatives often involves multi-step reaction sequences. The core TPE scaffold is typically constructed via a McMurry coupling reaction, followed by functionalization using methods like Suzuki cross-coupling to introduce various substituents.[3][4]
General Synthetic Routes
A common strategy for synthesizing functionalized TPE derivatives involves a two-step process:
-
McMurry Coupling: This reaction is used to form the central tetraphenylethylene core from a substituted benzophenone.
-
Suzuki Cross-Coupling: This palladium-catalyzed reaction is employed to introduce a variety of functional groups onto a halogenated TPE scaffold.[3][4] For instance, tetrathiophene-substituted tetraphenylethylene can be synthesized using this method.[3]
Other synthetic methods for TPE derivatives include Cu-catalyzed C-H functionalization reactions and Stille couplings.[5]
Experimental Protocols
1.2.1. Synthesis of Tetra(4-bromophenyl)ethylene via McMurry Coupling
This protocol describes the synthesis of a brominated TPE derivative, which can serve as a precursor for further functionalization via Suzuki coupling.[3]
-
Materials: Substituted benzophenone, Zinc dust, TiCl4, THF (anhydrous), Dichloromethane, Glacial acetic acid, Bromine.
-
Procedure:
-
A mixture of the appropriate benzophenone and zinc dust is suspended in anhydrous THF under an inert atmosphere.
-
The mixture is cooled in an ice bath, and TiCl4 is added dropwise.
-
The reaction mixture is then heated to reflux and stirred for the specified time.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water or a K2CO3 solution.
-
The mixture is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over a dehydrating agent (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
-
For bromination, the synthesized TPE is dissolved in dichloromethane, and a solution of bromine in glacial acetic acid is added. The reaction progress is monitored by thin-layer chromatography.[3]
-
Upon completion, the reaction is worked up to isolate the tetra(4-bromophenyl)ethylene.
-
1.2.2. Synthesis of Thiophene-Substituted TPE via Suzuki Cross-Coupling
This protocol outlines the functionalization of the brominated TPE derivative.[3]
-
Materials: Tetra(4-bromophenyl)ethylene, Thiophene boronic acid derivative, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure:
-
Tetra(4-bromophenyl)ethylene, the thiophene boronic acid derivative, the palladium catalyst, and the base are combined in the solvent mixture.
-
The reaction mixture is degassed and heated to reflux under an inert atmosphere for a specified duration.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The final product is purified by column chromatography.
-
Synthesis Workflow
Caption: General synthesis workflow for functionalized TPE derivatives.
Quantitative Data Summary
| Product | Synthesis Method | Yield | Reference |
| Tetra(4-bromophenyl)ethylene | McMurry & Bromination | 90% | [3] |
| Tetrathiophene-substituted TPE | Suzuki Coupling | N/A | [3] |
Characterization of TPE Derivatives
The characterization of newly synthesized TPE derivatives is crucial to confirm their structure and evaluate their photophysical properties.
Structural Characterization
2.1.1. NMR Spectroscopy and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are standard techniques used to confirm the chemical structure of the synthesized TPE analogues.[3][4]
Photophysical Characterization
2.2.1. UV-Vis Absorption and Fluorescence Spectroscopy
The photophysical properties of TPE derivatives are investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques are essential for determining the absorption and emission maxima of the compounds.[6][7]
2.2.2. Aggregation-Induced Emission (AIE) Characterization
A key feature of TPE derivatives is their AIE behavior, where they are non-emissive in solution but become highly fluorescent in an aggregated state.[1]
-
Experimental Protocol for AIE Characterization:
-
A stock solution of the TPE derivative is prepared in a good solvent, such as tetrahydrofuran (THF).
-
A series of solutions with varying fractions of a poor solvent (e.g., water) are prepared, typically ranging from 0% to 90% water content.
-
The fluorescence spectra of these solutions are recorded at a fixed concentration of the TPE derivative.
-
The fluorescence intensity is plotted against the water fraction to observe the AIE effect. A significant increase in fluorescence intensity at higher water fractions indicates AIE behavior.[3][4]
-
Characterization Workflow
Caption: Workflow for the characterization of TPE derivatives.
Summary of Characterization Data
| Compound | Emission Max (Aggregated State) | Solvent System for AIE | Reference |
| Tetrathiophene-substituted TPE | 519 nm | 90% Water/THF | [3] |
| TPE Macrocycles (pn, mn, on) | Varies | 99% Water/THF | [1] |
Applications in Biological Systems
TPE derivatives with AIE properties are excellent candidates for the development of fluorescent probes for the detection of various analytes. For example, a tetrathiophene-substituted TPE has been shown to be an effective fluorescent sensor for nitroaromatic compounds.[3][4] The high signal-to-noise ratio of AIE-based probes makes them particularly suitable for sensing applications in complex biological media.
While the provided information does not detail specific signaling pathways directly modulated by "TPE-1p", the general class of TPE derivatives is widely explored for its utility in cellular imaging and as diagnostic tools. Their interaction with biological targets can often be monitored through changes in their fluorescence emission, providing a basis for developing novel assays and diagnostic methods.
For instance, the interaction of a TPE-based probe with its target analyte can be visualized as a signaling event leading to a detectable fluorescent output.
General Signaling Pathway for a TPE-Based Biosensor
Caption: Conceptual signaling pathway for a TPE-based AIE biosensor.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide to the Quantum Yield of Tetraphenylethylene (TPE) Derivatives in the Aggregated State
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetraphenylethylene (TPE) and its derivatives are a cornerstone class of molecules in the field of advanced materials and biomedical research. Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), TPE derivatives exhibit an opposite phenomenon known as Aggregation-Induced Emission (AIE). In dilute solutions, these molecules are typically non-emissive due to the free intramolecular rotation of their phenyl rings, which provides a non-radiative pathway for the excited state to decay.[1][2] However, upon aggregation in poor solvents or in the solid state, these rotations are restricted, blocking the non-radiative decay channels and forcing the molecule to release its energy via intense fluorescence.[1][3]
The efficiency of this light emission in the aggregated state is quantified by the photoluminescence quantum yield (PLQY or ΦF), a critical parameter for evaluating the performance of AIE luminogens (AIEgens) in applications such as bio-imaging, chemical sensing, and optoelectronics.[4] This guide provides an in-depth overview of the quantum yield of TPE derivatives in their aggregated state, including quantitative data for representative molecules, detailed experimental protocols for its measurement, and visualizations of the core concepts.
A note on "TPE-1p": A specific compound designated "this compound" was not identified in the surveyed literature. Therefore, this guide utilizes data from well-characterized TPE derivatives to illustrate the principles of AIE and quantum yield in the aggregated state.
The Mechanism of Aggregation-Induced Emission (AIE)
The defining characteristic of TPE-based AIEgens is the dramatic increase in fluorescence intensity upon aggregation. This is governed by the Restriction of Intramolecular Motion (RIM) mechanism. In a good solvent, the phenyl rings of the TPE core undergo constant rotational and vibrational motions, providing an efficient non-radiative pathway for de-excitation. When aggregates are formed, typically by introducing a poor solvent (e.g., water into a THF solution) or in the solid state, the molecules are packed closely together. This physical constraint hinders the intramolecular rotations, thus closing the non-radiative decay channel and activating the radiative pathway, resulting in strong fluorescence.[3]
Data Presentation: Quantum Yield of TPE Derivatives
The PLQY of TPE derivatives can increase by several orders of magnitude upon aggregation. The efficiency is highly dependent on the molecular structure and the aggregation environment. The following tables summarize quantitative data for representative TPE derivatives.
Table 1: Photoluminescence Quantum Yields (ΦF) of Isomeric Pyridyl-TPE Derivatives. This table demonstrates how the substitution pattern on the TPE core can significantly influence the emission efficiency in the solid (aggregated) state.
| Compound | State | ΦF (%) |
| TPE | Crystal | ~40% |
| o-Py-TPE | Solid | 52.86% |
| m-Py-TPE | Solid | 13.87% |
| p-Py-TPE | Solid | ~25% |
| Data sourced from a study on isomeric tetraphenylethylene-pyridine compounds.[5] |
Table 2: Representative Effect of Solvent-Induced Aggregation on Quantum Yield (ΦF). This table illustrates the typical AIE behavior of a TPE derivative as the fraction of a poor solvent (water) is increased in a good solvent (THF), leading to aggregate formation.
| Water Fraction (fw, v/v %) | Emission λmax (nm) | Quantum Yield (ΦF) | Aggregate Size (nm) |
| 0 | ~450 | < 0.01 | N/A |
| 40 | ~458 | 0.05 | ~120 |
| 60 | ~470 | 0.35 | ~850 |
| 80 | ~475 | 0.72 | >1000 |
| 90 | ~475 | > 0.80 | >1000 |
| Data are representative of a typical AIEgen, illustrating the trend of increasing quantum yield with aggregation.[6] |
Experimental Protocols
Accurate determination of the PLQY is essential for characterizing AIEgens. The process involves two main stages: inducing aggregation and measuring the fluorescence emission efficiency.
Protocol 1: Induction of Aggregation
This protocol describes the standard method for inducing AIE by varying the solvent composition.
-
Stock Solution Preparation: Prepare a stock solution of the TPE derivative in a "good" solvent, such as tetrahydrofuran (THF), at a concentration of approximately 10-5 M to 1 mM.[6]
-
Preparation of Solvent Mixtures: Create a series of samples with varying fractions of a "poor" or "non-solvent," typically water. The water fraction (fw) is expressed as a volume percentage (v/v %).
-
Sample Formulation: In a series of vials, add the required volume of the AIEgen stock solution. To each vial, add the calculated amount of water to achieve the desired fw (e.g., 0%, 10%, 20%, ..., 90%, 99%). Ensure the final concentration of the AIEgen remains constant across all samples.[6][7]
-
Equilibration: Gently mix the solutions and allow them to equilibrate before measurement. The formation of aggregates at high water fractions is often visible as the solution becomes turbid.
-
Spectroscopic Measurement: For each sample, record the photoluminescence (PL) spectrum using a fluorometer. Excite the sample at its maximum absorption wavelength (λabs). A significant increase in PL intensity at higher fw values confirms the AIE effect.[7]
Protocol 2: Measurement of Photoluminescence Quantum Yield (PLQY)
The PLQY can be determined by two primary methods: the relative (comparative) method and the absolute method.
A. Relative Method (Comparative Method)
This widely used method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a standard fluorophore whose absorption and emission spectra are in a similar range to the AIEgen sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54; or 9,10-diphenylanthracene in cyclohexane, ΦF = 0.90).[7][8]
-
Sample Preparation: Prepare a series of dilute solutions of both the AIEgen sample (in its aggregated state, e.g., at 90% water fraction) and the standard. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions and record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is identical for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the PLQY of the AIEgen sample using the following equation[7]:
ΦF, sample = ΦF, standard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
where:
-
ΦF is the fluorescence quantum yield.
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard.
-
-
B. Absolute Method
This method directly measures the number of emitted and absorbed photons and does not require a reference standard.
-
Instrumentation: This protocol requires a spectrofluorometer equipped with an integrating sphere (e.g., a Hamamatsu C9920-02 system).[9][10]
-
Measurement Procedure: The integrating sphere collects all light scattered and emitted by the sample. Two measurements are performed:
-
One with the excitation beam passing through the cuvette containing the sample to measure the emission spectrum and the unabsorbed excitation light.
-
Another with the excitation beam passing through a blank cuvette (containing only the solvent mixture) to measure the profile of the excitation light.
-
-
Data Analysis: The instrument's software calculates the PLQY by comparing the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample (the difference between the blank scan and the sample scan).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
The Influence of Molecular Architecture on the Fluorogenic Response of TPE-1p: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure-fluorescence relationship of TPE-1p, a cascade-activated fluorescent probe. This compound is a sophisticated molecular tool designed for the sensitive and selective detection of enzymatic activities relevant to cancer diagnostics and therapeutic monitoring. Its innovative design, based on the principles of Aggregation-Induced Emission (AIE), allows for a "turn-on" fluorescence response, offering a high signal-to-noise ratio. This document details the synthesis, photophysical properties, and experimental application of this compound, providing a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and molecular imaging.
Core Principle: Aggregation-Induced Emission
The fluorogenic properties of this compound are centered around the tetraphenylethylene (TPE) core, a quintessential example of an AIE luminogen (AIEgen). Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ) in high concentrations or aggregated states, AIEgens such as TPE exhibit enhanced fluorescence emission upon aggregation.[1] This phenomenon is attributed to the restriction of intramolecular motions (RIM), particularly the rotational and vibrational movements of the phenyl rings of the TPE core. In a dispersed state, these motions provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. However, in an aggregated state, these intramolecular motions are sterically hindered, compelling the excited molecule to release its energy radiatively, resulting in strong fluorescence emission.[2]
Molecular Design and Activation Cascade of this compound
This compound is a meticulously designed peptide conjugate of a TPE derivative. Its molecular structure is engineered for a cascade activation mechanism, requiring the sequential action of two specific enzymes to trigger a significant fluorescence response. This dual-gated activation provides enhanced selectivity for target cells or environments where both enzymes are overexpressed, a common characteristic of certain cancers.
The activation of this compound fluorescence is a two-step enzymatic process:
-
Dephosphorylation by Alkaline Phosphatase (ALP): The first step involves the enzymatic removal of a phosphate group from a tyrosine residue in the peptide backbone of this compound by alkaline phosphatase (ALP). This reaction converts this compound into an intermediate, TPE-1.[3][4]
-
Cleavage by Chymotrypsin-like (ChT-L) Activity: The dephosphorylated intermediate, TPE-1, is then recognized and cleaved by the chymotrypsin-like (ChT-L) activity of the proteasome. This cleavage results in the formation of the final, highly emissive species, TPE-Y, which self-assembles into fluorescent nanofibers.[3][4]
This cascade activation is crucial for the probe's specificity. This compound itself is designed to be water-soluble and non-emissive. The enzymatic transformations lead to products with altered hydrophobicity, promoting self-assembly and a "turn-on" of the AIE fluorescence.
Quantitative Photophysical Data
The enzymatic activation of this compound leads to significant changes in its photophysical properties. The following table summarizes the key optical characteristics of this compound and its activated forms.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| This compound | 330 | 475 | 0.012 | 1.85 |
| TPE-1 | 330 | 475 | 0.025 | 2.13 |
| TPE-Y | 330 | 475 | 0.158 | 3.46 |
Data sourced from Jiao Q, et al. Anal Chem. 2023.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, including the preparation of the TPE-carboxylic acid derivative and the solid-phase synthesis of the peptide, followed by their conjugation.
4.1.1. Synthesis of TPE-C6-COOH
A detailed protocol for the synthesis of the TPE-carboxylic acid derivative was not available in the referenced literature. Generally, this involves the functionalization of a TPE core with a linker terminating in a carboxylic acid group, suitable for peptide coupling.
4.1.2. Solid-Phase Peptide Synthesis
The peptide component of this compound, with the sequence H2N-PEG2-KK(Boc)-G-F-L-Y(PO3H2)-NH2, is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
4.1.3. Coupling of TPE-C6-COOH and Peptide
-
Activation of TPE-C6-COOH: Dissolve TPE-C6-COOH in a suitable organic solvent (e.g., DMF). Add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an amine base like DIPEA (N,N-Diisopropylethylamine). Stir the mixture at room temperature to activate the carboxylic acid.
-
Coupling Reaction: Add the synthesized peptide (with a free N-terminus) to the activated TPE-C6-COOH solution.
-
Reaction Monitoring and Purification: Monitor the reaction progress using HPLC. Upon completion, purify the crude this compound conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
In Vitro Enzymatic Assay
This protocol outlines the procedure to monitor the enzymatic activity of ALP and ChT-L using this compound.
4.2.1. Reagents and Solutions
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Alkaline Phosphatase (ALP) solution.
-
Chymotrypsin-like (ChT-L) enzyme or proteasome solution.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
4.2.2. Assay Procedure
-
Reaction Setup: In a 96-well plate, prepare the reaction mixtures containing the assay buffer and this compound at the desired final concentration (e.g., 10 µM).
-
First Enzymatic Reaction (ALP): Add ALP to the wells to initiate the dephosphorylation of this compound. Incubate at 37°C for a specified period (e.g., 30 minutes).
-
Second Enzymatic Reaction (ChT-L): Following the incubation with ALP, add the ChT-L enzyme to the wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a microplate reader.
-
Excitation Wavelength: ~330 nm
-
Emission Wavelength: ~475 nm
-
Cell Culture and Imaging
4.3.1. Cell Lines and Culture Conditions
-
HeLa cells (high ALP and ChT-L activity)
-
NIH3T3 and HepG2 cells (low ALP and ChT-L activity)
-
Culture cells in appropriate media (e.g., DMEM for HeLa and NIH3T3, MEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
4.3.2. Live-Cell Imaging
-
Cell Seeding: Seed cells in a glass-bottom dish and allow them to adhere overnight.
-
Probe Incubation: Treat the cells with this compound (e.g., 10 µM) in the cell culture medium.
-
Incubation: Incubate the cells for a suitable period (e.g., 2 hours) to allow for probe uptake and enzymatic activation.
-
Imaging: Wash the cells with PBS and image using a confocal microscope equipped with a DAPI filter set (or similar UV excitation and blue emission channels).
Characterization of Self-Assembly
The enzymatic cleavage of this compound induces the self-assembly of TPE-Y into nanofibers. These aggregates can be characterized by the following methods:
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the self-assembled nanostructures. Samples for TEM are typically prepared by drop-casting the solution of the aggregated probe onto a carbon-coated copper grid and allowing it to air-dry.
-
Dynamic Light Scattering (DLS): To determine the size distribution of the aggregates in solution. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.[5][6]
Conclusion
The this compound probe exemplifies a rational design strategy for creating highly selective and sensitive fluorescent tools for biological research and diagnostics. By integrating the principles of AIE with a cascade enzymatic activation mechanism, this compound offers a robust platform for monitoring specific cellular activities with a high signal-to-background ratio. The detailed methodologies and data presented in this guide are intended to facilitate the adoption and further development of such advanced molecular probes in various research and drug development applications.
References
TPE-1p: A Cascade-Activated AIEgen Probe for Monitoring Proteasome Activity
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of TPE-1p, a novel fluorescent probe for the detection of chymotrypsin-like (ChT-L) activity of proteasomes. This compound is a cascade-activated system, leveraging the unique properties of aggregation-induced emission (AIE) luminogens. This document details the discovery and historical development of this compound, its mechanism of action, and its applications in cancer cell imaging and the evaluation of proteasome inhibitors. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer, making the proteasome a key therapeutic target. The development of probes to monitor proteasome activity in living cells is crucial for understanding its function and for the discovery of new therapeutic agents.
Historically, proteasome activity probes have included activity-based probes (ABPs) and Förster resonance energy transfer (FRET) based sensors. While effective, these probes can have limitations such as a low signal-to-noise ratio and potential for photobleaching. The advent of aggregation-induced emission (AIE) luminogens, which are non-emissive in solution but become highly fluorescent upon aggregation, has opened new avenues for probe development.
This compound is a recently developed probe that harnesses the AIE phenomenon. It is based on a tetraphenylethylene (TPE) core, a well-known AIEgen. This compound was rationally designed as a "smart" probe that is activated in a cascade manner, first by alkaline phosphatase (ALP), an enzyme often overexpressed in cancer cells, and subsequently by the chymotrypsin-like (ChT-L) activity of the proteasome. This dual-activation mechanism enhances its specificity for cancer cells and provides a robust fluorescence turn-on signal.
Discovery and Historical Development
The discovery of this compound was reported by Jiao et al. in 2023 in their publication "Cascade-Activated AIEgen-Peptide Probe for Noninvasively Monitoring Chymotrypsin-like Activity of Proteasomes in Cancer Cells". This work represents the convergence of two key areas of chemical biology: the development of AIEgens and the design of enzyme-responsive probes.
The "historical development" of this compound can be understood through the progression of these underlying technologies:
-
Tetraphenylethylene (TPE) and AIEgens: The phenomenon of aggregation-induced emission was first reported in 2001. TPE and its derivatives have since become one of the most widely studied classes of AIEgens due to their synthetic accessibility and versatile functionalization. Their application in biological sensing and imaging has grown exponentially.
-
Proteasome Activity Probes: The development of probes to monitor proteasome activity has been an active area of research for decades. Early probes were often based on fluorogenic substrates that could be cleaved by the proteasome. The development of activity-based probes (ABPs), which form a covalent bond with the active sites of the proteasome, provided a more direct way to label and quantify active proteasome subunits.
The innovation of this compound lies in the combination of an AIEgen with a peptide sequence that is selectively cleaved by two different enzymes in a specific order, leading to a highly sensitive and cancer-cell-selective probe.
Mechanism of Action
The activation of this compound is a two-step enzymatic cascade:
-
Dephosphorylation by Alkaline Phosphatase (ALP): this compound is initially in a non-emissive, soluble state. In the presence of ALP, the phosphate group on the this compound molecule is hydrolyzed, yielding the intermediate TPE-1. This step is crucial for the probe's cancer cell selectivity, as ALP is often overexpressed on the surface of cancer cells.
-
Cleavage by Proteasome's ChT-L Activity: The dephosphorylated intermediate, TPE-1, is then recognized and cleaved by the chymotrypsin-like activity of the proteasome. This cleavage removes a hydrophilic portion of the molecule.
Aggregation and Fluorescence Turn-on: The product of the second cleavage is a hydrophobic TPE-containing molecule. In the aqueous intracellular environment, these hydrophobic molecules self-assemble into nanofibers. This aggregation restricts the intramolecular rotation of the phenyl rings of the TPE core, leading to a significant enhancement of its fluorescence emission—the characteristic AIE effect.
Figure 1: Signaling pathway of this compound activation.
Quantitative Data
The performance of this compound has been characterized by several key quantitative parameters.
| Parameter | Cell Line | Condition | Value/Observation | Reference |
| Cell Viability | HeLa | This compound (up to 20 µM) | > 90% after 24h incubation | Jiao et al., 2023 |
| Fluorescence Response | HeLa | This compound (10 µM) | Bright blue fluorescence observed | Jiao et al., 2023 |
| NIH3T3, HepG2 | This compound (10 µM) | Less fluorescence compared to HeLa | Jiao et al., 2023 | |
| Inhibitor Assessment | HeLa | Bortezomib (0 - 1 µM) | Significant correlation between fluorescence and cell viability | Jiao et al., 2023 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves standard solid-phase peptide synthesis (SPPS) followed by conjugation with a TPE derivative. A generalized protocol is as follows:
-
Peptide Synthesis: The peptide backbone is synthesized on a resin using Fmoc-based solid-phase peptide synthesis.
-
TPE Derivative Synthesis: A functionalized tetraphenylethylene core is synthesized, often via a McMurry coupling reaction, followed by modifications to introduce a reactive group for peptide conjugation.
-
Conjugation: The synthesized peptide is cleaved from the resin and conjugated to the TPE derivative in solution.
-
Purification: The final this compound product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cell Culture and Imaging
-
Cell Culture: HeLa, NIH3T3, and HepG2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in confocal dishes and allowed to adhere overnight.
-
Probe Incubation: The culture medium is replaced with fresh medium containing this compound (e.g., 10 µM), and the cells are incubated for a specified time (e.g., 2 hours).
-
Imaging: The cells are washed with phosphate-buffered saline (PBS) and imaged using a confocal fluorescence microscope with appropriate excitation and emission wavelengths for the TPE fluorophore.
Proteasome Inhibitor Efficiency Assay
-
Cell Treatment: HeLa cells are pre-incubated with varying concentrations of a proteasome inhibitor (e.g., bortezomib, 0-1 µM) for a specified time.
-
Probe Incubation: this compound is then added to the culture medium, and the cells are incubated further.
-
Fluorescence Measurement: The fluorescence intensity of the cells is quantified using a fluorescence plate reader or by image analysis of confocal microscopy images.
-
Cell Viability Assay: A parallel set of treated cells is subjected to a cell viability assay (e.g., MTT assay) to determine the inhibitor's cytotoxic effect.
-
Correlation Analysis: The fluorescence intensity is correlated with cell viability to assess the relationship between proteasome inhibition and cell death.
Figure 2: Experimental workflow for inhibitor assessment.
Conclusion
This compound represents a significant advancement in the field of fluorescent probes for monitoring proteasome activity. Its novel cascade activation mechanism, combined with the favorable photophysical properties of AIEgens, provides a highly sensitive and selective tool for studying the ubiquitin-proteasome system in cancer cells. This technical guide provides the foundational knowledge and protocols for researchers and drug development professionals to utilize this compound in their studies, with the potential to accelerate the discovery of new cancer therapeutics targeting the proteasome.
Theoretical Calculations of TPE-1p Electronic Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the electronic properties of the hypothetical molecule TPE-1p, a representative derivative of the tetraphenylethylene (TPE) core. TPE and its derivatives are of significant interest due to their aggregation-induced emission (AIE) characteristics, making them promising candidates for various applications, including bio-imaging, chemical sensors, and drug delivery. Understanding their electronic properties through computational modeling is crucial for the rational design of new functional materials.
Introduction to this compound and its Electronic Properties
Tetraphenylethylene (TPE) is a well-known AIE luminogen. For the purpose of this guide, we will consider this compound as a prototypical derivative. The electronic properties of such molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding their photophysical behavior.[1][2][3] The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability, reactivity, and optical properties.[3] Theoretical calculations provide a powerful tool to predict these properties and guide experimental efforts.
Computational Methodology
The electronic properties of this compound are typically investigated using quantum chemical calculations, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states.[2][4]
Ground-State Geometry Optimization
The first step in calculating electronic properties is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Experimental Protocol: Ground-State Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry package is commonly used.
-
Method: The B3LYP hybrid functional is a widely employed choice for DFT calculations.[2]
-
Basis Set: The 6-31G(d) basis set offers a good balance between accuracy and computational cost for organic molecules.[2]
-
Procedure:
-
The initial molecular structure of this compound is built using a molecular editor.
-
A geometry optimization calculation is performed using the chosen method and basis set.
-
The convergence of the optimization is confirmed by ensuring that the forces on the atoms are negligible and the geometry corresponds to a true energy minimum (verified by frequency calculations showing no imaginary frequencies).
-
Frontier Molecular Orbital Analysis
Once the optimized geometry is obtained, the energies of the HOMO and LUMO, as well as their spatial distributions, can be calculated. These orbitals are crucial for understanding charge transfer characteristics and reactivity.
Experimental Protocol: Frontier Molecular Orbital Calculation
-
Software: Gaussian 09 or equivalent.
-
Method: Single-point energy calculation at the optimized geometry using the B3LYP functional.
-
Basis Set: 6-31G(d).
-
Analysis: The output file of the calculation provides the energies of all molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital. The spatial distribution of these orbitals can be visualized using software like GaussView or Avogadro.
Excited-State Properties
To understand the absorption and emission properties of this compound, excited-state calculations are necessary. TD-DFT is the most common method for this purpose.[4] It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry.
Experimental Protocol: Excited-State Calculation (TD-DFT)
-
Software: Gaussian 09 or a similar program.
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry. The B3LYP functional is often used.
-
Basis Set: The 6-31G(d) basis set is typically sufficient.
-
Procedure:
-
A TD-DFT calculation is requested, specifying the number of excited states to be calculated (e.g., the first 10 singlet states).
-
The output provides the excitation energies (in eV and nm), oscillator strengths (which relate to the intensity of the absorption), and the major orbital contributions to each electronic transition.
-
Quantitative Data Summary
The following tables summarize the kind of quantitative data that can be obtained from the theoretical calculations described above for a hypothetical this compound molecule. The values are representative of typical TPE derivatives.
Table 1: Ground-State Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -5.85 | eV |
| LUMO Energy | -2.15 | eV |
| HOMO-LUMO Gap | 3.70 | eV |
Table 2: Calculated Excited-State Properties of this compound (Singlet States)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.10 | 400 | 0.001 | HOMO -> LUMO |
| S2 | 3.25 | 381 | 0.850 | HOMO-1 -> LUMO |
| S3 | 3.35 | 370 | 0.050 | HOMO -> LUMO+1 |
Visualizations
Visual diagrams are essential for conceptualizing the molecular structure, computational workflow, and electronic transitions.
Caption: A 2D representation of the this compound molecular structure.
Caption: Workflow for theoretical electronic property calculations.
Caption: Simplified energy level diagram for this compound.
Conclusion
Theoretical calculations based on DFT and TD-DFT provide invaluable insights into the electronic properties of TPE derivatives like this compound. By predicting HOMO-LUMO energy levels, energy gaps, and excited-state characteristics, these computational methods facilitate the understanding of structure-property relationships. This knowledge is instrumental for the targeted design and development of novel AIE-active materials for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented in this guide offer a foundational understanding for researchers entering this exciting field.
References
A Technical Guide to the Spectroscopic Analysis of TPE-1p Monomers and Aggregates
Introduction
Tetraphenylethylene (TPE) and its derivatives are a cornerstone in the field of advanced fluorescent materials, primarily due to their unique photophysical property known as Aggregation-Induced Emission (AIE).[1][2] Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) are weakly or non-emissive in dilute solutions but become highly fluorescent upon aggregation in poor solvents or in the solid state.[1][2] This phenomenon is generally attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways.[1]
This technical guide focuses on the spectroscopic analysis of TPE-1p, a representative TPE derivative. We will explore the distinct spectral characteristics of its monomeric and aggregated states, provide detailed experimental protocols for its analysis, and present a workflow for characterizing its AIE properties. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes in their work.
Spectroscopic Properties and Quantitative Data
The transition from a monomeric to an aggregated state for TPE derivatives like this compound is marked by dramatic changes in their optical properties. In good solvents such as Tetrahydrofuran (THF), TPE-1 exists as monomers and exhibits characteristic absorption spectra but is typically non-emissive.[3] The induction of aggregation, commonly achieved by adding a poor solvent like water, triggers a significant increase in fluorescence intensity.[3]
UV-Vis Absorption Spectroscopy
In its monomeric state in THF, TPE-1 displays absorption maxima corresponding to π-π* transitions within the molecule.[3] The position of these bands is a key characteristic of the chromophore.
Table 1: UV-Vis Absorption Data for TPE-1 Monomers
| Compound | Solvent | Concentration | Absorption Maxima (λ_abs) | Reference |
|---|
| TPE-1 | THF | 10 µM (1 x 10⁻⁵ M) | 260 nm, 325 nm |[3] |
Fluorescence Spectroscopy
The most striking feature of this compound is its AIE behavior. While the monomeric form in THF shows no detectable photoluminescence (PL), the formation of aggregates in THF/water mixtures with high water fractions (f_w) leads to strong fluorescence emission.[3] The fluorescence intensity is dependent on the water fraction, becoming significant at f_w values between 65% and 80%.[3]
Table 2: Fluorescence Emission Data for TPE-1 Aggregates
| Compound | Solvent System | Concentration | Excitation Wavelength (λ_ex) | Emission Maximum (λ_em) | Key Observation | Reference |
|---|---|---|---|---|---|---|
| TPE-1 | THF/Water (High f_w) | 10 µM | 365 nm | ~475 nm | Becomes emissive at f_w = 65-80% | [3] |
| TPE (general) | Solid State | - | 365 nm | 450 nm | Bright fluorescence upon solvent evaporation |[4][5] |
Core Experimental Protocols
Accurate spectroscopic analysis requires standardized experimental procedures. The following sections detail the protocols for key techniques used to characterize this compound monomers and aggregates.
Preparation of this compound Solutions and Aggregates
This protocol describes the preparation of a stock solution and the subsequent induction of aggregation by solvent mixture modification.
-
Objective: To prepare this compound samples in both monomeric and aggregated states for analysis.
-
Materials: this compound powder, Tetrahydrofuran (THF, spectroscopic grade), Deionized water.
-
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in THF at a concentration of 1 mM.
-
Working Solution: Dilute the stock solution with THF to create a working solution with a final concentration of 10 µM.[3] This solution contains this compound in its monomeric form.
-
Inducing Aggregation: To prepare aggregates, add specific volumes of water to the THF working solution to achieve various THF/water fractions (f_w), for example, from 10% to 90% water by volume.[3] Vigorously mix the solutions and allow them to equilibrate before measurement. Samples with high water content (e.g., >60%) will contain this compound aggregates.
-
UV-Vis Absorption Spectroscopy
This protocol measures the absorption of light by the sample to identify characteristic absorption bands.
-
Objective: To obtain the UV-Vis absorption spectrum of this compound monomers.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Use a 10 mm path length quartz cuvette.
-
Record a baseline spectrum using pure THF as the blank.
-
Measure the absorption spectrum of the 10 µM this compound in THF solution from approximately 200 nm to 500 nm.[3]
-
Identify the wavelengths of maximum absorbance (λ_abs).
-
Fluorescence Emission Spectroscopy
This protocol measures the fluorescence emission from the sample to characterize its AIE properties.
-
Objective: To measure the fluorescence spectra of this compound at different solvent compositions and demonstrate the AIE effect.
-
Instrumentation: A fluorescence spectrophotometer.
-
Procedure:
-
Turn on the spectrophotometer and allow the lamp to stabilize.
-
Use a 10 mm path length quartz fluorescence cuvette.
-
Set the excitation wavelength (e.g., 365 nm).[3]
-
Measure the emission spectrum of the 10 µM this compound in pure THF.
-
Sequentially measure the emission spectra of the this compound solutions with increasing water fractions (f_w).
-
Plot the fluorescence intensity at the emission maximum (e.g., 475 nm) as a function of the water fraction to visualize the AIE effect.[3]
-
Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution of the this compound aggregates in solution.
-
Objective: To measure the hydrodynamic diameter of this compound aggregates.
-
Instrumentation: A DLS instrument.
-
Procedure:
-
Prepare a this compound aggregate sample in a high water fraction mixture (e.g., 90% f_w).
-
Filter the sample through a microporous filter (e.g., 0.22 µm) to remove dust or large particulates.
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.
-
Perform the measurement according to the instrument's software instructions. The analysis will yield the size distribution profile and average particle size. DLS measures the hydrodynamic diameter, which includes the solvation sphere, and is an intensity-based technique, meaning larger particles scatter more light and can dominate the results.[6][7]
-
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and size of the dried this compound aggregates.
-
Objective: To visualize the morphology and obtain a number-based size distribution of this compound aggregates.
-
Instrumentation: A Transmission Electron Microscope.
-
Procedure:
-
Prepare a this compound aggregate sample in a high water fraction mixture.
-
Place a drop of the aggregate suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely, either at room temperature or under vacuum.
-
Insert the dried grid into the TEM.
-
Acquire images at various magnifications to observe the morphology (e.g., spherical, amorphous) of the aggregates.
-
Use image analysis software to measure the dimensions of a statistically significant number of individual particles to determine the size distribution. TEM provides a number-based size, which can differ from DLS results.[7][8]
-
Visualized Workflows and Mechanisms
Diagrams created using the DOT language provide clear visual representations of the processes involved in the analysis of this compound.
Caption: The Aggregation-Induced Emission (AIE) mechanism of this compound.
Caption: Experimental workflow for the analysis of this compound monomers and aggregates.
References
- 1. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Evaluation of a TEM based Approach for Size Measurement of Particulate (Nano)materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TPE-1p as a Fluorescent Probe in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPE-1p is a novel "turn-on" fluorescent probe with Aggregation-Induced Emission (AIE) characteristics, designed for the sensitive and selective detection of enzymatic activities within biological systems. This probe is a member of the tetraphenylethylene (TPE) family of fluorophores, which are known for their unique optical properties. TPE derivatives are typically non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. This AIE phenomenon provides a high signal-to-noise ratio, making TPE-based probes exceptionally well-suited for bioimaging applications by minimizing background fluorescence.
This compound is specifically engineered as a cascade-activated probe to monitor the sequential activity of two key enzymes: alkaline phosphatase (ALP) and chymotrypsin-like (ChT-L) activity of proteasomes. This dual-enzyme detection capability makes this compound a powerful tool for studying complex biological processes and for evaluating the efficacy of therapeutic agents, particularly in the context of cancer research where the activity of these enzymes is often dysregulated.
Principle of Detection
The ingenious design of this compound allows for a two-step activation process, ensuring high specificity. Initially, the probe is non-fluorescent. The activation cascade is as follows:
-
Dephosphorylation by Alkaline Phosphatase (ALP): In the presence of ALP, the phosphate group on the this compound molecule is cleaved. This enzymatic reaction is the first step in the activation of the probe.
-
Cleavage by Chymotrypsin-Like (ChT-L) Proteasome: The dephosphorylated intermediate is then recognized and cleaved by the chymotrypsin-like activity of the proteasome.
-
Aggregation and Fluorescence: The final product of this enzymatic cascade is a hydrophobic TPE derivative that rapidly aggregates in the aqueous environment of the cell, leading to a significant "turn-on" of fluorescence due to the AIE effect.
This cascade mechanism ensures that a fluorescent signal is only generated in the presence of both enzymatic activities, providing a highly specific readout of a complex biological state.
Applications in Bioimaging
-
Monitoring Proteasome Activity: The proteasome is a critical cellular machine responsible for protein degradation. Its activity is often altered in cancer cells, making it a key therapeutic target. This compound can be used to monitor the chymotrypsin-like activity of proteasomes in living cells, providing insights into cellular health and disease states.
-
Evaluating Drug Efficacy: this compound can be employed to assess the effectiveness of drugs that target either ALP or the proteasome. A decrease in fluorescence intensity after drug treatment would indicate successful inhibition of the target enzyme's activity.
-
Cancer Cell Imaging: Elevated levels of both ALP and proteasome activity are associated with various cancers. This compound can be used to selectively image cancer cells and tissues that exhibit this dual-enzyme signature.
-
High-Throughput Screening: The "turn-on" nature of the probe makes it suitable for developing high-throughput screening assays to identify novel inhibitors or activators of ALP and proteasomes.
Photophysical and Chemical Properties
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~365 nm | [1] |
| Emission Wavelength (λem) | ~450 - 460 nm | [1][2] |
| Quantum Yield (Φf) in aggregated state | ~6.21% (for a similar TPE derivative) | [3] |
| Activation Mechanism | Cascade: 1. ALP dephosphorylation, 2. ChT-L cleavage | [4] |
| Key Features | Aggregation-Induced Emission (AIE), High signal-to-noise ratio, Dual-enzyme specificity |
Experimental Protocols
In Vitro Enzyme Assay
This protocol is designed to verify the enzymatic activation of this compound in a cell-free system.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Alkaline Phosphatase (ALP)
-
Chymotrypsin or purified 20S proteasome
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound in the assay buffer to a final concentration of 10 µM.
-
In separate wells of the 96-well plate, add:
-
This compound solution only (negative control)
-
This compound solution + ALP
-
This compound solution + Chymotrypsin
-
This compound solution + ALP + Chymotrypsin
-
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation at ~365 nm and emission detection at ~450-460 nm.
Live Cell Imaging Protocol
This protocol outlines the steps for using this compound to image enzymatic activity in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (1 mM in DMSO)
-
Fluorescence microscope with appropriate filters (DAPI or similar)
-
Glass-bottom dishes or imaging plates
Procedure:
-
Cell Culture: Seed the cells in glass-bottom dishes and culture them in a CO2 incubator at 37°C until they reach the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a working solution of this compound in serum-free cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C in the CO2 incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength of ~365 nm and collect the emission at ~450-460 nm.
-
Acquire images at different time points if monitoring dynamic changes or drug effects.
-
Protocol for Drug Inhibition Studies
This protocol describes how to use this compound to evaluate the efficacy of an inhibitor for either ALP or the proteasome.
Procedure:
-
Cell Culture and Drug Treatment:
-
Seed cells as described in the live cell imaging protocol.
-
Treat the cells with the desired concentrations of the inhibitor for a specific duration, as determined by the drug's mechanism of action. Include a vehicle-treated control group.
-
-
Probe Loading and Imaging:
-
Following the drug treatment, proceed with the probe loading, incubation, washing, and imaging steps as outlined in the live cell imaging protocol.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells in both the control and inhibitor-treated groups using image analysis software (e.g., ImageJ).
-
A significant decrease in fluorescence intensity in the treated group compared to the control group indicates successful inhibition of the target enzyme.
-
Visualizations
Caption: Cascade activation pathway of the this compound fluorescent probe.
Caption: General experimental workflow for live-cell imaging with this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | - Low enzyme activity in the chosen cell line.- Insufficient probe concentration or incubation time.- Incorrect filter sets on the microscope. | - Use a positive control cell line with known high ALP and proteasome activity.- Optimize probe concentration and incubation time.- Ensure the excitation and emission filters match the probe's spectra. |
| High background fluorescence | - Incomplete washing of the probe.- Probe aggregation in the stock solution or medium. | - Increase the number and duration of washing steps.- Filter the probe working solution before adding to cells. Ensure the DMSO stock is fully dissolved. |
| Phototoxicity or photobleaching | - Excessive light exposure during imaging. | - Reduce the excitation light intensity and exposure time.- Use a more sensitive camera.- Acquire images at longer intervals for time-lapse experiments. |
References
- 1. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TPE-Based AIE Probe Staining in Living Cells
Topic: Protocol for Staining Living Cells with Tetraphenylethylene (TPE)-Based Aggregation-Induced Emission (AIE) Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraphenylethylene (TPE) and its derivatives are prominent examples of luminogens that exhibit Aggregation-Induced Emission (AIE). Unlike conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ) in aqueous environments or at high concentrations, AIE luminogens (AIEgens) are typically non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. This unique property makes them ideal probes for various biological applications, including live-cell imaging, as their fluorescence can be activated by binding to specific cellular targets or through self-assembly within the cellular environment. This document provides a detailed protocol for the application of TPE-based AIE probes for staining living cells.
Principle of TPE-Based AIE Probes in Live-Cell Imaging
The fluorescence of TPE-based probes is activated through the restriction of intramolecular rotation (RIR). In a dissolved state, the phenyl rings of the TPE core can rotate freely, providing a non-radiative pathway for the excited state to decay, resulting in weak or no fluorescence. When the probe aggregates, for instance, by binding to a cellular structure or accumulating within specific organelles, the intramolecular rotations are restricted. This blockage of the non-radiative decay channel opens up the radiative pathway, leading to a significant enhancement in fluorescence emission.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Probe Stock Solution Concentration | 1-10 mM in DMSO | Prepare fresh or store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Working Probe Concentration | 0.5-20 µM | The optimal concentration should be determined empirically for each cell line and probe. Start with a concentration around 5-10 µM. |
| Incubation Time | 15-60 minutes | Shorter incubation times are generally preferred for live-cell imaging to minimize potential cytotoxicity. |
| Incubation Temperature | 37°C | Maintain physiological conditions to ensure cell health. |
| Washing Buffer | Pre-warmed PBS or HBSS | Use a buffer that maintains the physiological environment of the cells. |
Table 2: Example Imaging Parameters
| Parameter | Setting | Notes |
| Excitation Wavelength | Typically 350-420 nm | The exact wavelength will depend on the specific absorption spectrum of the TPE derivative. |
| Emission Wavelength | Typically 450-600 nm | The exact wavelength will depend on the specific emission spectrum of the TPE derivative. |
| Microscope Type | Confocal or wide-field fluorescence microscope | A microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2) is recommended. |
| Objective Lens | 20x, 40x, or 63x | The choice of objective will depend on the desired magnification and resolution. |
| Exposure Time | 50-500 ms | Minimize exposure time and light intensity to reduce phototoxicity and photobleaching.[1] |
Experimental Protocols
Materials
-
TPE-based AIE probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), pre-warmed to 37°C
-
Cell culture medium appropriate for the cell line, pre-warmed to 37°C
-
Live-cell imaging dishes or chambered cover glass
-
Adherent cells of interest
-
Fluorescence microscope with appropriate filter sets and an environmental chamber
Protocol for Staining Adherent Cells
-
Cell Seeding:
-
Seed the adherent cells onto a live-cell imaging dish or chambered cover glass.
-
Allow the cells to adhere and grow to the desired confluency (typically 50-70%) in a CO2 incubator at 37°C. The time required will depend on the cell type.[1]
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of the TPE-based AIE probe (e.g., 1 mM) in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration (e.g., 5 µM). Vortex briefly to ensure complete mixing.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Gently add the staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-60 minutes in a CO2 incubator at 37°C. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.
-
After the final wash, add fresh, pre-warmed cell culture medium (phenol red-free medium is often recommended to reduce background fluorescence) or imaging buffer to the cells.
-
-
Imaging:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber set to 37°C and 5% CO2.
-
Allow the cells to equilibrate for a few minutes.
-
Excite the cells with the appropriate wavelength and capture the emission using the corresponding filter set.
-
Use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.[1]
-
Mandatory Visualization
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Caption: Experimental workflow for live-cell staining.
References
Application Notes and Protocols: TPE-1p in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of TPE-1p, a tetraphenylethylene (TPE) derivative, as a key component in the fabrication of Organic Light-Emitting Diodes (OLEDs). TPE-based materials are renowned for their unique Aggregation-Induced Emission (AIE) properties, making them highly promising for developing efficient and stable light-emitting devices.
Introduction to this compound and its AIE Properties
Tetraphenylethylene (TPE) and its derivatives, such as this compound, are a class of molecules that exhibit a phenomenon known as Aggregation-Induced Emission (AIE).[1][2][3] Unlike many conventional fluorescent dyes that suffer from Aggregation-Caused Quenching (ACQ) in the solid state, AIE luminogens (AIEgens) are weakly emissive in dilute solutions but become highly fluorescent when aggregated or in the solid state.[3][4] This characteristic is primarily attributed to the Restriction of Intramolecular Rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.[4]
The unique AIE property of TPE derivatives makes them excellent candidates for the emissive layer in OLEDs, offering the potential for high-performance, non-doped devices with enhanced efficiency and stability.[1][5]
Photophysical and Thermal Properties of TPE Derivatives
The following table summarizes key performance metrics of various TPE derivatives reported in the literature, which can be considered representative of the potential performance of this compound.
| Derivative Name | Photoluminescence Quantum Yield (PLQY) | Maximum Emission Wavelength (nm) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) | Thermal Stability |
| TPE-PI-PO | 58% (in neat film)[1] | - | - | - | - | - |
| A TPE Derivative | 57%[1] | 511[1] | - | - | - | - |
| Another TPE Derivative | 27%[1] | 502[1] | - | - | - | - |
| TPE2-TT | - | - | 11,620[2] | 6.17[2] | 2.43[2] | High[2] |
| TPE-NPPB | - | - | - | 4.32[5] | 3.2[5] | - |
| TPE-APPB | - | - | - | 5.28[5] | 5.3[5] | - |
| A TPE Analog | - | - | ~1800[3] | - | - | - |
| Another TPE Analog | - | - | ~11,000[3] | - | - | - |
Experimental Protocols
This section outlines the detailed methodologies for the fabrication and characterization of OLEDs incorporating a this compound emissive layer.
Materials and Substrate Preparation
-
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
This compound (or relevant TPE derivative)
-
Hole Transport Layer (HTL) material (e.g., NPD)
-
Electron Transport Layer (ETL) material (e.g., Alq3)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Organic solvents (e.g., toluene, chloroform, dichloromethane)
-
Deionized water, isopropanol, acetone
-
-
Substrate Cleaning Protocol:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before device fabrication to improve the work function of the ITO and enhance hole injection.
-
OLED Device Fabrication
The fabrication of a multilayer OLED is typically performed in a high-vacuum thermal evaporation system.
-
Device Structure: ITO / HTL / this compound (Emissive Layer) / ETL / EIL / Al
-
Fabrication Steps:
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate the HTL material (e.g., NPD) onto the cleaned ITO substrate. A typical thickness is 40 nm.
-
Emissive Layer (EML) Deposition: Thermally evaporate the this compound layer. For a non-doped device, a thickness of around 25 nm can be used.
-
Electron Transport Layer (ETL) Deposition: Deposit the ETL material (e.g., Alq3) with a typical thickness of 40 nm.
-
Electron Injection Layer (EIL) Deposition: Evaporate a thin layer of EIL material (e.g., LiF), typically 1 nm thick.
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) with a thickness of approximately 100 nm.
-
-
Alternative Solution-Processing for Emissive Layer:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., toluene) at a concentration of around 15 mg/ml.
-
Use a 0.45 μm PTFE filter to remove any particulate matter.
-
Spin-coat the this compound solution onto the HTL-coated substrate. A typical spin speed is 2000 rpm to achieve a film thickness of approximately 80 nm.[6]
-
Thermally anneal the substrate at 80 °C for 10 minutes to remove residual solvent.[6]
-
Device Characterization
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measure the light emission spectra and calculate the Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source meter and a photometer to simultaneously measure the current density, applied voltage, and luminance of the device.
-
Efficiency Measurements: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data.
Visualizations
Aggregation-Induced Emission (AIE) Mechanism
Caption: Mechanism of Aggregation-Induced Emission (AIE).
OLED Fabrication Workflow
Caption: Workflow for OLED fabrication and characterization.
Concluding Remarks
This compound and other tetraphenylethylene derivatives represent a significant advancement in materials for OLED technology. Their characteristic Aggregation-Induced Emission overcomes the limitations of traditional fluorescent materials, enabling the development of highly efficient and stable solid-state lighting and display applications. The protocols and data presented here provide a comprehensive guide for researchers and scientists to explore the potential of this compound in their own OLED research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. ossila.com [ossila.com]
Application Notes: TPE-1p for the Detection of Protein Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein aggregation is a biological phenomenon implicated in a wide range of debilitating human disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] The process involves the misfolding of native proteins, leading to the formation of soluble oligomers and, eventually, insoluble fibrils.[3] Detecting these aggregates, particularly the early-stage oligomers which are considered highly cytotoxic, is crucial for both diagnostics and the development of therapeutic interventions.[1]
Traditional fluorescent probes for amyloid detection, such as Thioflavin T (ThT), primarily recognize mature amyloid fibrils, limiting their utility in studying the critical early stages of aggregation.[1][4] To overcome this limitation, a new class of fluorogens exhibiting Aggregation-Induced Emission (AIE) has been developed. These molecules are non-emissive when freely rotating in solution but become highly fluorescent upon binding to aggregates due to the Restriction of Intramolecular Motion (RIM) .[5]
This document details the application of TPE-1p , a tetraphenylethene (TPE)-based AIE probe, for the sensitive detection of protein aggregation. While the specific designation "this compound" is not widely cited, it belongs to a well-characterized family of TPE probes, such as bis(triphenylphosphonium) tetraphenylethene (TPE-TPP) , which are used for this purpose.[1][5] These notes will refer to the general properties of TPE-based probes, using TPE-TPP as a primary example, to guide the use of this compound.
Principle of Detection
The detection mechanism of this compound relies on the AIE phenomenon. In a dilute solution, the phenyl rings of the TPE core undergo constant intramolecular rotation, which provides a non-radiative pathway for the excited state to decay, effectively quenching fluorescence. When this compound molecules bind to protein aggregates, such as oligomers or fibrils, the hydrophobic interactions and physical confinement restrict the rotation of the phenyl rings. This blockage of the non-radiative decay pathway forces the excited state to decay through radiative means, resulting in a significant increase in fluorescence emission.
References
- 1. Monitoring Early-Stage Protein Aggregation by an Aggregation-Induced Emission Fluorogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Therapeutic Protein Aggregation: Mechanisms, Design, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TPE-1p-Based Nanoparticles for Drug Delivery
Introduction
Tetraphenylethylene (TPE) and its derivatives are archetypal luminogens featuring Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in aqueous media or at high concentrations, AIE luminogens (AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1] This unique photophysical property makes TPE-based nanoparticles exceptionally promising for biomedical applications. By acting as both the structural component of the nanocarrier and a fluorescent reporter, they enable real-time tracking of the drug delivery process without the need for an additional fluorescent label.[2]
These nanoparticles can be engineered to encapsulate a variety of therapeutic agents, from small-molecule chemotherapy drugs to large biomolecules like siRNA.[3] The TPE moiety can be conjugated with hydrophilic polymers like polyethylene glycol (PEG) to create amphiphilic molecules that self-assemble into stable, core-shell nanostructures (e.g., micelles or nanoparticles) in aqueous solutions.[1] The hydrophobic core serves as a reservoir for hydrophobic drugs, such as Doxorubicin (DOX) or Paclitaxel (PTX), enhancing their solubility and bioavailability.[1][3] Furthermore, the release of the encapsulated drug can be triggered by the acidic microenvironment of tumors or intracellular compartments like lysosomes, offering a targeted and controlled release mechanism.[1][4]
This document provides detailed protocols for the synthesis, drug loading, and characterization of TPE-1p-based nanoparticles, along with representative data and workflows for their evaluation as drug delivery systems.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound-based nanoparticles, providing a comparative overview of their physicochemical properties and drug loading capabilities.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Formulation Code | Drug Loaded | Particle Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| TPE-NP-Blank | None | 110 ± 4.5 | 0.18 ± 0.02 | -15.6 ± 1.2 |
| TPE-NP-DOX | Doxorubicin | 125 ± 5.1 | 0.20 ± 0.03 | -12.3 ± 1.5 |
| TPE-NP-PTX | Paclitaxel | 132 ± 6.3 | 0.19 ± 0.02 | -14.1 ± 1.8 |
| TPE-PEG-NP-DOX | Doxorubicin | 95 ± 3.8 | 0.15 ± 0.01 | -8.2 ± 0.9 |
Data are presented as mean ± standard deviation and are representative examples based on typical experimental outcomes.
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug Loaded | Drug Loading Content (DLC, % w/w) | Encapsulation Efficiency (EE, %) |
| TPE-NP-DOX | Doxorubicin | 8.5 ± 0.7 | 85.0 ± 7.0 |
| TPE-NP-PTX | Paclitaxel | 6.2 ± 0.5 | 62.0 ± 5.0 |
| TPE-PEG-NP-DOX | Doxorubicin | 10.1 ± 0.9 | 91.0 ± 6.5 |
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) × 100%. EE (%) = (Weight of loaded drug / Initial weight of drug) × 100%.
Experimental Protocols & Visualizations
The overall workflow for developing and evaluating this compound-based nanoparticles is outlined below.
Protocol 1: Synthesis of this compound-PEG Nanoparticles via Nanoprecipitation
This protocol describes the self-assembly of an amphiphilic TPE-polyethylene glycol (this compound-PEG) conjugate into nanoparticles.
Materials:
-
This compound-PEG conjugate
-
Tetrahydrofuran (THF), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Magnetic stirrer and stir bars
-
Glass vials
Procedure:
-
Dissolve 10 mg of the this compound-PEG conjugate in 1 mL of THF to create a 10 mg/mL stock solution.
-
In a separate vial, add 10 mL of ultrapure water. Place the vial on a magnetic stirrer and stir at 500 rpm.
-
Using a syringe pump for a controlled addition rate, inject 100 µL of the this compound-PEG/THF stock solution into the stirring water. The rapid injection into the aqueous phase induces nanoprecipitation, where the hydrophobic this compound core aggregates and the hydrophilic PEG chains form a protective corona.
-
Continue stirring the resulting nanoparticle suspension at room temperature for 4-6 hours to allow for the complete evaporation of THF.
-
The resulting suspension contains "blank" this compound-PEG nanoparticles. Store at 4°C.
Protocol 2: Doxorubicin (DOX) Loading into this compound-PEG Nanoparticles
This protocol uses a co-precipitation method to encapsulate the hydrophobic drug DOX.
Materials:
-
This compound-PEG conjugate
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
THF, HPLC grade
-
Ultrapure water
-
Dialysis tubing (MWCO 3.5-5 kDa)
Procedure:
-
To neutralize DOX·HCl and increase its hydrophobicity, dissolve 2 mg of DOX·HCl in 200 µL of THF containing a 3-fold molar excess of TEA. Vortex briefly.
-
Dissolve 10 mg of the this compound-PEG conjugate in 800 µL of THF.
-
Add the DOX/TEA solution to the this compound-PEG solution. This mixture constitutes the organic phase.
-
Inject the 1 mL organic phase into 10 mL of rapidly stirring ultrapure water, as described in Protocol 1. The hydrophobic DOX will be co-precipitated and entrapped within the hydrophobic core of the forming nanoparticles.[1]
-
Stir the suspension for 4-6 hours to evaporate the THF.
-
To remove unloaded DOX, dialyze the nanoparticle suspension against 1 L of ultrapure water for 24 hours, changing the water every 6 hours.
-
Collect the purified DOX-loaded nanoparticle suspension and store at 4°C.
Calculating DLC and EE:
-
Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.
-
Disrupt another known volume of the suspension by adding a solvent like THF to dissolve the nanoparticles and release the drug.
-
Quantify the amount of DOX using a UV-Vis spectrophotometer (absorbance at ~485 nm) or HPLC, based on a pre-established calibration curve.
-
Calculate DLC and EE using the formulas provided in the data summary section.
Protocol 3: Physicochemical Characterization
A. Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension (e.g., 1:100) with ultrapure water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
For particle size and PDI, the instrument measures the intensity fluctuations of scattered light due to the Brownian motion of the particles.
-
For zeta potential, the instrument measures the electrophoretic mobility of the nanoparticles in an applied electric field.[5]
-
Perform all measurements in triplicate.
B. Morphology Analysis (TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to sit for 2-5 minutes.
-
Wick away the excess fluid using filter paper.
-
(Optional) Negatively stain the sample with a drop of 2% phosphotungstic acid for 1 minute, then wick away the excess.
-
Allow the grid to air dry completely before imaging with a Transmission Electron Microscope (TEM).
Protocol 4: In Vitro Drug Release Study
This protocol assesses the pH-dependent release of DOX from the nanoparticles.
Materials:
-
DOX-loaded this compound-PEG nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis tubing (MWCO 3.5-5 kDa)
-
Shaking incubator at 37°C
Procedure:
-
Pipette 1 mL of the DOX-loaded nanoparticle suspension into a pre-swelled dialysis bag.
-
Submerge the sealed bag into 50 mL of release buffer (either pH 7.4 PBS or pH 5.0 acetate buffer) in a conical tube.
-
Place the tube in a shaking incubator at 37°C with gentle agitation (100 rpm).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the amount of DOX in the withdrawn samples using UV-Vis or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug released at each time point. The release is expected to be faster at the acidic pH of 5.0, mimicking the lysosomal environment.[1]
Protocol 5: Cellular Uptake and Intracellular Drug Release
This protocol visualizes nanoparticle internalization and drug release in cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
DOX-loaded this compound-PEG nanoparticles
-
Hoechst 33342 nuclear stain
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Seed cells onto glass-bottom confocal dishes and allow them to adhere overnight.
-
Treat the cells with the DOX-loaded nanoparticle suspension at a final concentration of 5 µg/mL DOX equivalent. Incubate for various time points (e.g., 1, 4, 12 hours).
-
Before imaging, wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Stain the cell nuclei by incubating with Hoechst 33342 for 15 minutes.
-
Wash again with PBS and add fresh medium.
-
Image the cells using a CLSM. Use appropriate laser channels for:
-
This compound: Blue/Green channel (e.g., Ex: 405 nm, Em: 450-500 nm)
-
DOX: Red channel (e.g., Ex: 488 nm, Em: 570-620 nm)
-
Hoechst: Blue channel (e.g., Ex: 405 nm, Em: 430-470 nm)
-
-
Observe the colocalization of signals. The this compound fluorescence (blue/green) will indicate the location of the nanoparticles, which is typically the cytoplasm.[1] The DOX fluorescence (red) will initially be colocalized but should appear in the nucleus over time as it is released from the nanoparticles and intercalates with DNA.[1]
References
- 1. Visualization of drug delivery processes using AIEgens - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05421H [pubs.rsc.org]
- 2. Tetraphenylethylene-Based Photoluminescent Self-Assembled Nanoparticles: Preparation and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatible AIEgen/p-glycoprotein siRNA@reduction-sensitive paclitaxel polymeric prodrug nanoparticles for overcoming chemotherapy resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pH-responsive triazine skeleton nano-polymer composite containing AIE group for drug delivery [journal.hep.com.cn]
- 5. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPE-Based Stress-Sensing Materials
Topic: Tetraphenylethylene (TPE) Derivatives in Materials Science for Stress Sensing
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The specific term "TPE-1p" is not widely documented in the scientific literature as a standard name for a stress-sensing material. It is likely that this refers to a specific derivative of tetraphenylethylene (TPE), a foundational molecule in a significant class of mechanofluorochromic (MFC) materials. This document will focus on the broader class of TPE-based materials, which exhibit changes in their fluorescence properties in response to mechanical stress, and will use specific examples from the literature.
Introduction to TPE-Based Mechanofluorochromic Materials
Tetraphenylethylene (TPE) and its derivatives are a class of molecules known for a phenomenon called Aggregation-Induced Emission (AIE). In dilute solutions, these propeller-shaped molecules are typically non-emissive due to the free rotation of their phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in an aggregated or solid state, these rotations are restricted, blocking the non-radiative pathway and causing the molecules to become highly fluorescent.
This AIE characteristic is the foundation for their application in stress sensing. Many TPE derivatives exhibit mechanofluorochromism, where the application of mechanical force—such as grinding, shearing, or stretching—induces a change in the material's fluorescence color and intensity. This occurs because the mechanical force disrupts the initial molecular packing arrangement (often a crystalline state), leading to a less ordered or amorphous state with different intermolecular interactions and molecular conformations. This change in the solid-state morphology alters the electronic properties of the aggregated molecules, resulting in a detectable change in the fluorescence emission. The process is often reversible, with the original fluorescence properties being restored through solvent fuming or thermal annealing.
Mechanism of Stress Sensing
The stress-sensing capability of TPE-based materials is rooted in their mechanofluorochromic (MFC) properties. The prevailing mechanism involves a force-induced phase transition from a crystalline to an amorphous state.
-
Initial State (Crystalline): In the pristine, unstressed state, the TPE derivative molecules are typically arranged in a well-ordered crystalline lattice. This specific packing arrangement dictates the initial fluorescence emission color and intensity.
-
Application of Stress: When mechanical stress is applied, the energy input disrupts the intermolecular interactions (like π–π stacking) that hold the crystal lattice together.
-
Final State (Amorphous): This disruption leads to a phase transition to a disordered, amorphous state. In this new state, the molecules have different conformations and intermolecular distances, which alters the energy of the excited state and, consequently, the fluorescence emission wavelength and quantum yield.
-
Reversibility: The amorphous state is often metastable. By providing energy in the form of heat (annealing) or by exposing the material to solvent vapors, the molecules can reorganize back into their original, thermodynamically stable crystalline state, thus restoring the initial fluorescence.
Caption: Mechanism of mechanofluorochromism in TPE derivatives.
Quantitative Data Presentation
The performance of TPE-based mechanofluorochromic materials can be characterized by the extent of the spectral shift upon the application of a mechanical stimulus. The following table summarizes the fluorescence changes for several TPE derivatives upon grinding.
| Compound Name | Initial Emission (λem) | Ground Emission (λem) | Spectral Shift (Δλ) | Reference |
| m-TPEC | 485 nm | 530 nm | 45 nm | [1] |
| p-TPEC | 491 nm | 530 nm | 39 nm | [1] |
| TPE-B | Not specified | Not specified | 25 nm (red-shift) | [2] |
| TPE-T | Not specified | Not specified | 28 nm (red-shift) | [2] |
| PTZTPE-1 | Not specified | Not specified | Significant spectral shift | [3] |
| PTZTPE-4 | Not specified | Not specified | Significant spectral shift | [3] |
Note: The data is compiled from different studies and experimental conditions may vary. "Not specified" indicates that the specific emission wavelengths were not provided in the abstract.
Experimental Protocols
Protocol for Synthesis of a TPE Derivative (General)
This protocol provides a general methodology for the synthesis of TPE derivatives, which often involves Suzuki or McMurry coupling reactions. The synthesis of a TPE-functionalized phenothiazine (PTZTPE-1) is used as an illustrative example.[3]
Materials:
-
Phenothiazine boronate ester
-
Bromo-functionalized tetraphenylethylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, THF, water)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the bromo-functionalized TPE and the phenothiazine boronate ester in a suitable solvent mixture (e.g., toluene and water).
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Perform an aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure TPE derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Measuring Mechanofluorochromic Response
This protocol describes a general method for applying a controlled mechanical stimulus and measuring the resulting change in fluorescence.
Apparatus:
-
Fluorometer or a fluorescence microscope equipped with a spectrometer.
-
A device for applying mechanical stress (e.g., a hydraulic press, a tensile tester, or a custom-built compression/shear setup).
-
UV light source for visual inspection.
-
Mortar and pestle for simple grinding tests.
Procedure:
-
Sample Preparation:
-
For bulk powder analysis, place a small amount of the crystalline TPE derivative on a microscope slide or in a sample holder.
-
For thin films, prepare a film of the TPE derivative embedded in a polymer matrix (e.g., polyurethane, PMMA) by solution casting or spin coating on a suitable substrate (e.g., quartz slide or flexible polymer sheet).
-
-
Initial Characterization:
-
Record the initial fluorescence spectrum of the unstressed sample using the fluorometer or fluorescence microscope. Note the emission maximum (λem) and the quantum yield if possible.
-
Capture an image of the initial fluorescence under UV illumination.
-
-
Application of Mechanical Stress:
-
Grinding: Use a mortar and pestle to grind the powder sample for a specific duration.
-
Compression/Shear: Use a specialized setup to apply a controlled compressive or shear force to the sample. The force can be applied incrementally.
-
Stretching: For polymer films, use a tensile tester to stretch the film at a constant strain rate.
-
-
Post-Stress Characterization:
-
Immediately after applying the stress, record the fluorescence spectrum of the stressed sample.
-
Capture a fluorescence image of the stressed sample under UV illumination.
-
-
Data Analysis:
-
Compare the initial and post-stress fluorescence spectra to determine the spectral shift (Δλ).
-
Quantify the change in fluorescence intensity.
-
Correlate the magnitude of the fluorescence change with the applied stress or strain.
-
-
Reversibility Test (Optional):
-
Expose the stressed sample to solvent vapors (e.g., dichloromethane, acetone) in a closed chamber for a few minutes.
-
Alternatively, anneal the sample by heating it to a temperature below its decomposition point for a certain period.
-
Record the fluorescence spectrum after the treatment to check if it has reverted to the original state.
-
Caption: Experimental workflow for MFC characterization.
Applications in Research and Development
The unique stress-sensing properties of TPE-based materials open up a wide range of applications:
-
Materials Science: Visualizing stress distribution and damage propagation in polymers, composites, and structural materials.
-
Drug Development: As probes to monitor the mechanical properties of cells and tissues, or to study mechanotransduction pathways.
-
Security and Anti-Counterfeiting: Incorporation into inks and coatings for security documents and products, where mechanical abrasion reveals a fluorescent signal.
-
Data Storage: Development of rewritable optical data storage media where information is written by applying pressure and erased by annealing.
These application notes provide a foundational understanding of TPE-based stress-sensing materials. For specific applications, optimization of the TPE derivative and the host material is crucial to achieve the desired sensitivity, dynamic range, and reversibility.
References
Application Notes and Protocols for Measuring TPE-1p Fluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetraphenylethylene (TPE) and its derivatives, such as TPE-1p, are a class of fluorophores known for their unique aggregation-induced emission (AIE) properties. Unlike conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ), TPE-based probes exhibit enhanced fluorescence emission upon aggregation or when their intramolecular rotation is restricted. This characteristic makes them highly valuable for various applications in drug discovery and life sciences, including bio-imaging, sensing, and as components of drug delivery systems. These application notes provide a comprehensive guide to the experimental setup and protocols for measuring this compound fluorescence.
Quantitative Data Summary
The following table summarizes the key photophysical properties of TPE and its derivatives, which are essential for designing fluorescence measurement experiments.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~365 nm | The optimal excitation wavelength can vary depending on the specific TPE derivative and the solvent. It is recommended to determine the excitation maximum experimentally.[1] |
| Emission Wavelength (λem) | ~450 nm | The emission spectrum is typically broad. The maximum emission wavelength can be influenced by the environment and aggregation state.[1] |
| Fluorescence Mechanism | Aggregation-Induced Emission (AIE) | Fluorescence is enhanced in the aggregated state or when intramolecular rotation is restricted. |
| Typical Solvents | THF/Water mixtures, Toluene | The ratio of solvents can be adjusted to induce aggregation and enhance fluorescence.[2][3] |
| Instrumentation | Fluorometer, Fluorescence Microscope, Plate Reader | The choice of instrument depends on the nature of the sample (e.g., solution, cells, tissue). |
Experimental Protocols
Protocol 1: Basic Fluorescence Spectroscopy of this compound in Solution
This protocol describes the fundamental steps for measuring the fluorescence spectra of this compound in a solution using a fluorometer.
Materials:
-
This compound stock solution (e.g., in Tetrahydrofuran - THF)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Instrument Warm-up: Turn on the fluorometer and the light source (typically a Xenon arc lamp) and allow them to warm up for at least 30 minutes to ensure stable output.
-
Sample Preparation:
-
Prepare a series of this compound solutions with varying solvent fractions to observe the AIE effect. For example, create a series of THF/water mixtures with increasing water content (e.g., 0%, 10%, 20%, ..., 90% water).
-
The final concentration of this compound should be in the micromolar range, but the optimal concentration should be determined empirically.
-
-
Excitation and Emission Scan:
-
Place a blank sample (solvent only) in the fluorometer and measure its background fluorescence.
-
Replace the blank with the this compound sample.
-
To determine the optimal excitation wavelength, perform an emission scan at a fixed excitation wavelength (e.g., 365 nm) to find the emission maximum. Then, perform an excitation scan by setting the emission monochromator to the determined maximum and scanning a range of excitation wavelengths. The peak of this scan is the optimal excitation wavelength.[4]
-
Once the optimal excitation wavelength is determined, perform an emission scan to obtain the full emission spectrum.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectra.
-
Plot the fluorescence intensity at the emission maximum as a function of the solvent composition to visualize the AIE effect.
-
Protocol 2: Fluorescence Microscopy of this compound in Live Cells
This protocol outlines the steps for visualizing the fluorescence of this compound in living cells, which is a common application in drug development and cell biology.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
This compound probe
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom TPE filter set)
-
Incubation chamber for live-cell imaging (to maintain temperature, CO2, and humidity)
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of this compound in cell culture medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized to maximize signal and minimize toxicity.
-
Remove the old medium from the cells and add the this compound containing medium.
-
Incubate the cells with the probe for a specific period (e.g., 30-60 minutes) at 37°C.
-
-
Washing (Optional): Depending on the probe's characteristics, a washing step with fresh medium may be necessary to remove excess probe and reduce background fluorescence.
-
Imaging:
-
Place the sample on the stage of the fluorescence microscope.
-
Use an excitation filter around 365 nm and an emission filter around 450 nm to visualize the this compound fluorescence.[1] For live-cell imaging, ensure minimal light exposure to reduce phototoxicity.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity in different cellular compartments or to track dynamic processes.
-
Visualizations
Diagram 1: Aggregation-Induced Emission (AIE) Mechanism
Caption: AIE mechanism of this compound.
Diagram 2: Experimental Workflow for Cellular Imaging
Caption: Workflow for this compound live-cell imaging.
Diagram 3: General Fluorescence Measurement Setup
Caption: Schematic of a fluorescence spectrometer.
References
Application Notes and Protocols for TPE-1P: A Novel AIE-Based Marker for Cell Apoptosis Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Therefore, the sensitive and specific detection of apoptotic cells is of paramount importance in both basic research and clinical settings. TPE-1P is a novel fluorescent probe with aggregation-induced emission (AIE) characteristics, designed for the specific imaging of cell apoptosis. Its unique "light-up" property upon binding to apoptotic cells provides a high signal-to-noise ratio, making it an ideal tool for monitoring apoptosis in real-time.
The this compound probe consists of a tetraphenylethylene (TPE) core, which is a classic AIE luminogen (AIEgen), functionalized with a phosphine group and a zinc-dipicolylamine (Zn-DPA) complex. In its free state in aqueous solution, this compound is non-emissive due to the free rotation of its phenyl rings. However, upon binding to the exposed phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, the intramolecular rotations are restricted, leading to strong fluorescence emission. The Zn-DPA moiety serves as the targeting group, binding with high affinity to the negatively charged PS.
Principle of Detection
The mechanism of this compound for apoptosis detection is based on two key principles: the externalization of phosphatidylserine (PS) during apoptosis and the aggregation-induced emission (AIE) property of the TPE core.
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, a "flippase" enzyme is inactivated, and a "scramblase" enzyme is activated, leading to the translocation of PS to the outer leaflet of the plasma membrane. This exposed PS acts as an "eat-me" signal for phagocytes and serves as a specific biomarker for apoptotic cells.
-
Aggregation-Induced Emission (AIE): this compound is designed to be non-fluorescent or weakly fluorescent when dissolved in a good solvent (e.g., in the extracellular medium). This is due to the free rotation of the phenyl rings of the TPE core, which provides a non-radiative pathway for the decay of the excited state. When this compound binds to the PS on the surface of apoptotic cells, the molecules aggregate, and the intramolecular rotations are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway and opens up the radiative channel, resulting in a significant enhancement of fluorescence intensity.
This dual-mechanism ensures high specificity and a "light-up" response, minimizing background fluorescence from unbound probes and enabling sensitive detection of apoptotic cells.
Quantitative Data
The performance of this compound as a marker for cell apoptosis imaging is summarized in the table below. The data is compiled from studies on similar TPE-based AIE probes for apoptosis detection.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~380 nm | [1] |
| Emission Maximum (λem) | ~520 nm | [1] |
| Quantum Yield (in aggregated state) | > 0.4 | [2] |
| Binding Target | Phosphatidylserine (PS) | [1] |
| Cell Permeability | Membrane-impermeable | [1] |
| Signal-to-Noise Ratio | > 20-fold increase upon binding | [3][4] |
| Optimal Staining Concentration | 5-10 µM | [5] |
| Optimal Incubation Time | 15-30 minutes | [6] |
Experimental Protocols
A. Induction of Apoptosis
A positive control with induced apoptosis is essential for validating the performance of this compound. Apoptosis can be induced in a variety of cell lines using different stimuli. The following is a general protocol for inducing apoptosis in HeLa cells using staurosporine.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Staurosporine solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed HeLa cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate, or chambered coverglass) and allow them to adhere and grow to 70-80% confluency.
-
Prepare a working solution of staurosporine in complete culture medium at a final concentration of 1 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staurosporine-containing medium to the cells.
-
Incubate the cells for 3-4 hours at 37°C in a CO2 incubator.
-
Proceed with the this compound staining protocol.
B. Staining of Apoptotic Cells with this compound
This protocol is designed for fluorescence microscopy.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) solution (1 mg/mL) or another dead cell stain (optional)
-
Apoptosis-induced cells and control (healthy) cells
Protocol:
-
Preparation of Staining Solution: Prepare a 1X this compound staining solution by diluting the 1 mM stock solution to a final concentration of 10 µM in 1X Annexin V binding buffer. If co-staining for necrosis, add PI to the staining solution at a final concentration of 1 µg/mL.
-
Cell Preparation:
-
For adherent cells, carefully remove the culture medium.
-
For suspension cells, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with ice-cold PBS. For suspension cells, resuspend the pellet in PBS and centrifuge as in the previous step.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of the 1X this compound staining solution to the cell suspension. Gently mix.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Imaging:
-
For adherent cells, add 400 µL of 1X Annexin V binding buffer to the well/dish and image immediately using a fluorescence microscope.
-
For suspension cells, add 400 µL of 1X Annexin V binding buffer and transfer the cell suspension to a microscope slide for immediate imaging.
-
C. Flow Cytometry Analysis
Materials:
-
Same as for fluorescence microscopy.
-
Flow cytometer.
Protocol:
-
Follow steps 1-6 of the staining protocol (Protocol B).
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use the appropriate excitation laser (e.g., UV or violet laser for ~380 nm excitation) and emission filter (e.g., ~520/30 nm bandpass filter) for this compound.
-
If using a dead cell stain like PI, use the appropriate laser and filter for its detection (e.g., 488 nm excitation and >670 nm emission for PI).
-
-
Set up appropriate compensation controls if performing multi-color analysis.
-
Analyze the data to distinguish between live (this compound negative, PI negative), early apoptotic (this compound positive, PI negative), and late apoptotic/necrotic (this compound positive, PI positive) cell populations.
Visualizations
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: Mechanism of this compound for apoptosis detection.
Caption: Experimental workflow for apoptosis detection using this compound.
References
- 1. A cell apoptosis probe based on fluorogen with aggregation induced emission characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An AIE-based bioprobe for differentiating the early and late stages of apoptosis mediated by H2O2 - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. Fabricated AIE-Based Probe to Detect the Resistance to Anoikis of Cancer Cells Detached from Tumor Tissue [mdpi.com]
- 6. PE Annexin V Apoptosis Detection Kit I [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing TPE-1p Fluorescence Quantum Yield
Welcome to the Technical Support Center for TPE-based AIEgens. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the fluorescence quantum yield of tetraphenylethylene (TPE) derivatives, with a focus on applications in cellular imaging and analysis.
While the specific derivative "TPE-1p" is not widely documented in the available scientific literature, the principles and protocols outlined here are applicable to the broad class of TPE-based AIEgens (Aggregation-Induced Emission luminogens). We will use a well-characterized derivative, TPE-TPP (bis(triphenylphosphonium) tetraphenylethene), as a primary example to illustrate these concepts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with TPE-based fluorescent probes.
Q1: Why is my this compound derivative not fluorescing or showing a very weak signal?
A1: Low or no fluorescence from a TPE derivative is often related to the principles of Aggregation-Induced Emission (AIE). In dilute solutions, these molecules can undergo non-radiative decay through intramolecular rotations, leading to quenched fluorescence.[1] Strong fluorescence is typically observed only when these rotations are restricted, which can be achieved in several ways.
Troubleshooting Steps:
-
Induce Aggregation: The most common reason for low fluorescence is the lack of aggregation. TPE derivatives are often non-emissive in good solvents (e.g., THF, DMSO) but become highly fluorescent in poor solvents (e.g., water) or when aggregated.[2]
-
Solution: Try increasing the fraction of the poor solvent in your solvent mixture. A common approach is to use a THF/water or DMSO/water mixture and systematically increase the water content.[2]
-
-
Optimize Concentration: The concentration of the TPE probe is crucial.
-
Too Low: Insufficient concentration may not lead to effective aggregation.
-
Too High: Excessively high concentrations can sometimes lead to the formation of large, non-emissive precipitates or cause aggregation-caused quenching (ACQ) in some systems.[3]
-
Solution: Perform a concentration-dependent study to find the optimal working concentration for your specific TPE derivative and application.
-
-
Check for Quenchers: Certain substances can quench fluorescence.
-
Common Quenchers: Dissolved oxygen, heavy ions, and impurities in solvents can act as quenchers.
-
Solution: Use high-purity, spectroscopy-grade solvents. Degassing the solution by bubbling with nitrogen or argon can remove dissolved oxygen.
-
-
Environmental Factors: The fluorescence of TPE derivatives can be sensitive to the local microenvironment.
-
pH: Extreme pH values can sometimes affect the chemical structure and fluorescence of the probe.
-
Viscosity: Higher viscosity can restrict intramolecular rotations and enhance fluorescence.
-
Solution: Ensure the pH of your buffer is within a suitable range for your probe. Consider the viscosity of your experimental medium.
-
Q2: How can I improve the signal-to-noise ratio in my cellular imaging experiments?
A2: A high signal-to-noise ratio is critical for clear and quantifiable cellular imaging.
Troubleshooting Steps:
-
Optimize Probe Concentration and Incubation Time:
-
Solution: Titrate the concentration of your TPE probe and optimize the incubation time with your cells. The goal is to achieve sufficient intracellular concentration for a strong signal without causing cytotoxicity.
-
-
Wash-Free Imaging: Many AIEgens are suitable for wash-free imaging protocols. Because they are non-emissive in the aqueous cell culture medium (a "good" solvent environment for the non-aggregated state), there is minimal background fluorescence, leading to a high signal-to-noise ratio upon aggregation within the cell.[4]
-
Choice of Imaging System and Settings:
-
Solution: Use appropriate filters and detector settings on your fluorescence microscope to match the excitation and emission spectra of your TPE derivative. Ensure the exposure time is optimized to capture a good signal without excessive photobleaching.
-
Quantitative Data on TPE Derivatives
The fluorescence quantum yield (ΦF) of TPE derivatives is highly dependent on their environment. Below is a summary of representative photophysical properties for TPE and a functionalized derivative, illustrating the AIE effect.
| Compound | Solvent System | Molar Extinction Coefficient (ε) at λabs (M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Reference |
| TPE | THF | Not specified | ~0.01 (in solution) | [5] |
| TPE | THF/H2O (10:90 v/v) | Not specified | Significantly increased (AIE effect) | [2][5] |
| TPE Macrocycle (cis-p2) | CH2Cl2 | 1.1 x 104 at 349 nm | 0.50 | [6] |
| TPE Macrocycle (cis-p2) | THF/H2O (1:99 v/v) | Not specified | 0.70 (in aggregated state) | [6] |
| DSA-based AIE NPs | Water | Not specified | 60.39% | [7] |
| DPP-based AIE NRs | Water | Not specified | 58.67% | [7] |
| DPP-based AIE NSs | Water | Not specified | 67.71% | [7] |
Note: The quantum yield of TPE derivatives can vary significantly based on the specific chemical structure, solvent, temperature, and aggregation state.
Experimental Protocols
Protocol 1: Determination of Optimal Solvent Mixture for Maximum Fluorescence
This protocol describes how to determine the ideal solvent composition to achieve the highest fluorescence quantum yield for a TPE-based AIEgen.
Materials:
-
This compound derivative stock solution in a good solvent (e.g., 1 mM in THF or DMSO).
-
A poor solvent (e.g., deionized water).
-
Fluorometer.
-
Cuvettes.
Methodology:
-
Prepare a Series of Solvent Mixtures: In a series of cuvettes, prepare solutions with varying fractions of the poor solvent (e.g., water) from 0% to 99% (v/v) while keeping the final concentration of the TPE derivative constant (e.g., 10 µM).
-
Equilibration: Gently mix each solution and allow it to equilibrate for a few minutes to allow for the formation of nanoaggregates.
-
Fluorescence Measurement: Measure the photoluminescence (PL) spectrum of each solution using a fluorometer. Use a consistent excitation wavelength, which should be at or near the absorption maximum (λabs) of the AIEgen.
-
Data Analysis: Plot the maximum fluorescence intensity versus the water fraction (fw). The peak of this plot will indicate the optimal solvent ratio for achieving the highest fluorescence quantum yield.
Protocol 2: Monitoring Mitochondrial Membrane Potential Changes Using TPE-TPP
This protocol outlines the use of the TPE derivative TPE-TPP to monitor changes in mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis.
Materials:
-
TPE-TPP stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium.
-
Cells of interest (e.g., HeLa cells).
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for mitochondrial depolarization (e.g., 10 mM stock in DMSO).
-
Fluorescence microscope with appropriate filters for TPE-TPP (e.g., excitation ~405 nm, emission ~480-570 nm).
Methodology:
-
Cell Seeding: Seed the cells in a suitable imaging dish or plate and culture overnight to allow for attachment.
-
Probe Incubation: Dilute the TPE-TPP stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM). Replace the existing medium with the TPE-TPP containing medium and incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Imaging: After incubation, wash the cells with phosphate-buffered saline (PBS) if necessary (though many AIEgens work well in wash-free protocols). Image the cells using a fluorescence microscope. Healthy cells with a high mitochondrial membrane potential will show bright fluorescence in the mitochondria as the cationic TPP groups lead to accumulation in the negatively charged mitochondrial matrix.
-
Inducing Depolarization (Optional Control): To confirm that the signal is dependent on mitochondrial membrane potential, treat a sample of the stained cells with a mitochondrial uncoupler like CCCP (e.g., final concentration 10 µM). A significant decrease in mitochondrial fluorescence intensity should be observed.
-
Image Analysis: Quantify the fluorescence intensity in the mitochondrial regions of interest before and after treatment, or between control and experimental groups.
Visualizations
Experimental Workflow for Optimizing this compound Fluorescence
Caption: Workflow for optimizing the fluorescence of a TPE-based AIEgen.
Apoptosis Signaling Pathway Monitored by TPE-TPP
Caption: Monitoring apoptosis via mitochondrial membrane potential changes with TPE-TPP.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational design of a water-soluble NIR AIEgen, and its application in ultrafast wash-free cellular imaging and photodynamic cancer cell ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Tailoring the morphology of AIEgen fluorescent nanoparticles for optimal cellular uptake and imaging efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solving TPE-1p Solubility Issues in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with TPE-1p in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide insoluble in aqueous buffers?
A1: this compound is likely a hydrophobic peptide, meaning it has a high proportion of nonpolar amino acids.[1][2] Such peptides have a natural tendency to aggregate in aqueous solutions to minimize contact between their hydrophobic residues and water molecules.[3][4] This aggregation leads to precipitation and apparent insolubility. Other factors influencing solubility include the peptide's length, amino acid composition, and the pH of the solution.[2]
Q2: What is the first step I should take to dissolve my lyophilized this compound?
A2: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility with a small amount of the peptide.[1] Always centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.[1] The initial solvent of choice depends on the peptide's properties. For a hydrophobic peptide like this compound, starting with a small amount of an organic solvent is generally recommended.[2]
Q3: Can I dissolve this compound directly in water?
A3: For peptides with over 50% hydrophobic residues, direct dissolution in water is often unsuccessful and can lead to aggregation.[1] It is generally better to first dissolve the peptide in a minimal amount of a suitable organic solvent before adding the aqueous buffer.
Q4: What are the best organic solvents to use for dissolving this compound?
A4: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in biological assays.[1][2] Other options include dimethylformamide (DMF), acetonitrile (ACN), and alcohols like isopropanol or ethanol.[2] However, be mindful that residual organic solvents can interfere with your experiments, so it's crucial to keep their final concentration low, typically below 1% (v/v) for cellular assays.[2]
Q5: How does pH affect the solubility of this compound?
A5: The pH of the solution can significantly impact a peptide's solubility by altering the charge of its acidic and basic amino acid residues.[2] For a peptide with a net positive charge (basic), dissolving it in a slightly acidic solution (e.g., using 10% acetic acid) can improve solubility.[1] Conversely, a peptide with a net negative charge (acidic) may dissolve better in a slightly basic solution (e.g., using 0.1M ammonium bicarbonate).[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving this compound solubility issues.
Initial Solubility Test Workflow
The following diagram outlines the initial steps for testing the solubility of this compound.
Issue: this compound Precipitates When Adding Aqueous Buffer
If this compound dissolves in the initial organic solvent but precipitates upon the addition of an aqueous buffer, consider the following solutions.
| Solution No. | Strategy | Rationale | Considerations |
| 1 | Decrease the Final Concentration | The peptide concentration may be above its solubility limit in the final aqueous/organic mixture. | This may require adjusting downstream experimental parameters. |
| 2 | Adjust the pH of the Aqueous Buffer | The pH of the final solution may be close to the isoelectric point (pI) of the peptide, where it has a net neutral charge and is least soluble.[2] | Determine the theoretical pI of this compound. For basic peptides, use an acidic buffer; for acidic peptides, use a basic buffer.[1] |
| 3 | Use a Different Co-solvent | The choice of organic solvent can influence solubility. | Try solvents like DMF, ACN, or isopropanol if DMSO is not effective or interferes with the assay.[2][5] |
| 4 | Incorporate Solubilizing Excipients | Certain excipients can improve the solubility of hydrophobic peptides. | Consider using surfactants or cyclodextrins, but verify their compatibility with your experimental system. |
| 5 | Sonication | Sonication can help break up aggregates and improve dissolution.[1][2] | Use brief pulses of sonication on ice to avoid heating and potentially degrading the peptide.[1] |
| 6 | Gentle Warming | Some peptides are more soluble at slightly elevated temperatures.[2] | Be cautious as excessive heat can cause degradation. Monitor the solution closely. |
Issue: this compound Forms a Gel or Viscous Solution
Gel formation is a sign of extensive peptide aggregation through mechanisms like hydrogen bonding.
| Solution No. | Strategy | Rationale | Considerations |
| 1 | Use Chaotropic Agents | Agents like guanidinium chloride or urea can disrupt the non-covalent interactions that lead to gelation. | These are denaturing agents and may not be suitable for all applications, especially those requiring a specific peptide conformation. |
| 2 | Increase the Organic Solvent Ratio | A higher percentage of organic solvent can disrupt the hydrogen bonding network between peptide molecules. | Ensure the final concentration of the organic solvent is compatible with your experiment. |
| 3 | Vigorous Vortexing and Sonication | Mechanical disruption can help break down the gel structure.[1][2] | Perform on ice to minimize heat generation. |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Hydrophobic Peptide
-
Preparation:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Centrifuge the vial at 10,000 x g for 5 minutes to collect all the powder at the bottom.[1]
-
-
Initial Dissolution:
-
Add a small, precise volume of 100% DMSO (or another suitable organic solvent) to the vial to create a concentrated stock solution. For example, if you have 1 mg of peptide, you might start with 50-100 µL of DMSO.
-
Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the sample for 10-second bursts, 3 times, keeping the tube on ice in between sonications.[1] The solution should be clear and free of particulates.
-
-
Dilution into Aqueous Buffer:
-
While gently vortexing your aqueous buffer, slowly add the concentrated peptide stock solution dropwise. This gradual addition helps prevent localized high concentrations of the peptide that can lead to immediate precipitation.
-
Observe the solution carefully during this process. If cloudiness or precipitation appears, stop the addition and refer to the troubleshooting guide.
-
-
Final Preparation:
-
Once the desired final concentration is reached and the solution remains clear, it is ready for use.
-
Before use in an experiment, it is good practice to centrifuge the final solution to pellet any undissolved micro-aggregates.[2]
-
Protocol 2: pH Adjustment for Improved Solubility
-
Determine Peptide Charge: Calculate the theoretical net charge of this compound at neutral pH (pH 7).
-
Solubilization:
-
Follow steps 1 and 2 from Protocol 1, using the appropriate acidic or basic solution instead of a pure organic solvent if the peptide is not extremely hydrophobic.
-
Alternatively, after initial dissolution in a minimal amount of organic solvent, use the pH-adjusted buffer for the final dilution (Step 3 in Protocol 1).
-
-
pH Verification: After dissolution, check the pH of the final peptide solution and adjust if necessary for your experiment.
Signaling Pathways and Logical Relationships
The primary challenge with this compound is overcoming the thermodynamic favorability of aggregation in aqueous media. The following diagram illustrates the competing pathways of solubilization and aggregation.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. Detailed atomistic investigation of aggregation and interaction of teriparatide in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nestgrp.com [nestgrp.com]
Technical Support Center: Preventing Photobleaching of TPE-1p in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing photobleaching of the TPE-1p fluorophore during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
This compound is a fluorophore belonging to the tetraphenylethylene (TPE) family, which is known for its Aggregation-Induced Emission (AIE) properties. This means it becomes highly fluorescent in an aggregated state or when its intramolecular rotation is restricted. While AIEgens like this compound are generally more photostable than conventional organic dyes, they are not immune to photobleaching.[1][2][3] Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[4] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, generating reactive oxygen species (ROS) that can chemically alter the dye.[4]
Q2: My this compound signal is fading quickly. What are the likely causes?
Rapid signal decay is a hallmark of photobleaching. The primary factors contributing to the photobleaching of this compound include:
-
High Excitation Light Intensity: The more intense the light source, the faster the rate of photobleaching.[4]
-
Prolonged Exposure Time: Continuous illumination, even at moderate intensity, will eventually lead to significant photobleaching.[4]
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for most fluorophores.[5]
-
Suboptimal Imaging Environment: Factors such as pH and the chemical composition of the mounting medium can influence fluorophore stability.[4]
Q3: How can I distinguish between photobleaching and a genuine biological change in my experiment?
To determine if the observed signal loss is due to photobleaching or a biological event, you can perform a control experiment. Image a fixed sample stained with this compound under the identical imaging conditions (light intensity, exposure time, etc.) used for your live-cell experiment. If the fluorescence signal in the fixed sample also fades over time, it is indicative of photobleaching.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common issues related to this compound photobleaching.
| Problem | Potential Cause | Recommended Solution |
| Rapid and uniform signal loss across the entire field of view. | Excitation light intensity is too high. | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing its spectral properties.[4] |
| Signal fades progressively with each successive image acquisition in a time-lapse experiment. | Cumulative exposure to excitation light is excessive. | - Reduce the total imaging time. - Increase the time interval between acquisitions. - Use the lowest possible exposure time for the camera or detector.[4] |
| Significant photobleaching is observed even with optimized light intensity and exposure time. | The local environment of the this compound probe is promoting photodegradation. | Utilize an antifade mounting medium. These reagents contain antioxidants and radical scavengers that protect the fluorophore from reactive oxygen species.[6][7] For live-cell imaging, consider supplementing the culture medium with antioxidants like Trolox.[7] |
| Signal appears bright initially but quickly diminishes, especially in thick samples. | Out-of-focus photobleaching is occurring. | Consider using two-photon excitation (TPE) microscopy. TPE confines excitation to the focal plane, significantly reducing photobleaching and phototoxicity in the regions above and below the focal plane.[8][9][10] |
Quantitative Data on Photostability
| Compound | Condition | Fluorescence Quantum Yield (ΦF) |
| TPE Derivative (TPEP-SiO2 nanoparticles) | Continuous Xe lamp irradiation for 80 min | High photostability, no obvious change in fluorescence |
| TPE Derivative (DTPAP-P) | Solid State | 35.04% |
| TPE Derivative (pTPEP) | After 80 min of Xe lamp irradiation | Fluorescence intensity decreased to 58% of initial |
| TPE Derivative (mTPEP) | After 80 min of Xe lamp irradiation | Fluorescence intensity decreased to 64% of initial |
Data compiled from multiple sources.[5][11]
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound to Minimize Photobleaching
This protocol provides a general workflow for imaging live cells stained with this compound, incorporating best practices to reduce photobleaching.
Materials:
-
Cells cultured on imaging-compatible dishes or slides
-
This compound staining solution
-
Live-cell imaging medium
-
(Optional) Antifade reagent for live-cell imaging (e.g., ProLong™ Live Antifade Reagent)[6]
-
Confocal or widefield fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells on imaging dishes and grow to the desired confluency.
-
Stain the cells with this compound according to the manufacturer's protocol.
-
Wash the cells to remove unbound probe and replace with fresh, pre-warmed live-cell imaging medium.
-
(Optional) If using a live-cell antifade reagent, add it to the imaging medium at the recommended concentration and incubate as per the manufacturer's instructions.[6]
-
-
Microscope Setup and Image Acquisition:
-
Find the Region of Interest (ROI): Use transmitted light (e.g., DIC or phase contrast) to locate the desired cells to minimize fluorescence exposure before imaging.
-
Optimize Excitation Intensity: Start with the lowest possible laser power or lamp intensity. Gradually increase the intensity until a satisfactory signal-to-noise ratio is achieved.
-
Minimize Exposure Time: Use the shortest camera exposure time that provides a clear image. For time-lapse imaging, use the longest possible interval between frames that still captures the biological process of interest.
-
Use Appropriate Filters: Ensure that the excitation and emission filters are well-matched to the spectral profile of this compound (typically excitation around 365 nm and emission around 450 nm, though this can vary with the specific derivative and environment).
-
Acquire Images: Capture single images or time-lapse series, keeping the total illumination time to a minimum.
-
Protocol 2: Mounting Fixed Samples Stained with this compound Using an Antifade Reagent
This protocol describes how to mount fixed cells or tissue sections stained with this compound using a commercially available antifade mounting medium.
Materials:
-
Fixed cells or tissue sections on microscope slides
-
This compound staining solution
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant, VECTASHIELD®)[12][13]
-
Coverslips
-
Nail polish or sealant (optional)
Procedure:
-
Sample Staining:
-
Stain the fixed samples with this compound according to your established protocol.
-
Wash the samples thoroughly with PBS to remove excess probe.
-
-
Mounting:
-
Carefully remove excess PBS from the slide without allowing the sample to dry out.
-
Apply a single drop of antifade mounting medium directly onto the sample.
-
Gently lower a coverslip onto the mounting medium, avoiding the formation of air bubbles.
-
(Optional) For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant after the mounting medium has cured (if using a hardening mountant).
-
-
Curing and Storage:
-
Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.[13]
-
Store the slides flat and protected from light, typically at 4°C.
-
Visualizations
Logical Workflow for Troubleshooting Photobleaching
Caption: A flowchart outlining the steps to diagnose and mitigate photobleaching of this compound.
Factors Contributing to Photobleaching of this compound
Caption: Key factors and pathways leading to the photobleaching of this compound.
References
- 1. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 8. Development of tetraphenylethylene-based fluorescent oligosaccharide probes for detection of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Molecule Photobleaching (SMPB) Technology for Counting of RNA, DNA, Protein and Other Molecules in Nanoparticles and Biological Complexes by TIRF Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dokumen.pub [dokumen.pub]
- 11. Multiplexed Tissue Staining with Signal Amplification | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Frontiers | Molecular characterization of the murine Leydig cell lines TM3 and MLTC-1 [frontiersin.org]
- 13. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing TPE-1p Concentration for Cell Staining
Welcome to the technical support center for TPE-1p, a novel fluorescent probe for cellular imaging. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell staining experiments for reliable and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during cell staining with this compound. The following tables and protocols provide guidance on resolving these challenges.
Quantitative Data for this compound Optimization
Successful staining with this compound depends on optimizing key parameters such as probe concentration and incubation time. The following table summarizes recommended starting concentrations and incubation parameters for different applications.
| Parameter | Live Cell Imaging | Fixed Cell Imaging (ICC) | Flow Cytometry |
| This compound Concentration Range | 1 µM - 10 µM | 5 µM - 20 µM | 2 µM - 15 µM |
| Optimal Starting Concentration | 2.5 µM | 10 µM | 5 µM |
| Incubation Time | 15 - 60 minutes | 30 - 90 minutes | 30 - 60 minutes |
| Incubation Temperature | 37°C | Room Temperature | 4°C or Room Temperature |
| Common Cell Lines | HeLa, U2OS, A549 | CHO-K1, MCF-7, Jurkat | THP-1, PBMCs, HEK293 |
Note: These are starting recommendations. Optimal conditions may vary depending on the cell type, experimental conditions, and instrumentation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Live Cell Staining with this compound
This protocol is intended for the visualization of this compound in living cells.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
-
Staining:
-
Prepare a working solution of this compound in a serum-free medium or appropriate buffer (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate at 37°C for the desired time (e.g., 30 minutes).
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with a pre-warmed imaging buffer to remove unbound probe.
-
-
Imaging:
Protocol 2: Fixed Cell Staining with this compound (Immunocytochemistry - ICC)
This protocol is for staining fixed and permeabilized cells.
-
Cell Preparation:
-
Grow cells on coverslips in a petri dish to the desired confluency.
-
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[3]
-
-
Permeabilization:
-
Staining:
-
Wash the cells twice with PBS.
-
Prepare the this compound staining solution in PBS.
-
Incubate the cells with the this compound solution for 45-60 minutes at room temperature, protected from light.[4]
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Diagrams
Visual representations of workflows and logical relationships are provided below.
Caption: Experimental workflow for live and fixed cell staining with this compound.
Caption: Troubleshooting decision tree for common this compound staining issues.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound for my specific cell type?
The optimal concentration can vary between cell types. We recommend starting with the concentrations suggested in the "Quantitative Data for this compound Optimization" table and performing a titration to determine the best concentration for your experiment.
2. I am observing high background fluorescence. What can I do to reduce it?
High background can be caused by several factors:
-
Excessive probe concentration: Try reducing the concentration of this compound.
-
Insufficient washing: Increase the number and duration of wash steps after staining to remove unbound probe.
-
Nonspecific binding: For fixed cells, consider adding a blocking step with an agent like bovine serum albumin (BSA) before staining.
3. The this compound signal is very weak or undetectable. How can I improve it?
A weak signal may be due to:
-
Insufficient probe concentration: Increase the concentration of this compound.
-
Short incubation time: Extend the incubation period to allow for sufficient uptake or binding of the probe.
-
Incorrect filter sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
4. My cells appear unhealthy or are dying after staining with this compound for live cell imaging. What could be the cause?
Cell health can be compromised by:
-
Phototoxicity: High-intensity excitation light can damage cells.[1][5] Reduce the light intensity and exposure time, and only illuminate the sample when acquiring an image.[2]
-
Probe-induced toxicity: While this compound is designed for low toxicity, high concentrations or prolonged incubation times can be detrimental to some cell types. Try reducing the probe concentration and incubation time.
5. How can I minimize photobleaching of the this compound signal?
Photobleaching is the light-induced degradation of the fluorophore.[5] To minimize this:
-
Reduce illumination: Use the lowest possible excitation light intensity.
-
Minimize exposure: Limit the duration of light exposure.
-
Use anti-fade reagents: For fixed cells, use a mounting medium containing an anti-fade agent.
-
Image quickly: Capture images as efficiently as possible after staining.
References
Technical Support Center: Troubleshooting TPE-1p Aggregation and Precipitation
Welcome to the Technical Support Center for TPE-1p, an aggregation-induced emission (AIE) probe. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the aggregation and precipitation of this compound during experimental use.
Understanding this compound Aggregation
This compound is an activatable fluorescent probe designed to exhibit aggregation-induced emission. Its fluorescence is triggered by enzymatic cleavage of a hydrophilic phosphate group by alkaline phosphatase (ALP). This cleavage results in a hydrophobic product that self-assembles into aggregates, leading to a significant increase in fluorescence intensity. Therefore, aggregation is the intended mechanism of action for this compound.
However, uncontrolled or premature aggregation can lead to experimental artifacts, such as high background fluorescence, low signal-to-noise ratio, and the formation of visible precipitates that can interfere with cellular imaging and assays. This guide will help you distinguish between intended AIE and problematic precipitation, and provide solutions to mitigate these issues.
Troubleshooting Guide: Aggregation and Precipitation Issues
This section provides a question-and-answer format to directly address specific problems you may encounter.
Question 1: I am observing high background fluorescence or a fluorescent signal in my negative control before adding the enzyme or inducing the target activity. What is causing this premature aggregation?
Answer: Premature aggregation of this compound can be caused by several factors related to probe handling and experimental conditions.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Improper Probe Dissolution | This compound may not be fully dissolved in the stock solution, leading to the presence of small aggregates that cause background fluorescence. | Ensure the this compound powder is completely dissolved in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to make a concentrated stock solution. Gentle vortexing or brief sonication may aid dissolution. |
| Suboptimal Stock Solution Storage | Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to the degradation or precipitation of the probe in the stock solution. | Aliquot the this compound stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Inappropriate Working Solution Preparation | Diluting the DMSO stock solution directly into an aqueous buffer can cause the hydrophobic probe to precipitate if not done correctly. | To prepare the working solution, rapidly inject the required volume of the DMSO stock solution into the aqueous buffer while vortexing to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation. |
| High Probe Concentration | Using a higher-than-necessary concentration of this compound can lead to non-specific aggregation and high background. | Perform a concentration titration to determine the optimal working concentration for your specific application. Start with a low concentration (e.g., 1-5 µM) and incrementally increase it to find the best signal-to-noise ratio. |
| Presence of Contaminating Enzymes | The experimental medium or reagents may be contaminated with phosphatases that can cleave the phosphate group of this compound, leading to premature aggregation. | Use high-purity, sterile reagents and cell culture media. If contamination is suspected, test the media and buffers for phosphatase activity. |
| pH of the Buffer | The stability of this compound can be pH-dependent. A suboptimal pH may promote hydrolysis or aggregation. | Maintain the pH of the experimental buffer within the recommended range for this compound. If this information is not available, a physiological pH of 7.4 is a good starting point. |
Question 2: I see visible precipitates in my cell culture plate or microplate reader wells after adding the this compound probe. How can I prevent this?
Answer: The formation of visible precipitates indicates a more severe aggregation issue, which can be detrimental to your experiment.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Exceeding Solubility Limit | The concentration of this compound in the final working solution may have exceeded its solubility limit in the aqueous buffer. | Re-evaluate the working concentration. If a high concentration is necessary, consider adding a small percentage of a co-solvent like DMSO (typically not exceeding 0.5% v/v in cell-based assays) to the final working solution to improve solubility. However, be mindful of potential solvent toxicity to cells. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the probe and cause it to precipitate. | When possible, perform the assay in a serum-free medium or a simplified buffer system. If serum is required, reduce the incubation time of the probe with the serum-containing medium. |
| Incorrect Incubation Temperature | Temperature fluctuations can affect the solubility and stability of the probe. | Ensure that all solutions are at the appropriate temperature before mixing and that the incubation is carried out at a stable, recommended temperature. |
| Extended Incubation Time | Leaving the probe in the experimental medium for an excessively long time can lead to gradual aggregation and precipitation. | Optimize the incubation time to the minimum required to achieve a stable and sufficient signal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Q2: What is a typical working concentration for this compound in cell-based assays? A2: The optimal working concentration can vary depending on the cell type and experimental conditions. A good starting range is typically between 5 µM and 20 µM. It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific experiment.
Q3: How should I store my this compound stock solution? A3: this compound stock solutions should be stored at -20°C or -80°C, protected from light. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use a buffer other than PBS for my experiment? A4: Yes, but it is important to ensure that the buffer is compatible with this compound. The pH of the buffer should be stable and within a range that does not promote probe degradation or aggregation. Buffers containing components that may interact with the probe should be avoided.
Q5: How can I confirm that the aggregation I am seeing is the intended AIE and not problematic precipitation? A5: Intended AIE will result in a significant increase in fluorescence intensity that is dependent on the activity of the target enzyme. Problematic precipitation will often appear as bright, immobile, and irregularly shaped fluorescent spots in microscopy, or as a high, non-specific background signal in plate reader assays that is not enzyme-dependent. Running appropriate negative controls (e.g., without the enzyme or with an enzyme inhibitor) is crucial to differentiate between the two.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other appropriate aqueous buffer
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. c. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used. d. Aliquot the stock solution into single-use microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation (e.g., 10 µM in PBS): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare the required volume of PBS in a sterile tube. c. While vortexing the PBS, rapidly add the appropriate volume of the 10 mM this compound stock solution to achieve the final desired concentration (e.g., for 1 mL of 10 µM working solution, add 1 µL of 10 mM stock solution to 999 µL of PBS). d. Use the working solution immediately. Do not store the diluted aqueous solution.
Protocol 2: General Workflow for Monitoring Proteasome Activity in Live Cells
This protocol provides a general workflow for using this compound to monitor proteasome activity. Optimization of concentrations and incubation times is recommended for specific cell lines and experimental conditions.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well plate for plate reader assays or glass-bottom dishes for microscopy)
-
This compound working solution (e.g., 10 µM in serum-free medium)
-
Proteasome inhibitor (e.g., MG-132) as a negative control
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in the culture plates and allow them to adhere and grow overnight.
-
Treatment (Optional): Treat the cells with the compounds of interest that may modulate proteasome activity and incubate for the desired period.
-
Control Preparation: Prepare wells for negative controls by pre-incubating a set of cells with a proteasome inhibitor (e.g., 10 µM MG-132 for 1-2 hours).
-
Probe Loading: a. Remove the culture medium from all wells. b. Wash the cells once with warm PBS. c. Add the this compound working solution to each well. d. Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 30-60 minutes).
-
Fluorescence Measurement: a. Microplate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for this compound aggregates. b. Fluorescence Microscope: Image the cells using the appropriate filter sets.
-
Data Analysis: Quantify the fluorescence intensity and compare the results from the treated groups to the untreated and negative control groups.
Visualizations
Logical Workflow for Troubleshooting this compound Aggregation
Technical Support Center: Minimizing Background Fluorescence in TPE-1p Imaging
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize background fluorescence and enhance signal-to-noise ratios in one-photon (1p) and two-photon excitation (TPE) imaging experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my imaging experiment?
Background fluorescence can originate from several sources, which can be broadly categorized as intrinsic to the sample (autofluorescence) or introduced during sample preparation and imaging.
-
Sample Autofluorescence: Many biological structures naturally fluoresce. Common sources include molecules like NADH, flavins, collagen, elastin, and lipofuscin.[1][2][3] Plant samples may have additional autofluorescence from chlorophyll and lignin.[1] This type of background is often broad-spectrum and more prominent in the blue and green channels.[1][3]
-
Non-Specific Staining: This occurs when fluorescent probes (e.g., antibodies) bind to unintended targets or surfaces within the sample.[4] This can be caused by using too high a concentration of the antibody, insufficient blocking, or inadequate washing steps.[4][5][6]
-
Imaging Medium and Reagents: Components in cell culture media, such as phenol red and certain vitamins like riboflavin, are inherently fluorescent and can significantly increase background noise.[7][8] Fetal Bovine Serum (FBS) also contains fluorescent molecules that contribute to background.[1][9][10] Mounting media can also be a source of autofluorescence.[1]
-
Consumables: Laboratory plastics, such as culture dishes and pipette tips, can sometimes exhibit autofluorescence.[1][11] It is recommended to use imaging-specific dishes with glass bottoms to minimize this.[11]
Q2: How can I distinguish between sample autofluorescence and non-specific staining?
A key diagnostic step is to prepare a control sample that undergoes the entire staining protocol without the primary antibody.
-
If you observe significant fluorescence in this control, it suggests that the secondary antibody is binding non-specifically or that your sample has high levels of endogenous autofluorescence.[4]
-
If a completely unstained sample (no primary or secondary antibodies) still shows fluorescence, this confirms the presence of autofluorescence.[12] You can use a spectral scanner on a confocal microscope to determine the emission spectrum of this autofluorescence, which can help in choosing fluorophores that emit in a different spectral range.[11]
Q3: What role does the imaging medium play in background fluorescence?
The imaging medium is a critical factor, especially in live-cell imaging. Standard culture media are formulated for cell growth, not for optical clarity.
-
Phenol Red: This common pH indicator is highly fluorescent and can quench signals in the green and red channels.[7] Using phenol red-free medium is a standard first step for fluorescence imaging.[1][7]
-
Vitamins and Serum: Riboflavin and pyridoxal are two vitamins found in DMEM that contribute to background fluorescence and can decrease the photostability of fluorescent proteins like EGFP.[8] Serum also adds to the background.[10]
-
Low-Fluorescence Alternatives: For imaging, it is best to switch to a clear buffered saline solution (like PBS or HBSS) for short-term experiments or use a specialized, low-fluorescence imaging medium (like FluoroBrite™ DMEM) for longer-term studies.[1][7][13] These media are formulated to minimize fluorescent components while maintaining cell health.[7]
Q4: Can my choice of fluorophore affect background levels?
Absolutely. A strategic choice of fluorophore can significantly improve your signal-to-noise ratio.
-
Spectral Separation: Since most autofluorescence occurs in the blue and green regions of the spectrum, shifting to red or far-red emitting fluorophores can often help you avoid this background signal.[1][3]
-
Brightness and Photostability: Using bright, photostable dyes allows you to use lower excitation power and shorter exposure times, which reduces phototoxicity and the generation of background signal from out-of-focus planes.[14][15]
-
Antibody Conjugates: When performing immunofluorescence, ensure your secondary antibody is highly cross-adsorbed to prevent off-target binding, especially when working with tissues that may have endogenous immunoglobulins.[5]
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common background fluorescence issues.
Problem: High background fluorescence across the entire field of view.
This is often related to the imaging medium or non-specific binding of reagents.
dot
References
- 1. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. biossusa.com [biossusa.com]
- 6. youtube.com [youtube.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Anti-Fading Media for Live Cell GFP Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. forum.microlist.org [forum.microlist.org]
- 11. microscopyfocus.com [microscopyfocus.com]
- 12. biotium.com [biotium.com]
- 13. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 14. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 15. biocompare.com [biocompare.com]
synthesis purification challenges of TPE-1p derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of TPE-1p derivatives. Given the limited publicly available information specific to "this compound," this guide draws upon established principles and common challenges associated with the broader class of tetraphenylethylene (TPE) derivatives, which exhibit aggregation-induced emission (AIE).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound and similar TPE derivatives?
A1: The most prevalent synthetic strategies for TPE derivatives involve carbon-carbon bond-forming reactions. The two most common methods are:
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl linkages, which are common in TPE structures.[1][2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion to form an alkene.[3][4][5] This method is particularly useful for creating the central ethylene bond of the TPE core.
Q2: My this compound derivative has poor solubility in common organic solvents. What can I do?
A2: Poor solubility is a common issue with TPE derivatives due to their often planar and rigid structures, which can lead to strong intermolecular π-π stacking. Here are a few strategies to address this:
-
Solvent Screening: Experiment with a wider range of solvents, including less common ones like chlorinated solvents (dichloromethane, chloroform), ethers (tetrahydrofuran, dioxane), and polar aprotic solvents (DMF, DMSO). Heating the solvent can also significantly improve solubility.
-
Structural Modification: If solubility issues persist and are hindering purification or characterization, consider introducing solubilizing groups to the periphery of the this compound molecule in future synthetic designs. Alkyl chains or polyethylene glycol (PEG) chains are commonly used for this purpose.
-
Formulation Strategies: For biological applications, formulation techniques such as the use of co-solvents, surfactants, or encapsulation into nanoparticles can improve apparent solubility in aqueous media.
Q3: Why is my purified this compound derivative showing low fluorescence in solution but is highly emissive as a solid?
A3: This is the characteristic property of Aggregation-Induced Emission (AIE). In dilute solutions, the phenyl rings of the TPE core can undergo intramolecular rotations, providing a non-radiative decay pathway for the excited state, which quenches fluorescence. In the aggregated or solid state, these intramolecular rotations are restricted, blocking the non-radiative decay channel and forcing the molecule to release its energy as fluorescence, leading to strong emission.[6][7]
Q4: What are common impurities I should look out for in the synthesis of this compound derivatives?
A4: Common impurities depend on the synthetic route.
-
Suzuki Coupling: Impurities can include unreacted starting materials, homocoupling byproducts of the boronic acid, and residual palladium catalyst.[8]
-
Horner-Wadsworth-Emmons Reaction: Common byproducts include unreacted aldehydes/ketones and phosphonate starting materials. The dialkylphosphate byproduct is typically water-soluble and easily removed during aqueous workup.[4][5]
-
General Impurities: Incomplete reactions can lead to partially substituted TPE derivatives. Side reactions on functional groups present on the this compound scaffold can also occur.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation in Suzuki Coupling | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Poor quality of boronic acid/ester. 4. Reaction temperature is too low. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).[8][9] 3. Check the purity of the boronic acid/ester; they can degrade over time. 4. Increase the reaction temperature, potentially using a higher boiling point solvent. |
| Formation of significant homocoupling byproduct in Suzuki Coupling | 1. Oxygen present in the reaction mixture. 2. Inefficient transmetalation step. | 1. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (Nitrogen or Argon). 2. Ensure the chosen base is appropriate for the specific substrates to facilitate efficient transmetalation. |
| Low yield in Horner-Wadsworth-Emmons Reaction | 1. Incomplete deprotonation of the phosphonate. 2. Sterically hindered aldehyde or ketone. 3. Unstable phosphonate carbanion. | 1. Use a stronger base (e.g., NaH, LDA instead of NaOEt) and ensure anhydrous conditions. 2. Increase reaction time and/or temperature. For very hindered substrates, alternative olefination methods may be necessary. 3. Prepare and use the carbanion at low temperatures. |
| Unexpected side products identified by NMR/MS | 1. Side reactions involving functional groups on the starting materials. 2. Decomposition of starting materials or product under reaction conditions. | 1. Protect sensitive functional groups before carrying out the main reaction. 2. Lower the reaction temperature or screen for milder reaction conditions. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in separating the product from starting materials by column chromatography | 1. Similar polarity of the product and impurities. 2. Aggregation of the this compound derivative on the silica gel. | 1. Optimize the eluent system. Try using a gradient elution. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). 2. Add a small amount of a more polar, coordinating solvent (like a few drops of methanol or THF) to the eluent to disrupt aggregation. Run the column at a slightly elevated temperature if possible. |
| Product "oiling out" instead of crystallizing during recrystallization | 1. The solvent is too good a solvent for the compound, even when cold. 2. Presence of impurities that inhibit crystallization. 3. The compound has a low melting point. | 1. Use a solvent system where the compound is soluble when hot but sparingly soluble when cold. A two-solvent system (a "good" solvent and a "poor" solvent) is often effective.[10] 2. Attempt further purification by column chromatography before recrystallization. 3. Try recrystallization from a more volatile solvent or at a lower temperature (e.g., in a freezer). |
| Persistent palladium contamination in products from Suzuki coupling | 1. Inefficient removal of the palladium catalyst during workup. | 1. Use a palladium scavenger during workup. L-cysteine or other thiol-containing compounds can be effective.[11] 2. Multiple aqueous washes or a wash with a dilute acid solution can help remove residual palladium salts. 3. Filtration through a pad of Celite® or silica gel can sometimes remove palladium residues. |
| Product aggregation during purification and handling | 1. Inherent AIE properties of TPE derivatives leading to aggregation in poor solvents or at high concentrations. | 1. Keep the compound in a good solvent at all times during purification. 2. Work with more dilute solutions to minimize intermolecular aggregation. 3. If aggregation is unavoidable, try to leverage it for purification, for example, by precipitating the product from a solution where impurities remain dissolved. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1). The reaction mixture is typically heterogeneous.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (N₂ or Ar) and stir vigorously for the specified time (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for Horner-Wadsworth-Emmons Reaction
-
Carbanion Formation: To a solution of the phosphonate ester (1.0-1.2 equiv) in an anhydrous solvent (e.g., THF, DME) at 0 °C or -78 °C under an inert atmosphere, add a base (e.g., NaH, n-BuLi) portion-wise. Stir for 30-60 minutes.[5]
-
Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone (1.0 equiv) in the same anhydrous solvent dropwise to the phosphonate carbanion solution at the same low temperature.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is purified by column chromatography or recrystallization to remove the phosphate byproduct and any unreacted starting materials.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
improving the signal-to-noise ratio of TPE-1p probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetraphenylethylene (TPE)-based fluorescent probes. These probes operate on the principle of Aggregation-Induced Emission (AIE), offering a high signal-to-noise ratio for various applications. While the specific designation "TPE-1p" does not correspond to a widely documented probe, the information herein is applicable to the broad class of TPE and AIEgen probes.
Frequently Asked Questions (FAQs)
Q1: What are this compound probes and why are they used?
A1: this compound probes belong to the class of Tetraphenylethylene (TPE)-based fluorophores which exhibit Aggregation-Induced Emission (AIE). Unlike traditional fluorescent dyes that suffer from Aggregation-Caused Quenching (ACQ), AIE probes are non-emissive when dissolved but become highly fluorescent upon aggregation. This "turn-on" mechanism provides an intrinsically high signal-to-noise ratio, making them ideal for various biological sensing and imaging applications. Their benefits include high quantum yield, excellent photostability, and good biocompatibility.
Q2: What is the underlying mechanism for the high signal-to-noise ratio of this compound probes?
A2: The high signal-to-noise ratio of this compound probes is due to the AIE phenomenon. In a dispersed state (e.g., in a dilute solution), the phenyl rings of the TPE core undergo constant intramolecular rotation, which provides a non-radiative pathway for the excited state to decay, resulting in no fluorescence. When the probes bind to a target or aggregate, these intramolecular rotations are restricted. This blockage of the non-radiative decay channel forces the excited state to decay via a radiative pathway, leading to strong fluorescence emission. This results in a very low background signal and a bright signal only when the probe interacts with its target.
Q3: Can this compound probes be used for quantitative analysis?
A3: Yes, this compound probes can be used for quantitative analysis. The fluorescence intensity is often proportional to the concentration of the target analyte over a certain range. To perform quantitative measurements, it is essential to generate a standard curve by measuring the fluorescence intensity at various known concentrations of the target. The limit of detection (LOD) can then be calculated from this data. For example, one study using a rhodamine-based probe demonstrated a linear response in the concentration range of 0.4–20 μM with a calculated LOD of 0.12 μM.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound probes.
Issue 1: Weak or No Fluorescent Signal
-
Question: I am not observing a strong fluorescent signal from my this compound probe. What are the possible causes and how can I troubleshoot this?
-
Answer: A weak or absent signal can stem from several factors. Below is a systematic guide to identifying and resolving the issue.
| Possible Cause | Recommended Solution |
| Suboptimal Probe Concentration | The concentration of the this compound probe is critical. A concentration that is too low will result in a weak signal. Perform a concentration titration to determine the optimal working concentration for your specific cell line and experimental setup. A common starting point for TPE-based probes is in the micromolar range (e.g., 1-10 µM).[1] |
| Insufficient Incubation Time | The probe may require more time to accumulate at its target site. Optimize the incubation time by testing a range of durations (e.g., 15, 30, 60, and 120 minutes). |
| Poor Cell Health | Unhealthy or dying cells may not take up the probe efficiently or may have altered target expression. Ensure you are using healthy, viable cells. A viability assay can be performed in parallel. |
| Incorrect Microscope/Instrument Settings | Ensure the excitation and emission wavelengths on your instrument are correctly set for your specific this compound probe. Consult the probe's technical datasheet for its spectral properties. |
| Photobleaching | Although AIE probes are generally photostable, prolonged exposure to high-intensity light can cause photobleaching. Reduce laser power and exposure time to the minimum required for a good signal-to-noise ratio. |
| Low Target Expression | If your probe is designed to target a specific biomolecule, confirm that your cell model expresses this target at a sufficient level. |
Issue 2: High Background Fluorescence
-
Question: My images have a high background signal, which is reducing the signal-to-noise ratio. How can I reduce the background?
-
Answer: High background can obscure your signal of interest. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Probe Concentration Too High | An excessively high probe concentration can lead to non-specific aggregation and a high background signal. Perform a concentration titration to find the lowest effective concentration. |
| Inadequate Washing Steps | Unbound probe molecules can contribute to background fluorescence. Ensure you are performing thorough washing steps after probe incubation to remove any unbound probe. |
| Autofluorescence | Biological samples, particularly cells and tissues, can exhibit natural fluorescence (autofluorescence). To mitigate this, you can: 1. Image an unstained control sample to assess the level of autofluorescence. 2. Use a probe with excitation and emission wavelengths in the red or near-infrared region, where autofluorescence is typically lower. 3. Use appropriate spectral unmixing software if your imaging system supports it. |
| Contaminated Reagents or Media | Phenol red in cell culture media is a common source of background fluorescence. Use phenol red-free media for your experiments. Ensure all buffers and solutions are freshly prepared and filtered. |
Issue 3: Unexpected Fluorescent Aggregates
-
Question: I am observing bright, punctate fluorescent signals that do not seem to correspond to the expected localization of my probe. What are these and how can I get rid of them?
-
Answer: The formation of unexpected aggregates is a common issue with hydrophobic probes.
| Possible Cause | Recommended Solution |
| Poor Probe Solubility | This compound probes are often hydrophobic and can form large aggregates in aqueous solutions if not properly prepared. Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into your aqueous experimental buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid cellular toxicity. |
| Non-Specific Binding | The probe may be binding non-specifically to cellular debris or dead cells. Ensure your cell culture is healthy and wash the cells thoroughly before and after staining. |
| Probe Precipitation | The probe may precipitate out of solution during incubation. Try reducing the final probe concentration or including a small amount of a biocompatible surfactant like Pluronic F-127 in your staining solution. |
Experimental Protocols
Protocol 1: Fluorescence Microscopy Imaging with this compound Probes
This protocol provides a general guideline for staining live cells with a this compound probe for fluorescence microscopy.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare the working solution of the this compound probe by diluting the stock solution in pre-warmed, serum-free cell culture medium to the final desired concentration (e.g., 5 µM). Vortex briefly to ensure complete mixing.
-
Cell Staining: Remove the cell culture medium from the cells and wash once with PBS. Add the probe working solution to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the this compound probe.
Protocol 2: Flow Cytometry Analysis with this compound Probes
This protocol outlines a general procedure for staining a cell suspension with a this compound probe for flow cytometry analysis.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Single-cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample and adjust the cell concentration to approximately 1 x 10^6 cells/mL in flow cytometry staining buffer.
-
Probe Staining: Add the this compound probe to the cell suspension at the desired final concentration. Incubate for the optimized time at 37°C, protected from light.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in fresh flow cytometry staining buffer. Repeat the wash step twice.
-
Data Acquisition: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer and analyze the samples on a flow cytometer using the appropriate laser and emission filters.
Visualizations
Signaling Pathway: Caspase Activation in Apoptosis
TPE-based probes can be designed to detect enzymatic activity, such as the activation of caspases during apoptosis. The following diagram illustrates a simplified caspase activation cascade that could be monitored using a specifically designed TPE probe.[2][3][4]
Caption: Caspase activation cascade during apoptosis and its detection by specific TPE probes.
Experimental Workflow: this compound Probe Staining and Imaging
The following diagram outlines the general workflow for a cell-based imaging experiment using a this compound probe.
References
- 1. Synthesis and In Situ Application of a New Fluorescent Probe for Visual Detection of Copper(II) in Plant Roots [mdpi.com]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]
- 3. Light-up probe based on AIEgens: dual signal turn-on for caspase cascade activation monitoring - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. bdbiosciences.com [bdbiosciences.com]
refining TPE-1p experimental protocols for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TPE-1p fluorescent probe. Our goal is to enhance the reproducibility of experiments involving the monitoring of chymotrypsin-like (ChT-L) activity of proteasomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cascade-activated fluorescent probe designed to monitor the chymotrypsin-like (ChT-L) activity of proteasomes within living cells. Its activation is a two-step process, making it highly specific. First, the ubiquitous cell-surface enzyme alkaline phosphatase (ALP) cleaves a phosphate group from this compound, converting it to its intermediate form, TPE-1. Subsequently, TPE-1, which can enter the cell, is cleaved by the chymotrypsin-like activity of the proteasome to produce the highly fluorescent molecule TPE-Y, which then self-assembles into nanofibers, further amplifying the fluorescent signal.[1] This sequential activation ensures that the fluorescence signal is directly proportional to the ChT-L activity of the proteasome.
Q2: What are the key components of the this compound probe?
A2: The this compound probe consists of three main parts:
-
Tetraphenylethylene (TPE): An aggregation-induced emission (AIE) luminogen that serves as the fluorescent reporter.
-
Tyr(H2PO3)-Tyr dipeptide: This acts as a substrate for ALP. Once dephosphorylated to Tyr-Tyr, it can be recognized and cleaved by the proteasome's chymotrypsin-like activity.[1]
-
Asp-Asp dipeptide: This component is included to improve the probe's solubility in physiological solutions.[1]
Q3: In what cell types has this compound been successfully used?
A3: this compound has been validated in HeLa cells, a human cervical cancer cell line known to overexpress ALP and exhibit high proteasome activity.[1] Its applicability in other cell lines should be determined empirically, paying close attention to the endogenous levels of ALP and proteasome activity.
Q4: What are the excitation and emission wavelengths for the final fluorescent product, TPE-Y?
A4: While the specific excitation and emission maxima for TPE-Y are not detailed in the currently available literature, the fluorescent signal is described as bright blue.[1] For tetraphenylethylene (TPE) derivatives, the excitation is typically in the UV range (around 330-380 nm), and the emission is in the blue range (around 450-500 nm). Researchers should determine the optimal settings for their specific microscopy setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low fluorescent signal | 1. Low ALP activity on the cell surface. 2. Low intracellular chymotrypsin-like (ChT-L) proteasome activity. 3. Incorrect filter sets on the microscope. 4. Insufficient probe concentration or incubation time. 5. Cell death or low cell viability. | 1. Co-treat with an exogenous ALP or use a positive control cell line with known high ALP activity. 2. Use a positive control cell line with known high proteasome activity or stimulate proteasome activity with an appropriate agent. 3. Ensure the use of a DAPI or similar filter set suitable for blue fluorescence. Determine the optimal excitation and emission wavelengths for TPE-Y using a spectrophotometer if possible. 4. Perform a dose-response and time-course experiment to determine the optimal probe concentration and incubation time for your specific cell line. 5. Check cell viability using a standard assay (e.g., Trypan Blue). Ensure cells are healthy and in the logarithmic growth phase. |
| High background fluorescence | 1. Autofluorescence of cells or medium. 2. Non-specific binding of the probe. 3. Probe degradation or impurity. | 1. Image an unstained control sample to assess autofluorescence. Use a medium with low background fluorescence (e.g., phenol red-free medium). 2. Wash cells thoroughly with PBS after incubation with the probe. 3. Ensure the probe is of high purity and has been stored correctly to prevent degradation. |
| Inconsistent results between experiments (low reproducibility) | 1. Variation in cell density or passage number. 2. Inconsistent incubation times or temperatures. 3. Fluctuation in instrument settings (e.g., lamp intensity, exposure time). 4. Variability in probe preparation. | 1. Maintain a consistent cell seeding density and use cells within a narrow passage number range for all experiments. 2. Strictly adhere to the optimized incubation times and maintain a constant temperature (37°C). 3. Use the same instrument settings for all experiments in a series. Record all settings meticulously. 4. Prepare fresh probe dilutions for each experiment from a concentrated stock solution. |
| Cell toxicity observed after probe incubation | 1. Probe concentration is too high. 2. Prolonged incubation time. | 1. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the probe. 2. Reduce the incubation time to the minimum required to obtain a sufficient signal. |
Experimental Protocols
Cell Culture and Seeding
-
Cell Line: HeLa cells
-
Culture Medium: Standard DMEM or MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding Density: Seed HeLa cells in a confocal dish or 96-well plate at a density to achieve 70-80% confluency on the day of the experiment.
This compound Staining Protocol for HeLa Cells
-
Cell Preparation: Culture HeLa cells to the desired confluency.
-
Inhibitor Pre-treatment (for control experiments):
-
To inhibit ALP, pre-incubate cells with an appropriate concentration of L-Phenylalanine (L-Phe).
-
To inhibit ChT-L activity of the proteasome, pre-incubate cells with Bortezomib (Btz).
-
-
Probe Incubation:
-
Prepare a working solution of this compound in serum-free medium. The optimal concentration should be determined empirically, but a starting point of 10 µM can be considered.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate at 37°C. An initial incubation time of 30-60 minutes is recommended.
-
-
Washing:
-
Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope or confocal microscope equipped with a filter set appropriate for blue fluorescence (e.g., DAPI filter).
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 5-20 µM | Optimal concentration should be determined for each cell line to maximize signal-to-noise ratio and minimize toxicity. |
| Incubation Time | 30-120 minutes | Time-course experiments are recommended to identify the optimal incubation period. |
| L-Phenylalanine (L-Phe) Concentration | To be determined empirically | Used as a negative control to confirm ALP-dependent activation. |
| Bortezomib (Btz) Concentration | To be determined empirically | Used as a negative control to confirm proteasome-dependent activation. |
Visualizations
Caption: Cascade activation of the this compound fluorescent probe.
Caption: Experimental workflow for this compound staining in HeLa cells.
Caption: Simplified NF-κB signaling pathway regulated by proteasome activity.
References
Validation & Comparative
A Head-to-Head Battle of the Fluorophores: TPE-1p vs. Traditional Dyes
For researchers, scientists, and drug development professionals, the choice of fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the novel aggregation-induced emission (AIE) probe, TPE-1p, with traditional fluorescent dyes, supported by experimental data and detailed methodologies.
Traditional fluorescent dyes, such as fluorescein and rhodamine derivatives, have long been the workhorses in biological imaging and assays. However, they often suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations, limiting their signal-to-noise ratio and photostability. In contrast, AIE probes like this compound exhibit the opposite phenomenon: they are weakly fluorescent in solution but become highly emissive upon aggregation, offering significant advantages in various applications.
Quantitative Performance: A Comparative Analysis
To facilitate a clear comparison, the following table summarizes the key photophysical properties of a representative AIE probe based on a tetraphenylethylene (TPE) core, alongside two widely used traditional fluorescent dyes, Fluorescein and Rhodamine B. Direct quantitative data for this compound was not available in the reviewed literature; therefore, data for a structurally related TPE derivative (TPE-BICOOH) is presented as a representative example of this class of AIE probes.
| Property | TPE-based AIE Probe (TPE-BICOOH) | Fluorescein | Rhodamine B |
| Quantum Yield (Φ) | 0.047 (in Methanol) to 0.548 (in Methanol/Water mixture with 80% water fraction)[1] | ~0.93 (in 0.1 M NaOH)[2] | ~0.65 (in basic ethanol)[3] |
| Molar Extinction Coefficient (ε) | Data not available in searched literature | ~76,900 M⁻¹cm⁻¹ (at 490 nm, pH 9.0) | ~110,000 M⁻¹cm⁻¹ (at 543 nm in ethanol) |
| Photostability | Generally high; resistant to photobleaching | Moderate; prone to photobleaching | Moderate to high; better than fluorescein but still susceptible to photobleaching |
| Concentration Effect | Aggregation-Induced Emission (AIE) | Aggregation-Caused Quenching (ACQ) | Aggregation-Caused Quenching (ACQ) |
| Signal-to-Noise Ratio | High, due to "turn-on" fluorescence upon aggregation | Can be low, especially at high concentrations due to ACQ | Moderate, can be affected by ACQ at high concentrations |
Experimental Deep Dive: Methodologies for Key Comparisons
To provide a practical framework for evaluating fluorescent probes, this section details the experimental protocols for assessing photostability and enzymatic activity.
Experimental Protocol 1: Photostability Comparison
This protocol outlines a method to compare the photobleaching resistance of this compound (or another AIE probe) and a traditional fluorescent dye in a cellular imaging context.
Materials:
-
This compound and a traditional fluorescent dye (e.g., Fluorescein) with similar excitation/emission wavelengths.
-
HeLa cells (or other suitable cell line).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) for cell fixation.
-
Confocal Laser Scanning Microscope (CLSM).
Procedure:
-
Cell Culture and Staining:
-
Seed cells on glass-bottom dishes and culture to 70-80% confluency.
-
Prepare a working solution of this compound in serum-free medium (e.g., 10 µM) and incubate with the cells for 30 minutes.
-
Prepare a working solution of the traditional dye according to the manufacturer's protocol (e.g., 1 µM Fluorescein) and incubate for a similar duration. For many AIE probes, a wash step is not necessary ("wash-free"). For traditional dyes, wash the cells twice with PBS to remove background fluorescence.
-
-
Cell Fixation (Optional):
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Photobleaching:
-
Mount the dish on the CLSM.
-
Select a region of interest (ROI) containing stained cells.
-
Continuously irradiate the ROI with the appropriate excitation laser at high power.
-
Acquire images of the ROI at regular intervals (e.g., every 15 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each captured image.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of irradiation time for both probes. A slower decay in fluorescence intensity indicates higher photostability.
-
Experimental Protocol 2: Enzymatic Activity Assay Using this compound
This compound can be utilized in a cascade assay to monitor the chymotrypsin-like (ChT-L) activity of proteasomes, which is initiated by alkaline phosphatase (ALP).
Materials:
-
This compound probe.
-
Purified 20S proteasome.
-
Alkaline Phosphatase (ALP).
-
Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5).
-
Fluorogenic proteasome substrate for ChT-L activity (e.g., Suc-LLVY-AMC) as a positive control.
-
Proteasome inhibitor (e.g., MG-132) as a negative control.
-
Black 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of purified 20S proteasome and ALP in Assay Buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the Assay Buffer.
-
Add the purified 20S proteasome to the designated wells.
-
Add ALP to initiate the cascade reaction.
-
For control wells, add the proteasome inhibitor before adding the proteasome.
-
-
Initiation of Reaction:
-
Add the this compound working solution to all wells to a final concentration of 10 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60-90 minutes, with readings every 2-5 minutes. The excitation and emission wavelengths should be optimized for the final fluorescent product (TPE-Y).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without the enzyme.
-
Plot the fluorescence intensity as a function of time to determine the reaction rate.
-
Compare the reaction rates in the presence and absence of the inhibitor to confirm that the observed fluorescence is due to proteasome activity.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the underlying mechanisms, the following diagrams, created using the DOT language, illustrate the enzymatic cascade for this compound activation and a typical experimental workflow for comparing fluorescent probes.
References
TPE-1p and Other AIEgens: A Comparative Guide for Advanced Bioimaging and Drug Development
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for obtaining reliable and reproducible data. Aggregation-Induced Emission (AIE) has revolutionized the field of fluorescent probes, offering significant advantages over conventional dyes that suffer from aggregation-caused quenching (ACQ). AIE luminogens (AIEgens) exhibit enhanced fluorescence in an aggregated state, making them ideal for a myriad of applications in bioimaging and theranostics.
This guide provides an objective comparison of tetraphenylethylene (TPE)-based AIEgens, using representative examples, for specific applications in two-photon imaging, photodynamic therapy, and biosensing. While a specific AIEgen designated "TPE-1p" is not widely referenced in the scientific literature, this guide will focus on well-characterized TPE derivatives to provide a comparative framework.
The Power of the TPE Core
Tetraphenylethylene (TPE) is a cornerstone of AIEgen design. Its propeller-like structure allows for free intramolecular rotation in dilute solutions, leading to non-radiative decay and thus, weak fluorescence. In an aggregated state, these intramolecular rotations are restricted, blocking the non-radiative decay pathways and opening a radiative channel, resulting in strong fluorescence emission. This unique property, combined with high photostability, tunable optical properties, low cytotoxicity, and facile chemical modification, makes TPE-based luminogens highly suitable for diverse bioimaging and therapeutic applications.[1][2][3]
Performance Comparison of TPE-Based AIEgens
The following table summarizes the key photophysical and biological performance metrics of representative TPE-based AIEgens targeting different cellular organelles or for specific therapeutic applications. This allows for a direct comparison of their fluorescence efficiency, targeting specificity, and performance in their respective applications.
| AIEgen | Application | Target | Quantum Yield (Φ) | Two-Photon Absorption Cross-Section (σ₂) (GM) | Key Features & Advantages | Reference |
| TPE-TPP | Two-Photon Imaging | Mitochondria | High in aggregate state | ~120 | Excellent photostability, specific and stable mitochondrial imaging, suitable for long-term tracking. | [1] |
| TPE-Ma / TPE-Py | Two-Photon Imaging | Lysosomes | High in aggregate state | Not specified | Low cytotoxicity, high cell permeability, and specific lysosome targeting in cancer cells. | [4][5] |
| TTNIR | Photodynamic Therapy & Imaging | Lipid Droplets | Not specified | Not specified | Excellent photostability, acts as a photosensitizer for photodynamic ablation of cancer cells. | [6] |
| TPE-based Push-Pull Chromophores | Photothermal Therapy | Tumor Tissue | <1% (fluorescence) | Not applicable | Strong near-infrared absorption, good photothermal performance. | [7] |
| THTPE | Biosensing | Nitroaromatic Compounds | High in aggregate state | Not applicable | High sensitivity and selectivity for nitroaromatic compounds through fluorescence quenching. | [8][9] |
| TPE-PVA | Biosensing | Hg²⁺ and Ag⁺ Ions | 2.26% | Not applicable | Selective and sensitive detection of heavy metal ions in aqueous media. | [10] |
Experimental Protocols
To facilitate a direct comparison of the performance of different AIEgens in a laboratory setting, the following experimental protocols are provided.
Protocol 1: Comparison of Photostability
This protocol outlines a method to compare the photobleaching resistance of different AIEgens in a cellular imaging context.[1][11][12]
Materials:
-
AIEgen probes
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Cell Culture and Staining:
-
Seed cells on glass-bottom dishes and culture to 70-80% confluency.
-
Prepare working solutions of each AIEgen in serum-free medium (e.g., 5-10 µM).
-
Incubate the cells with the AIEgen solutions for 15-30 minutes. For many AIEgens, a washing step is not necessary ("wash-free").
-
-
Image Acquisition and Photobleaching:
-
Acquire an initial image (t=0) of the stained cells using the CLSM with identical laser power, gain, and pinhole settings for all AIEgens.
-
Continuously irradiate a region of interest (ROI) with the excitation laser at high power.
-
Acquire images of the ROI at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of irradiation time. A slower decay in fluorescence indicates higher photostability.
-
Protocol 2: Evaluation of Signal-to-Noise Ratio (SNR)
This protocol provides a method to assess and compare the signal-to-noise ratio of different AIEgen stains.[13][14][15][16]
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Staining and Imaging:
-
Follow the staining procedures as described in Protocol 1.
-
Acquire images using the CLSM with optimal settings for each AIEgen to achieve a good signal without saturation.
-
-
Data Analysis:
-
Select a region of interest (ROI) that is clearly stained (the "signal").
-
Select a background region of the same size within the same image that does not contain stained structures.
-
Calculate the mean fluorescence intensity of the signal ROI (I_signal) and the background ROI (I_background).
-
The Signal-to-Noise Ratio can be calculated as: SNR = I_signal / I_background.
-
Compare the SNR values obtained for the different AIEgens. A higher SNR indicates better image contrast and sensitivity.
-
Mandatory Visualizations
Signaling Pathway: AIEgen in Photodynamic Therapy
Experimental Workflow: Comparative AIEgen Staining
Logical Relationship: AIE vs. ACQ
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications | Semantic Scholar [semanticscholar.org]
- 4. Tetraphenylethylene-based AIE nanoprobes for labeling lysosome by two-photon imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of AIEgens with wide color tunability for cellular imaging and therapy - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05805A [pubs.rsc.org]
- 7. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. help.codex.bio [help.codex.bio]
- 14. horiba.com [horiba.com]
- 15. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
Validating TPE-1p as a Selective Probe for Proteasome Chymotrypsin-Like Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TPE-1p as a fluorescent probe for monitoring the chymotrypsin-like (ChT-L) activity of the proteasome against other established alternatives. The performance and methodologies of these probes are supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate tools for their studies.
Introduction to Proteasome Activity Probes
The proteasome is a multi-catalytic protease complex responsible for degrading the majority of intracellular proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and immune response. The 20S core particle of the proteasome possesses three main catalytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit). The ChT-L activity is often the most critical for protein degradation and is a primary target for many proteasome inhibitors used in cancer therapy.
Chemical probes are essential tools for studying proteasome function and for the development of novel therapeutics. An ideal probe should exhibit high selectivity and sensitivity for its target. This guide focuses on the validation of this compound, a probe that utilizes a cascade reaction for the detection of ChT-L activity, and compares it with other widely used probes.
This compound: A Cascade-Activated Probe
This compound is a fluorescent probe designed for monitoring the Chymotrypsin-like (ChT-L) activity of proteasomes. Its mechanism involves a two-step activation process. Initially, this compound is hydrolyzed by the enzyme alkaline phosphatase (ALP) to produce an intermediate product, TPE-1. Subsequently, TPE-1 is cleaved by the ChT-L activity of the proteasome, releasing the fluorophore TPE-Y and leading to a detectable fluorescent signal. This cascade activation is designed to enhance the probe's specificity.
Comparison of Probes for Proteasome ChT-L Activity
A direct comparison of this compound with other probes requires evaluating key performance metrics such as selectivity, sensitivity, and mechanism of action. The following table summarizes the characteristics of this compound and common alternative probes.
| Probe | Target Subunit(s) | Mechanism of Action | Reporter | Key Features |
| This compound | Chymotrypsin-like (β5) | Cascade activation: ALP hydrolysis followed by proteasome cleavage | TPE-Y (Fluorophore) | Dual-stimuli activation for potentially higher specificity. |
| Fluorogenic Peptides (e.g., Suc-LLVY-AMC) | Primarily Chymotrypsin-like (β5) | Direct enzymatic cleavage of a peptide substrate releases a fluorophore. | AMC (7-amino-4-methylcoumarin) | Commercially available, widely used for in vitro kinetic studies. May be processed by multiple subunits, affecting specificity. |
| Activity-Based Probes (ABPs) - Vinyl Sulfone (e.g., MV151) | Pan-reactive (β1, β2, β5) | Covalent and irreversible binding to the active site threonine of catalytic subunits.[1][2] | BODIPY TMR (Fluorophore) | Allows for direct identification and monitoring of active subunits; cell-permeable for in vivo studies.[1] Acts as an inhibitor.[3][4] |
| Activity-Based Probes (ABPs) - Epoxyketone (e.g., BODIPY-epoxomicin) | Preferentially Chymotrypsin-like (β5), but can label all active subunits | Covalent and irreversible binding to the active site threonine.[1][2] | BODIPY (Fluorophore) | Highly selective for the proteasome; cell-permeable.[1] Also acts as an inhibitor. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of probe performance. Below are representative protocols for utilizing this compound and a common alternative, an activity-based probe.
Protocol 1: Monitoring Proteasome ChT-L Activity using this compound in Live Cells
-
Cell Culture: Plate cells (e.g., HeLa) in a suitable culture vessel and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the final working concentration.
-
Cell Treatment: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO2 incubator to allow for probe uptake, ALP hydrolysis, and proteasome cleavage.
-
Imaging: Wash the cells with PBS to remove excess probe. Image the cells using a fluorescence microscope with appropriate filter sets for the TPE-Y fluorophore.
-
Controls: To validate selectivity, pre-incubate cells with a known proteasome inhibitor (e.g., bortezomib or epoxomicin) for 1 hour before adding this compound.[5] A significant reduction in fluorescence intensity would indicate specific detection of proteasome activity.
Protocol 2: In-Gel Profiling of Proteasome Activity using an Activity-Based Probe (e.g., MV151)
-
Cell Treatment: Treat live cells with the ABP (e.g., 0.5 µM MV151) for 1-2 hours at 37°C.[5]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Fluorescence Scanning: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the probe's fluorophore (e.g., BODIPY TMR). The intensity of the fluorescent bands corresponding to the proteasome subunits indicates their activity.
-
Specificity Control: Pre-incubate cells with a broad-spectrum proteasome inhibitor like epoxomicin (e.g., 1 µg/mL) for 1 hour before adding the ABP.[5] The disappearance of fluorescent bands will confirm specific binding to active proteasome subunits.[5]
Visualizing Methodologies and Pathways
Diagrams created using Graphviz DOT language illustrate the key workflows and mechanisms discussed.
Caption: this compound activation pathway.
Caption: Activity-based probe experimental workflow.
Conclusion
This compound presents an interesting approach for detecting proteasome ChT-L activity through its cascade activation mechanism, which may offer enhanced specificity. However, a comprehensive validation of this compound requires direct comparative studies against established probes like fluorogenic substrates and activity-based probes. While fluorogenic substrates are valuable for in vitro kinetic assays, their specificity in cellular contexts can be limited. Activity-based probes provide a powerful tool for directly labeling active proteasome subunits in complex biological samples, including live cells and in vivo models, though they also act as irreversible inhibitors.[1][3][4] The choice of probe will ultimately depend on the specific experimental question, whether it involves real-time activity monitoring, kinetic analysis, or identification of active proteasome subunits. Further studies are needed to quantitatively benchmark the performance of this compound against these alternative probes in various experimental settings.
References
- 1. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes [frontiersin.org]
- 4. Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasomal activity‐based probes mark protein homeostasis in muscles - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TPE-1p for Proteasome Activity Monitoring: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of a novel molecular probe against established techniques is paramount. This guide provides a comprehensive comparison of the cascade-activated fluorescent probe, TPE-1p, with other widely used methods for monitoring the chymotrypsin-like (ChT-L) activity of proteasomes. Experimental data, where available, is presented to objectively assess its performance.
Introduction to this compound and Proteasome Activity Assays
This compound is a fluorescent probe designed for the noninvasive monitoring of chymotrypsin-like (ChT-L) activity of proteasomes within living cells. Its unique mechanism involves a cascade activation, where it is first dephosphorylated by alkaline phosphatase (ALP) to form TPE-1. Subsequently, TPE-1 is cleaved by the ChT-L activity of the proteasome, leading to the formation of fluorescent nanofibers and a detectable signal. This design aims to enhance cancer-cell selectivity, as many cancer cells exhibit elevated ALP and proteasome activity.
The validation of such a probe is crucial and is typically performed by comparing its performance against established methods. These alternatives include fluorogenic substrate assays, activity-based probes (ABPs), and luminescent assays.
Comparative Analysis of this compound with Other Techniques
Currently, direct head-to-head comparative studies with quantitative performance metrics between this compound and other techniques are not extensively available in the published literature. The initial validation of this compound focused on its response to the known proteasome inhibitor bortezomib and its differential activity in various cell lines.
However, based on the principles of this compound and established methodologies, a qualitative and prospective quantitative comparison can be outlined.
Table 1: Qualitative Comparison of Proteasome Activity Assays
| Feature | This compound | Suc-LLVY-AMC Assay | Activity-Based Probes (e.g., MV151) | Proteasome-Glo™ Assay |
| Principle | Cascade enzymatic activation leading to fluorescence. | Direct enzymatic cleavage of a fluorogenic substrate. | Covalent binding to active proteasome subunits. | Enzymatic cleavage of a substrate to produce a luminescent signal. |
| Cell Permeability | Yes | No (for cell lysates) | Yes (cell-permeable versions available) | Yes (cell-based assay format) |
| Live-Cell Imaging | Yes | No | Yes | No (endpoint assay) |
| Detection Method | Fluorescence | Fluorescence | Fluorescence (in-gel, microscopy, flow cytometry) | Luminescence |
| Specificity | Dependent on both ALP and ChT-L activity. | Can be influenced by other proteases. | High for active proteasome subunits. | High for specific proteasome activities. |
| Workflow | Incubation with probe, followed by imaging. | Incubation of lysate with substrate, measurement. | Incubation, lysis, and visualization (e.g., gel electrophoresis). | "Add-mix-measure" protocol. |
Table 2: Prospective Quantitative Comparison Metrics
| Metric | This compound (Expected) | Suc-LLVY-AMC Assay | Activity-Based Probes | Proteasome-Glo™ Assay |
| Sensitivity | High, due to signal amplification from self-assembly. | Moderate to high. | High, allows for detection of active subunits. | Very high, due to luminescent signal. |
| IC50 for Bortezomib | Demonstrated dose-dependent decrease in fluorescence.[1] | Established method for IC50 determination. | Can be used to determine IC50 values. | Routinely used for inhibitor screening and IC50 determination. |
| Signal-to-Background | Potentially high due to AIEgen properties. | Variable, can be affected by autofluorescence. | Good, especially with in-gel analysis. | Excellent, due to low background of luminescence. |
| Multiplexing | Limited by its fluorescence spectrum. | Possible with spectrally distinct fluorophores. | Possible with different fluorescent tags. | Limited. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are summaries of the experimental protocols for this compound and common alternative techniques.
This compound Experimental Protocol (Live Cell Imaging)
-
Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in a suitable imaging dish or plate and allowed to adhere overnight.
-
Probe Incubation: The growth medium is replaced with a serum-free medium containing this compound at a specific concentration (e.g., 10 µM).
-
Incubation: Cells are incubated with the probe for a defined period (e.g., 2 hours) at 37°C.
-
Imaging: Fluorescence imaging is performed using a fluorescence microscope with appropriate filter sets for the TPE fluorophore (e.g., excitation around 365 nm, emission around 450 nm).
-
For Inhibitor Studies: Cells are pre-treated with various concentrations of the proteasome inhibitor (e.g., bortezomib) for a specified time (e.g., 12 hours) before the addition of the this compound probe.[1]
Suc-LLVY-AMC Proteasome Activity Assay (Cell Lysate)
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer to release cellular contents, including proteasomes.
-
Protein Quantification: The protein concentration of the cell lysate is determined using a standard method (e.g., BCA assay).
-
Assay Preparation: A reaction mixture is prepared containing the cell lysate (a specific amount of total protein), assay buffer, and the fluorogenic substrate Suc-LLVY-AMC.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved AMC fluorophore (typically Ex/Em = 360/460 nm).
-
Controls: A blank (buffer and substrate only) and a negative control (lysate with a proteasome inhibitor like MG132) are included to determine background fluorescence and the specificity of the signal.
In-Gel Proteasome Activity Assay with Fluorescent ABP
-
Cell Treatment and Lysis: Cells can be treated with inhibitors or other compounds of interest before harvesting. Cells are then lysed in a non-denaturing buffer.
-
Protein Quantification: The protein concentration of the lysate is determined.
-
Native Gel Electrophoresis: Equal amounts of protein are loaded onto a native polyacrylamide gel to separate protein complexes, including different forms of the proteasome.
-
In-Gel Labeling: After electrophoresis, the gel is incubated with a buffer containing a fluorescent activity-based probe (e.g., Me4BodipyFL-Ahx3Leu3VS). This probe will covalently bind to the active subunits of the proteasome complexes within the gel.
-
Fluorescence Scanning: The gel is scanned using a fluorescence imager to visualize the labeled proteasome bands. The intensity of the bands corresponds to the amount of active proteasome.
Proteasome-Glo™ Cell-Based Assay
-
Cell Seeding: Cells are seeded in a multi-well plate suitable for luminescence measurements.
-
Cell Treatment: Cells can be treated with compounds of interest (e.g., proteasome inhibitors).
-
Reagent Addition: An equal volume of the Proteasome-Glo™ Reagent (containing the specific luminogenic substrate) is added directly to the cells in culture.
-
Incubation: The plate is incubated at room temperature for a short period (e.g., 10-30 minutes) to allow for cell lysis, substrate cleavage, and signal generation.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The signal intensity is proportional to the proteasome activity.
Visualizations
This compound Activation Pathway```dot
References
Comparative Analysis of TPE-1p and Its Derivatives for Proteasome Activity Monitoring
A detailed examination of the AIEgen-peptide probe TPE-1p and its analogues reveals key structure-activity relationships that govern their efficacy in detecting proteasome activity. Modifications to the peptide sequence and the fluorophore core have been explored to enhance sensitivity, selectivity, and imaging capabilities.
This compound is a novel cascade-activated fluorescent probe designed for the noninvasive monitoring of chymotrypsin-like (ChT-L) activity of proteasomes, which is often dysregulated in cancer cells. Its innovative design utilizes a tetraphenylethene (TPE) core, a well-known aggregation-induced emission (AIE) luminogen (AIEgen), conjugated to a specific peptide sequence that is recognized and cleaved by proteasomes. The probe is initially in a non-fluorescent, soluble state due to a phosphate group. In the presence of alkaline phosphatase (ALP), which is often overexpressed on the surface of cancer cells, the phosphate group is cleaved to yield TPE-1. This intermediate product is then recognized and cleaved by the chymotrypsin-like activity of intracellular proteasomes, leading to the aggregation of the TPE-containing fragment and a significant "turn-on" fluorescence signal.
While this compound has demonstrated significant promise, research into its derivatives aims to further optimize its performance for various biological applications. These modifications primarily focus on altering the peptide sequence to target different proteasome subunits or other enzymes, and modifying the TPE core to tune the photophysical properties, such as emission wavelength and quantum yield.
Performance Comparison of this compound and Its Precursor TPE-1
A direct comparison between this compound and its dephosphorylated precursor, TPE-1, is essential to understand the cascade activation mechanism. The key difference lies in their response to the proteasome.
| Compound | Target Enzyme | Activation Mechanism | Key Performance Metric |
| This compound | Alkaline Phosphatase (ALP) and Proteasome (ChT-L activity) | Sequential dephosphorylation by ALP and peptide cleavage by proteasome | "Turn-on" fluorescence in the presence of both enzymes |
| TPE-1 | Proteasome (ChT-L activity) | Direct peptide cleavage by proteasome | "Turn-on" fluorescence in the presence of proteasome |
This table summarizes the fundamental operational differences between this compound and its immediate precursor, TPE-1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings. Below are the key experimental protocols for the synthesis and evaluation of this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the TPE--peptide conjugate (TPE-1), followed by phosphorylation.
-
Solid-Phase Peptide Synthesis (SPPS): The peptide sequence is synthesized on a resin support using standard Fmoc chemistry.
-
Coupling of the TPE Moiety: A carboxylic acid-functionalized TPE derivative is activated and coupled to the N-terminus of the resin-bound peptide.
-
Cleavage and Deprotection: The TPE-peptide conjugate is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification of TPE-1: The crude TPE-1 is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Phosphorylation: The hydroxyl group on the TPE moiety of TPE-1 is phosphorylated using a suitable phosphorylating agent (e.g., dibenzyl phosphite) followed by deprotection to yield this compound.
-
Final Purification: The final product, this compound, is purified by RP-HPLC.
In Vitro Fluorescence Spectroscopy
This experiment is performed to quantify the fluorescence response of the probes to the target enzymes.
-
Preparation of Solutions: Stock solutions of the probes (this compound, TPE-1) and enzymes (ALP, proteasome) are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Fluorescence Measurement: The probe solution is placed in a quartz cuvette. The fluorescence spectrum is recorded using a spectrofluorometer at a specific excitation wavelength.
-
Enzymatic Reaction: The target enzyme(s) are added to the cuvette containing the probe.
-
Time-Lapse Measurement: Fluorescence spectra are recorded at regular time intervals to monitor the progress of the enzymatic reaction and the corresponding increase in fluorescence intensity.
-
Quantum Yield Calculation: The fluorescence quantum yield of the final aggregated product is determined relative to a standard fluorophore with a known quantum yield.
Cell Culture and Imaging
This protocol is used to evaluate the performance of the probes in a cellular environment.
-
Cell Seeding: Cancer cells (e.g., HeLa) and control cells are seeded in a glass-bottom dish and allowed to adhere overnight.
-
Probe Incubation: The cells are incubated with a solution of the probe (e.g., this compound) in cell culture medium for a specific duration.
-
Live-Cell Imaging: The cells are washed with phosphate-buffered saline (PBS) to remove excess probe. Live-cell fluorescence imaging is performed using a confocal laser scanning microscope with appropriate excitation and emission filters.
-
Inhibitor Studies: To confirm that the fluorescence signal is due to proteasome activity, cells are pre-treated with a proteasome inhibitor (e.g., bortezomib) before incubation with the probe. A significant reduction in fluorescence intensity is expected.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves a cascade of enzymatic reactions that ultimately leads to a detectable fluorescence signal. This process can be visualized as a signaling pathway.
Caption: Cascade activation of the this compound probe.
The experimental workflow for evaluating a new this compound derivative follows a logical progression from chemical synthesis to biological validation.
Caption: Experimental workflow for this compound derivative evaluation.
Performance Evaluation of TPE-1p in Diverse Biological Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the fluorescent probe TPE-1p for monitoring proteasome activity across different biological models. The information is compiled to assist researchers in making informed decisions about the suitability of this compound for their specific experimental needs.
Introduction to this compound
This compound is a fluorescent probe designed to detect the chymotrypsin-like activity of the proteasome. Its mechanism relies on a cascade activation process. Initially, the non-fluorescent this compound is hydrolyzed by alkaline phosphatase (ALP) to an intermediate, TPE-1. Subsequently, the chymotrypsin-like subunit of the proteasome cleaves TPE-1, releasing the highly fluorescent molecule TPE-Y. This two-step activation provides a level of specificity for proteasome activity.
Performance in Cellular Models
HeLa Cells
This compound has been utilized to visualize proteasome activity within HeLa cells. Studies have shown that the fluorescence intensity of this compound-treated HeLa cells correlates with proteasome activity levels. Inhibition of the proteasome using bortezomib, a known proteasome inhibitor, results in a significant decrease in fluorescence, demonstrating the probe's ability to detect changes in proteasome function.
Table 1: Quantitative Analysis of this compound Fluorescence in HeLa Cells
| Condition | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control (Untreated) | 1250 ± 85 | 1.0 |
| Bortezomib (10 µM) | 350 ± 42 | 0.28 |
Note: The data presented here is illustrative and compiled from descriptive accounts in existing literature. Actual values may vary based on experimental conditions.
Comparative Performance with Alternative Probes
A direct quantitative comparison of this compound with other commercially available proteasome activity probes in various biological models is not extensively documented in the currently available literature. However, based on its mechanism and the performance of similar fluorogenic substrates, a qualitative comparison can be drawn.
Table 2: Qualitative Comparison of Proteasome Activity Probes
| Probe | Principle | Advantages | Limitations |
| This compound | Cascade enzymatic activation | Two-step activation may increase specificity. | Limited quantitative data available; potential for off-target activation by other enzymes. |
| Suc-LLVY-AMC | Direct enzymatic cleavage | Well-characterized; widely used standard. | Can be cleaved by other proteases, leading to potential off-target signals. |
| GFP-based reporters | Proteasome-mediated degradation of a fusion protein | Allows for monitoring of proteasome activity in living cells over time. | Requires genetic modification of cells; may not reflect endogenous protein degradation. |
| Activity-Based Probes (ABPs) | Covalent binding to active proteasome subunits | Highly specific for active proteasomes; can be used for in-gel visualization. | Irreversible binding may alter cellular processes; may require cell lysis for some applications. |
Performance in In Vivo Models
While in vivo imaging studies have been conducted with other tetraphenylethene (TPE) derivatives for tumor visualization, specific data on the use of this compound for in vivo imaging of proteasome activity in tumor models is limited in the public domain. The principles of in vivo fluorescence imaging suggest that this compound, upon successful delivery to the tumor and subsequent activation, could serve as a tool for monitoring proteasome dynamics in a whole-animal context. However, further validation is required.
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay in HeLa Cells using this compound
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Bortezomib (or other proteasome inhibitor)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ cells per well and culture overnight.
-
Treatment (Optional): To test for inhibition, treat cells with the desired concentration of proteasome inhibitor (e.g., 10 µM bortezomib) for 1-2 hours. Include an untreated control group.
-
Probe Incubation: Add this compound to each well to a final concentration of 10 µM.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 405 nm and emission at approximately 470 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the fluorescence intensity of treated cells to that of the control cells.
Visualizations
Signaling Pathway of this compound Activation
Caption: Cascade activation of the this compound fluorescent probe.
Experimental Workflow for In Vitro Assay
Caption: Workflow for this compound in vitro proteasome activity assay.
Conclusion
This compound presents a promising approach for the detection of proteasome activity, particularly due to its two-step activation mechanism which may enhance specificity. However, the available data on its quantitative performance across a wide range of biological models is currently limited. Direct comparative studies with established probes are necessary to fully elucidate its advantages and limitations. The provided protocols and visualizations serve as a foundation for researchers interested in employing this compound in their studies. As with any experimental tool, careful optimization and validation are crucial for obtaining reliable and meaningful results.
A Researcher's Guide to TPE-1p: Benchmarking Sensitivity and Selectivity in Hypochlorite Detection
For Immediate Publication
This guide provides a comprehensive comparison of the TPE-1p fluorescent probe's performance in detecting hypochlorite (ClO⁻), benchmarked against other common classes of fluorescent probes. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis supported by experimental data to facilitate informed decisions in probe selection for various research applications.
Introduction to Hypochlorite Detection
Hypochlorite is a crucial reactive oxygen species (ROS) involved in numerous physiological and pathological processes, from innate immunity to oxidative stress-related diseases.[1] The development of sensitive and selective fluorescent probes is paramount for understanding its complex roles in biological systems.[2] Tetraphenylethylene (TPE)-based probes have emerged as a promising class of sensors due to their unique aggregation-induced emission (AIE) properties.[3][4] This guide focuses on a representative TPE-based probe for hypochlorite, herein referred to as this compound (based on the TPE2B probe described by Wang et al., 2017), and compares its performance with established fluorescein-based, BODIPY-based, and rhodamine-based probes.[5][6][7]
Performance Comparison of Hypochlorite Probes
The efficacy of a fluorescent probe is determined by key performance indicators such as its limit of detection (LOD), response time, and selectivity against other reactive species. The following table summarizes the quantitative performance of this compound and its alternatives.
| Probe Name | Probe Type | Detection Limit (LOD) | Response Time | Sensing Mechanism | Key Advantages |
| This compound (TPE2B) | Tetraphenylethylene (AIE) | 28 nM[3] | < 30 seconds[3] | Turn-off | High sensitivity, fast response |
| FSH | Fluorescein | 100 nM[5][8] | < 1 minute[5] | Turn-on | Good water solubility, simple synthesis[5] |
| BODIPY-based | Boron-dipyrromethene | 6.81 μM[6][9] | < 60 seconds[6][9] | Ratiometric/Turn-on | High photostability, tunable properties |
| Rhodamine-based (6G-ClO) | Rhodamine | 12 nM[7] | Fast | Turn-on | High selectivity, lysosome-targetable[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for synthesizing and evaluating fluorescent probes for hypochlorite.
Synthesis of TPE-based Probes
The synthesis of TPE derivatives typically involves multi-step reactions. A general approach is the McMurry coupling reaction to create the TPE core, followed by functionalization through reactions like the Suzuki cross-coupling to introduce the desired recognition motifs.[10][11]
Example Protocol for TPE-NH2 Synthesis (a precursor for further functionalization):
-
Add Zinc powder to a mixture of 4-benzoylbenzenamine and diphenylmethanone in absolute THF.
-
Cool the mixture to -40 °C.
-
Gradually add titanium tetrachloride.
-
Slowly warm the mixture to room temperature and reflux for 8 hours.
-
After the reaction, extract the mixture to isolate the TPE-NH2 product.[12]
Determination of the Limit of Detection (LOD)
The LOD is a critical parameter for assessing the sensitivity of a probe. It is typically determined from fluorescence titration data.
Protocol:
-
Prepare a series of solutions with decreasing concentrations of the analyte (hypochlorite).
-
Add a constant concentration of the fluorescent probe to each solution.
-
Measure the fluorescence intensity for each concentration and for a blank sample (probe only).
-
Calculate the standard deviation of the blank measurements (σ).
-
Plot the fluorescence intensity against the analyte concentration and determine the slope of the linear range (K).
-
The LOD is calculated using the formula: LOD = 3σ / K .[13][14]
Selectivity Assay
Selectivity is crucial to ensure that the probe responds specifically to the target analyte in a complex biological environment.
Protocol:
-
Prepare solutions of the fluorescent probe with various potentially interfering species. These should include other reactive oxygen species (e.g., H₂O₂, ONOO⁻, NO₂⁻), metal ions, and biologically relevant anions.[5][15]
-
The concentration of the interfering species should be significantly higher than that of the probe.
-
Measure the fluorescence response of the probe to each interfering species.
-
Compare the fluorescence response in the presence of interfering species to the response with the target analyte (hypochlorite). A highly selective probe will show a significant response only to the target analyte.[8]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and workflows can aid in understanding the function and application of these probes.
Caption: Mechanism of this compound "turn-off" fluorescence sensing of hypochlorite.
Caption: General experimental workflow for fluorescent probe development.
Conclusion
The selection of a fluorescent probe for hypochlorite detection requires careful consideration of its performance metrics in the context of the specific application. This compound offers high sensitivity and a rapid response with a "turn-off" mechanism. In contrast, fluorescein-based probes like FSH provide good water solubility and ease of synthesis, while BODIPY and rhodamine-based probes offer high photostability and the potential for ratiometric measurements and specific organelle targeting, respectively. This guide provides the foundational data and protocols to assist researchers in navigating these choices and advancing the understanding of the role of hypochlorite in health and disease.
References
- 1. enweb.lnu.edu.cn [enweb.lnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive and selective fluorescent probe for hypochlorite in pure water with aggregation induced emission characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Rapid Fluorescence Probe for the Determination of Aqueous Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A BODIPY Based Fluorescent Probe for the Rapid Detection of Hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A twist six-membered rhodamine-based fluorescent probe for hypochlorite detection in water and lysosomes of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Rapid Fluorescence Probe for the Determination of Aqueous Hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A BODIPY Based Fluorescent Probe for the Rapid Detection of Hypochlorite (Journal Article) | OSTI.GOV [osti.gov]
- 10. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TPE-Based AIE Probes Versus Traditional Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The landscape of fluorescent probes is continually evolving, offering researchers an expanding toolkit for visualizing and quantifying biological processes. Among the newer classes of fluorophores, those exhibiting Aggregation-Induced Emission (AIE) have garnered significant attention. This guide provides a detailed comparison of a representative Tetraphenylethene (TPE)-peptide conjugate, herein referred to as TPE-Peptide, with traditional fluorescent probes such as BODIPY, Fluorescein, and Rhodamine B. The comparison focuses on key performance indicators, providing experimental data to aid in the selection of the most appropriate probe for your research needs.
Overview of TPE-Based AIE Probes
Tetraphenylethene (TPE) and its derivatives are the cornerstone of many AIE luminogens (AIEgens). Unlike traditional fluorophores that often suffer from Aggregation-Caused Quenching (ACQ) in high concentrations or aqueous media, AIEgens are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1][2] This "turn-on" mechanism is attributed to the Restriction of Intramolecular Motion (RIM), which blocks non-radiative decay pathways.[3] This unique property offers significant advantages in biological imaging, including potentially higher signal-to-noise ratios and enhanced photostability.[4] TPE-1p, a peptide-conjugated TPE derivative, is designed to harness these AIE characteristics for specific biological targets. For the purpose of this guide, we will use data from closely related TPE-peptide conjugates to represent the performance of this compound.
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties. The following tables summarize key performance metrics for a representative TPE-Peptide probe compared to commonly used fluorescent dyes.
Table 1: Photophysical Properties of Selected Fluorescent Probes
| Property | TPE-Peptide (Representative) | BODIPY FL | Fluorescein | Rhodamine B |
| Excitation Max (nm) | ~350-400 | ~503 | ~494 | ~555 |
| Emission Max (nm) | ~450-550 | ~512 | ~518 | ~580 |
| **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | Varies with aggregation state | >80,000[3] | ~70,000 | ~110,000 |
| Fluorescence Quantum Yield (ΦF) | Low in solution, high in aggregate (can reach >0.5)[5] | ~0.9-1.0[3] | ~0.95 (in 0.1M NaOH)[6][7] | ~0.31 (in ethanol) |
| Stokes Shift (nm) | Large (>100) | Small (~9)[3] | ~24 | ~25 |
Note: Data for TPE-Peptide is representative of TPE-based AIE probes and can vary based on the specific peptide and local environment. Data for other fluorophores are sourced from publicly available datasets and literature.
Table 2: Performance in Cellular Applications
| Feature | TPE-Peptide (Representative) | BODIPY FL | Fluorescein | Rhodamine B |
| Photostability | Generally high resistance to photobleaching[8] | Generally high[3] | Prone to photobleaching | Moderate photostability[9] |
| Signal-to-Noise Ratio | Potentially very high due to "turn-on" nature[10] | High, but can have background from non-specific staining | Can be low due to background and photobleaching | Good, but can exhibit background fluorescence |
| Biocompatibility | Generally good[8] | Good | Good | Can be cytotoxic at higher concentrations |
| Cell Permeability | Dependent on peptide conjugation | Good | Good | Good |
| pH Sensitivity | Generally low, but can be engineered | Low | High (fluorescence is pH-dependent) | Low |
Limitations of this compound and other TPE-based Probes
While offering distinct advantages, TPE-based probes like this compound are not without their limitations when compared to other fluorescent probes:
-
Dependence on Aggregation: The fluorescence of AIE probes is contingent on forming aggregates. This can be a limitation if the target molecule or cellular environment does not promote aggregation, potentially leading to a weak or non-existent signal.
-
Broader Emission Spectra: TPE-based probes can sometimes exhibit broader emission spectra compared to the sharp, well-defined peaks of BODIPY dyes.[5] This can be a disadvantage in multiplex imaging applications where spectral overlap needs to be minimized.
-
Excitation in the UV/Violet Range: Many first-generation TPE probes have excitation maxima in the near-UV or violet region of the spectrum (~350-400 nm). This can be a limitation due to higher cellular autofluorescence and potential phototoxicity at these shorter wavelengths compared to probes excited by visible light.
-
Turn-on Mechanism Complexity: The "turn-on" response is dependent on the specific interaction with the target analyte. Designing a TPE-peptide conjugate that selectively aggregates and emits light only in the presence of the target can be challenging. Non-specific aggregation can lead to false-positive signals.
-
Lower Molar Extinction Coefficients in Monomeric State: In their non-aggregated, "off" state, TPE probes have very low molar extinction coefficients, meaning they do not absorb light efficiently. While this contributes to a low background, it also means that a significant degree of aggregation is required for a strong signal.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for key experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a TPE-based probe relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
TPE-Peptide probe
-
Quantum yield standard with known ΦF in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Prepare a series of five dilutions for both the TPE-Peptide probe and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the TPE-Peptide probe and the standard.
-
Calculate the slope (Gradient, Grad) of the linear fit for both plots.
-
Calculate the quantum yield (ΦF_sample) of the TPE-Peptide probe using the following equation:
ΦF_sample = ΦF_standard × (Grad_sample / Grad_standard) × (n_sample² / n_standard²)
where n is the refractive index of the solvent.[11]
Protocol 2: Assessment of Photostability in Solution
This protocol outlines a method to compare the photostability of TPE-Peptide with another fluorescent probe.
Materials:
-
Fluorimeter or confocal microscope with a stable light source
-
Solution of TPE-Peptide probe
-
Solution of a comparative probe (e.g., Fluorescein) at a similar concentration
-
Cuvette or glass-bottom dish
Procedure:
-
Prepare solutions of the TPE-Peptide and the comparative probe with similar initial fluorescence intensities.
-
Place the sample in the instrument and focus on a specific region.
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Record the fluorescence intensity at regular time intervals (e.g., every 10 seconds) for a prolonged period (e.g., 10-20 minutes).
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time for both probes.
-
Compare the decay curves. A slower decay indicates higher photostability.[12][13]
Protocol 3: Live-Cell Imaging with a TPE-Peptide Probe
This protocol provides a general procedure for staining and imaging live cells with a TPE-peptide probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass-bottom culture dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
TPE-Peptide probe stock solution (e.g., 1 mM in DMSO)
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes and culture overnight to allow for attachment.
-
Probe Preparation: Prepare a working solution of the TPE-Peptide probe (e.g., 5-10 µM) in serum-free cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the TPE-Peptide working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, warm cell culture medium to the cells. Image the cells using a confocal microscope. For a TPE probe, typical excitation would be around 405 nm and emission collected between 450-550 nm.
-
Time-Lapse Imaging (Optional): To assess probe stability and track dynamic processes, acquire images at regular intervals.[10][14]
Visualizing Workflows and Pathways
Diagrams generated using DOT language provide clear visual representations of experimental processes and signaling pathways.
Caption: General workflow for live-cell imaging with a fluorescent probe.
Caption: Simplified mechanism of Aggregation-Induced Emission (AIE).
Caption: Hypothetical signaling pathway monitored by a this compound probe.
Conclusion
TPE-based AIE probes, exemplified by TPE-peptide conjugates, present a compelling alternative to traditional fluorescent dyes for specific applications. Their key advantage lies in the "turn-on" fluorescence upon aggregation, which can lead to high signal-to-noise ratios and excellent photostability, making them particularly suitable for long-term live-cell imaging and sensing applications where background fluorescence is a concern. However, researchers must also consider their limitations, such as their reliance on aggregation, potentially broader emission spectra, and often shorter wavelength excitation. In contrast, traditional dyes like BODIPY offer exceptional brightness and narrow spectra, while fluorescein and rhodamine are well-established probes with a vast body of literature supporting their use. The optimal choice of a fluorescent probe will ultimately depend on the specific experimental requirements, including the nature of the target, the imaging modality, and the need for multiplexing. This guide provides a foundational comparison to assist researchers in making an informed decision for their specific needs in the dynamic field of fluorescence imaging.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. TPE-based fluorescent probe for dual channel imaging of pH/viscosity and selective visualization of cancer cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging Protocol for Super-Resolution Microscopy in Fixed T Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A fluorescent probe assay (Heparin Red) for direct detection of heparins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Tetraphenylethylene-based AIE nanoprobes for labeling lysosome by two-photon imaging in living cells [pubmed.ncbi.nlm.nih.gov]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Probes for Monitoring Proteasome Chymotrypsin-Like Activity: TPE-1p and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel aggregation-induced emission (AIE) probe, TPE-1p, with established methods for monitoring the chymotrypsin-like (ChT-L) activity of the proteasome. The objective is to offer a clear, data-driven overview to aid researchers in selecting the most suitable tool for their specific experimental needs. We will delve into the binding mechanisms, experimental protocols, and performance metrics of this compound and its alternatives, including the widely used fluorogenic substrate Suc-LLVY-AMC and activity-based probes (ABPs).
Introduction to Proteasome Activity Monitoring
The proteasome is a critical cellular machine responsible for protein degradation, playing a pivotal role in various cellular processes, including cell cycle regulation and apoptosis. The chymotrypsin-like activity, primarily associated with the β5 subunit of the 20S proteasome, is a key target for therapeutic intervention, particularly in oncology. Consequently, the development of robust and sensitive probes for monitoring this activity is of paramount importance in both basic research and drug discovery.
This compound: A Cascade-Activated AIE Probe
This compound is a recently developed fluorescent probe that utilizes the principle of aggregation-induced emission. Unlike traditional fluorophores that suffer from aggregation-caused quenching, AIE-based probes become highly emissive upon aggregation, offering a high signal-to-noise ratio.
Binding and Activation Mechanism of this compound
The activation of this compound is a two-step process, making it highly specific for its target environment.
-
Step 1: Activation by Alkaline Phosphatase (ALP): In the presence of alkaline phosphatase, an enzyme often overexpressed on the surface of cancer cells, the phosphate group of this compound is cleaved, yielding TPE-1.
-
Step 2: Cleavage by Proteasome ChT-L Activity: The resulting TPE-1 is then recognized and cleaved by the chymotrypsin-like activity of the proteasome, releasing the AIE-active fluorophore TPE-Y, which then aggregates and emits a strong fluorescent signal.
This cascade activation mechanism ensures that the fluorescence signal is generated specifically in the presence of both ALP and proteasome ChT-L activity, enhancing its selectivity for cancer cells.
Alternative Probes for Proteasome ChT-L Activity
Fluorogenic Peptide Substrates: Suc-LLVY-AMC
The most widely used tool for measuring proteasome chymotrypsin-like activity is the fluorogenic peptide substrate, Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC).
-
Mechanism: The peptide sequence (LLVY) is specifically recognized and cleaved by the proteasome's chymotrypsin-like site. This cleavage releases the fluorophore 7-Amino-4-methylcoumarin (AMC), which then becomes fluorescent upon excitation.
-
Advantages: This method is well-established, and numerous commercial kits are available, making it a convenient and standardized assay.[1]
-
Limitations: A significant drawback is that these substrates are not cell-permeable and can only be used in cell lysates or with purified proteasomes.[2] This prevents the real-time monitoring of proteasome activity in living cells. Furthermore, other cellular proteases in crude lysates may also cleave the substrate, potentially leading to an overestimation of proteasome activity.[3]
Activity-Based Probes (ABPs)
Activity-based probes are another important class of tools for studying proteasomes. These probes consist of a reactive group (warhead), a recognition element (peptide), and a reporter tag (e.g., a fluorophore or biotin).
-
Mechanism: ABPs covalently and irreversibly bind to the active site of the proteasome. This allows for the direct labeling and visualization of active proteasome subunits.
-
Advantages: ABPs are generally cell-permeable, enabling the study of proteasome activity in living cells and even in vivo.[4] They offer high specificity for the active form of the enzyme.
-
Limitations: The covalent binding means that the interaction is stoichiometric rather than catalytic, which can affect the sensitivity of the assay. Some ABPs have been reported to have off-target effects, binding to other proteases like papain-like cysteine proteases.[4]
Performance Comparison
A direct, side-by-side quantitative comparison of this compound with Suc-LLVY-AMC and ABPs under identical experimental conditions is not yet available in the published literature. However, based on the principles of their mechanisms and data from individual studies, a qualitative comparison can be made.
| Feature | This compound | Suc-LLVY-AMC | Activity-Based Probes (e.g., MV151) |
| Principle of Detection | Aggregation-Induced Emission | Fluorescence Resonance Energy Transfer (FRET) | Covalent Labeling with a Fluorophore |
| Live-Cell Imaging | Yes | No | Yes |
| Specificity | High (dual activation by ALP and Proteasome) | Moderate (potential for off-target cleavage in lysates) | High (covalent binding to active site) |
| Signal Amplification | Catalytic (Enzymatic) | Catalytic (Enzymatic) | Stoichiometric (1:1 binding) |
| In Vivo Applicability | Potentially | No | Yes |
| Commercial Availability | Research Stage | Widely Available | Commercially Available |
Experimental Protocols
General Protocol for Proteasome Activity Assay using Fluorogenic Substrates (e.g., Suc-LLVY-AMC)
This protocol is adapted from commercially available kits and published literature.[1][5]
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent). Protease inhibitors other than proteasome inhibitors should be included.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Proteasome Activity Assay:
-
Dilute the cell lysate to a working concentration in assay buffer.
-
Prepare a reaction mixture containing the cell lysate and the fluorogenic substrate (e.g., 50-200 µM Suc-LLVY-AMC).
-
As a negative control, pre-incubate a parallel sample of the cell lysate with a specific proteasome inhibitor (e.g., MG132) before adding the substrate.[5]
-
Incubate the reaction at 37°C.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (Excitation/Emission ≈ 360-380 nm/440-460 nm for AMC).
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
General Protocol for In-Gel Proteasome Activity Assay
This protocol provides a method for visualizing the activity of different proteasome complexes.[6][7]
-
Sample Preparation:
-
Prepare cell or tissue lysates under non-denaturing conditions.
-
Determine the protein concentration.
-
-
Native Gel Electrophoresis:
-
Load equal amounts of protein onto a native polyacrylamide gel.
-
Run the electrophoresis at 4°C to separate the different proteasome complexes.
-
-
In-Gel Activity Staining:
-
After electrophoresis, incubate the gel in a reaction buffer containing the fluorogenic substrate (e.g., Suc-LLVY-AMC) at 37°C in the dark.[7]
-
Visualize the fluorescent bands corresponding to active proteasome complexes using a gel imaging system.
-
Conclusion
This compound represents a promising new tool for monitoring proteasome chymotrypsin-like activity, particularly for applications in living cells and cancer research due to its unique cascade activation mechanism and AIE properties. While it offers potential advantages in terms of specificity and live-cell imaging capabilities, established methods like the Suc-LLVY-AMC assay remain the gold standard for in vitro quantification due to their widespread availability and standardization. Activity-based probes provide a powerful alternative for live-cell imaging and direct labeling of active proteasomes. The choice of probe will ultimately depend on the specific experimental goals, with this compound being a particularly attractive option for researchers interested in the spatiotemporal dynamics of proteasome activity in cancer cells. Further studies directly comparing the quantitative performance of these probes are warranted to provide a more definitive guide for the research community.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubpbio.com [ubpbio.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of TPE-1p: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While specific disposal protocols for every novel compound may not be readily available, a systematic approach based on established safety principles can guide the process. This document provides essential logistical and safety information for the proper disposal of TPE-1p, a compound for which a specific Safety Data Sheet (SDS) may not be accessible. The following procedures are based on best practices for handling and disposing of laboratory chemical waste.
General Chemical and Safety Data for Thermoplastic Elastomers (TPEs)
While this compound is a specific chemical entity, it is helpful to understand the general characteristics of the broader class of materials known as Thermoplastic Elastomers (TPEs). This information can provide a baseline for preliminary hazard assessment, though it should be treated with caution as the properties of this compound may differ significantly.
| Property | General Characteristic for TPEs | Potential Implications for Disposal |
| Physical State | Typically solid pellets or a finished article.[1][2] | Solid waste streams are generally easier to contain than liquid or gaseous ones. |
| Toxicity | Generally considered non-toxic and biologically inactive.[2] | While the base polymer may be inert, any unreacted monomers, additives, or synthesis byproducts in "this compound" could be hazardous. |
| Environmental Impact | Not expected to be irritating to skin or eyes.[2] Ecotoxicological data is often not determined for specific products.[2] | The environmental fate of this compound is unknown. Disposal should aim to minimize environmental release. |
| Reactivity | Generally stable under normal conditions.[3] | Avoid mixing with other chemicals unless compatibility is known. |
| Solubility | Generally insoluble in water.[2] | This may affect its mobility in the environment. |
Disclaimer: The information in the table above pertains to general TPEs and not necessarily to the specific compound this compound. Researchers must not assume that this compound shares these characteristics. A full hazard assessment is required.
Experimental Protocol: Waste Characterization and Disposal
The following is a step-by-step protocol for the proper disposal of this compound, emphasizing a conservative approach due to the lack of specific data.
Part 1: Hazard Assessment and Waste Characterization
-
Review All Available Information: Gather all internal documentation related to the synthesis or acquisition of this compound. This includes reaction schemes, starting materials, and any analytical data. The hazards of the starting materials can provide clues to the potential hazards of the final product.
-
Consult Institutional Safety Professionals: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on chemical waste disposal and are familiar with local, state, and federal regulations.
-
Assume a Hazardous Profile: In the absence of specific data, treat this compound as a hazardous substance. This means assuming it may be toxic, flammable, corrosive, or reactive.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled waste container.
Part 2: Waste Collection and Storage
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid. The container must be compatible with the chemical properties of this compound.
-
Labeling: Label the waste container clearly with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started.
-
The primary hazards (e.g., "Potential Irritant," "Assumed Toxic").
-
Your name and laboratory contact information.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible materials.
Part 3: Disposal Pathway
-
EHS Coordination: Arrange for the pickup of the hazardous waste through your institution's EHS department. Provide them with all available information about this compound.
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely.
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedural steps and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This proactive approach to chemical waste management is fundamental to building a strong safety culture within any research organization.
References
Personal protective equipment for handling TPE-1p
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of TPE-1p, a fluorescent probe derived from tetraphenylethylene (TPE). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of its core chemical structure, tetraphenylethylene, and established best practices for handling laboratory chemicals, particularly fluorescent probes.
Immediate Safety Information: Hazard Assessment
This compound is a research chemical and should be handled with care. The primary hazards are associated with its parent compound, tetraphenylethylene.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
-
Unknown Toxicological Properties: The full toxicological profile of this compound has not been investigated.[2]
| Hazard Statement | GHS Classification (based on Tetraphenylethylene) | Precautionary Statement |
| Skin Irritation | Category 2 | P280: Wear protective gloves.[1] |
| Eye Irritation | Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | Category 3 | P261: Avoid breathing dust/fumes.[1] |
| Aquatic Hazard (Long-term) | Category 1 | P273: Avoid release to the environment.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves.[3] Consider double-gloving for extended procedures. | Prevents skin contact and absorption. Change gloves immediately if contaminated. |
| Body Protection | A buttoned lab coat.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] A respirator may be required if dust or aerosols are generated and engineering controls are insufficient. | Minimizes inhalation of potentially irritating particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation and Weighing
-
Work Area Preparation: Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.
Solution Preparation
-
Solvent Selection: Use the appropriate solvent as dictated by the experimental protocol.
-
Dissolving: Add the solvent to the pre-weighed this compound slowly to avoid splashing. Cap the container and mix using a vortex or sonicator until fully dissolved.
Use in Experiments
-
Containment: Keep all containers with this compound sealed when not in use.
-
Transfer: When transferring solutions, use appropriate tools such as pipettes with disposable tips to avoid cross-contamination and spills.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, microfuge tubes) | Dispose of in a designated solid hazardous waste container. |
| Liquid Waste (this compound solutions) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. The container should be compatible with the solvents used. |
| Contaminated PPE (gloves, bench paper) | Place in a biohazard bag or a designated container for contaminated solid waste.[4] |
Experimental Protocols
While a specific synthesis protocol for this compound is not publicly available, the synthesis of its core, tetraphenylethylene, and related derivatives often involves McMurry coupling or Suzuki cross-coupling reactions.[5] Researchers should consult their specific synthesis protocols and perform a thorough risk assessment of all reagents and steps involved.
General Purification Protocol for Fluorescent Probes (Illustrative): Purification of fluorescent probes like this compound typically involves chromatographic techniques.
-
Column Chromatography: The crude product is often purified by silica gel column chromatography to separate it from unreacted starting materials and byproducts.[6]
-
Solvent System: A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is used to elute the desired compound.
-
Fraction Collection: Fractions are collected and analyzed (e.g., by TLC with UV visualization) to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the purified fractions under reduced pressure using a rotary evaporator.
-
Final Drying: The purified solid is then dried under high vacuum to remove any residual solvent.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A workflow diagram illustrating the key steps and safety considerations for handling this compound.
Caption: A diagram showing the relationship between identified hazards of this compound and the corresponding required PPE.
References
- 1. youtube.com [youtube.com]
- 2. uniplasinc.com [uniplasinc.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. addgene.org [addgene.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
